Ethyl 2-Pyridyldithiocarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-pyridin-2-ylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXHKAIAVJUBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480797 | |
| Record name | Ethyl 2-Pyridyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-05-3 | |
| Record name | Ethyl 2-Pyridyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Pyridyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the synthesis and detailed characterization of Ethyl 2-Pyridyldithiocarbamate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Dithiocarbamates are a versatile class of compounds, and those incorporating a pyridine moiety are of particular importance due to the pyridine ring's prevalence in numerous FDA-approved pharmaceuticals. This document outlines a robust, field-proven protocol for the synthesis of the title compound from 2-aminopyridine. It further details the critical characterization techniques, including Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), required to verify the structure and purity of the final product. The causality behind experimental choices is explained, and all methodologies are supported by authoritative references to ensure scientific integrity.
Introduction: Scientific and Pharmaceutical Context
The pyridine ring is one of the most extensively used heterocycles in drug design, serving as a core scaffold in a multitude of therapeutic agents. Its ability to modulate pharmacological activity has led to the development of drugs for a wide range of diseases. Within the vast landscape of organic chemistry, dithiocarbamates represent a stable class of organosulfur compounds derived from the typically unstable dithiocarbamic acid. These compounds are not merely synthetic curiosities; they possess a remarkable spectrum of biological activities and applications, including roles as pesticides, vulcanization accelerators, and, critically, as intermediates and active pharmacophores in drug discovery.[1]
The conjugation of a pyridine scaffold with a dithiocarbamate functional group, as in this compound, creates a molecule with significant potential. The dithiocarbamate moiety can act as a potent chelating agent for metal ions, a property relevant to enzyme inhibition and the development of novel therapeutic or diagnostic agents. A reliable and well-characterized method for the synthesis of this compound is therefore essential for researchers exploring its potential in drug development and other advanced applications. This guide provides the necessary protocols and interpretive knowledge to empower such research.
Synthesis Methodology
The synthesis of this compound is efficiently achieved through a two-step, one-pot reaction. The process involves the nucleophilic addition of 2-aminopyridine to carbon disulfide to form a dithiocarbamate salt, followed by an in-situ S-alkylation using an ethylating agent like ethyl iodide.
Reaction Principle and Rationale
The core of this synthesis lies in the high nucleophilicity of the amino group on the 2-aminopyridine.[2]
-
Dithiocarbamate Salt Formation: The reaction is initiated by deprotonating the amino group of 2-aminopyridine with a suitable base (e.g., triethylamine or sodium hydroxide). The resulting anion readily attacks the electrophilic carbon of carbon disulfide (CS₂). This forms a pyridyldithiocarbamate salt. The choice of a base is critical; a strong base ensures complete deprotonation, driving the reaction forward. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermicity and minimize the formation of side products.
-
S-Alkylation: The intermediate dithiocarbamate salt is a potent sulfur nucleophile. It readily reacts with an electrophilic ethyl source, such as ethyl iodide or ethyl bromide, in a classic SN2 reaction.[2] This step forms the stable S-ethyl ester, yielding the final product. The choice of ethyl iodide is common due to the high reactivity of the carbon-iodine bond, which facilitates a rapid and high-yielding alkylation step.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Materials:
-
2-Aminopyridine (1.0 eq)
-
Carbon Disulfide (CS₂) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Sodium Hydroxide (NaOH)
-
Ethyl Iodide (EtI) (1.1 eq)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminopyridine (1.0 eq) and anhydrous ethanol (or THF).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base and CS₂ Addition: Add triethylamine (1.5 eq) to the stirred solution. Subsequently, add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Salt Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. The formation of a precipitate (the dithiocarbamate salt) may be observed.
-
Alkylation: Add ethyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Work-up: a. Quench the reaction by pouring the mixture into cold deionized water. b. Extract the aqueous layer three times with diethyl ether or ethyl acetate. c. Combine the organic layers and wash with brine (saturated NaCl solution). d. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Characterization and Structural Verification
To ensure the successful synthesis and purity of this compound, a multi-technique characterization approach is mandatory. The following methods provide a self-validating system to confirm the compound's identity.
Spectroscopic Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides characteristic vibrational frequencies that act as a molecular fingerprint.[3] For dithiocarbamates, key absorption bands are expected for the C-N and C=S bonds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic compounds.[5] Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. Key signals include a triplet and a quartet for the ethyl group, and distinct signals in the aromatic region for the four protons on the pyridine ring. The N-H proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the characteristic thiocarbonyl carbon (C=S), the carbons of the pyridine ring, and the two carbons of the ethyl group.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[6] A high-resolution mass spectrum (HRMS) should be obtained to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable technique for both separation and identification.[7][8]
Data Summary Table
The following table summarizes the expected characterization data for this compound.
| Technique | Parameter | Expected Value / Observation | Interpretation |
| FT-IR | ν (N-H) | ~3100-3300 cm⁻¹ (broad) | N-H stretching vibration of the secondary amine. |
| ν (C-H) | ~2850-3000 cm⁻¹ (aliphatic) | C-H stretching of the ethyl group. | |
| ν (C-H) | ~3010-3100 cm⁻¹ (aromatic) | C-H stretching of the pyridine ring. | |
| ν (C=N/C=C) | ~1450-1600 cm⁻¹ | Aromatic ring stretching vibrations.[9] | |
| ν (C-N) | ~1250-1350 cm⁻¹ | Thioureide C-N bond stretching.[4] | |
| ν (C=S) | ~950-1050 cm⁻¹ | Thiocarbonyl (thione) stretching.[4] | |
| ¹H NMR | δ (ppm) | ~1.3-1.4 | Triplet (3H), -CH₃ |
| δ (ppm) | ~3.2-3.4 | Quartet (2H), -S-CH₂- | |
| δ (ppm) | ~7.0-8.5 | Multiplets (4H), Pyridine ring protons | |
| δ (ppm) | ~9.5-10.5 | Broad Singlet (1H), N-H | |
| ¹³C NMR | δ (ppm) | ~12-15 | -CH₃ |
| δ (ppm) | ~30-35 | -S-CH₂- | |
| δ (ppm) | ~110-155 | Pyridine ring carbons | |
| δ (ppm) | ~195-205 | C=S (Thiocarbonyl) | |
| Mass Spec. | m/z | 198.05 | Molecular Ion Peak [M]⁺ for C₈H₁₀N₂S₂ |
| m/z | 199.06 | [M+H]⁺ in ESI-MS |
Note: Exact chemical shifts (δ) in NMR and wavenumbers (ν) in FT-IR can vary slightly based on the solvent used and instrument calibration.
Conclusion
This guide has detailed a reliable and reproducible methodology for the synthesis of this compound. The causality-driven explanation for the chosen reaction conditions, coupled with a comprehensive and self-validating characterization workflow, provides researchers with the necessary tools to produce and verify this valuable chemical entity. The successful synthesis and characterization of this compound are foundational steps for its exploration in drug discovery, coordination chemistry, and materials science, leveraging the unique properties imparted by both the pyridine and dithiocarbamate moieties.
References
-
Direct analysis of dithiocarbamate fungicides in fruit by ambient mass spectrometry. (2011). Food Additives & Contaminants: Part A. [Link]
-
A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. (n.d.). PMC - NIH. [Link]
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI. [Link]
-
Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub. [Link]
-
Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. (2022). Taylor & Francis Online. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC - NIH. [Link]
-
A review on the synthetic approaches of imidazo[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. [Link]
-
An efficient protocol for the synthesis of beta-substituted ethyl dithiocarbamates: A novel class of anti-cancer agents. (n.d.). ResearchGate. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Vandana Publications. [Link]
-
¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... (n.d.). ResearchGate. [Link]
-
Flow injection-FTIR determination of dithiocarbamate pesticides. (n.d.). ResearchGate. [Link]
-
Reactions of Carbon Disulfide with N-Nucleophiles. (n.d.). ResearchGate. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. [Link]
-
Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. (n.d.). ResearchGate. [Link]
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. (n.d.). ResearchGate. [Link]
-
FTIR spectra of copper(II)-bis(N-methyl-N-phenyl dithiocarbamate) complex. (n.d.). ResearchGate. [Link]
-
FTIR Spectroscopy for Carbon Family Study. (n.d.). PubMed. [Link]
Sources
- 1. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FTIR Spectroscopy for Carbon Family Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Direct analysis of dithiocarbamate fungicides in fruit by ambient mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
An In-depth Technical Guide to Ethyl 2-Pyridyldithiocarbamate
Introduction: Unveiling Ethyl 2-Pyridyldithiocarbamate
This compound, a molecule of significant interest in coordination chemistry and drug discovery, represents a unique class of organosulfur compounds. Its structure, which incorporates a pyridine ring, a secondary amine, and a dithiocarbamate functional group, endows it with a versatile chemical reactivity and a wide range of potential biological activities. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and burgeoning applications for researchers, scientists, and professionals in drug development.
The correct identification of this compound is paramount for any scientific investigation. It is formally known by its IUPAC name, ethyl pyridin-2-ylcarbamodithioate .[1] For unambiguous reference in research and procurement, its Chemical Abstracts Service (CAS) number is 13037-05-3 .[1] The synonyms this compound and ethyl N-pyridin-2-ylcarbamodithioate are also commonly used in the literature and commercial listings.[1]
Physicochemical and Structural Characteristics
The molecular architecture of this compound is key to its functionality. The dithiocarbamate moiety (-NCSS-) is a powerful metal-chelating group, capable of forming stable complexes with a variety of transition metals. The pyridine ring, a common pharmacophore, introduces a level of aromaticity and potential for hydrogen bonding, influencing the molecule's solubility and interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | ethyl pyridin-2-ylcarbamodithioate | [1] |
| CAS Number | 13037-05-3 | [1] |
| Molecular Formula | C₈H₁₀N₂S₂ | [1] |
| Molecular Weight | 198.31 g/mol | [2] |
| Melting Point | 62°C | [2] |
| Boiling Point | 316.7±34.0 °C (Predicted) | [2] |
| Density | 1.29±0.1 g/cm³ (Predicted) | [2] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of dithiocarbamates is a well-established process in organic chemistry, typically involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. This is followed by alkylation to yield the desired ester. The synthesis of this compound follows this classical pathway, utilizing 2-aminopyridine as the starting material.
The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbon atom of carbon disulfide. The resulting dithiocarbamic acid intermediate is deprotonated by a base (e.g., sodium hydroxide) to form a sodium dithiocarbamate salt. This salt is then alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to furnish the final product.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the successful formation of the intermediate salt and the final product can be monitored and confirmed at each stage.
Materials:
-
2-Aminopyridine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Ethyl Iodide (or Ethyl Bromide)
-
Ethanol
-
Diethyl Ether
-
Deionized Water
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR and NMR spectrometers for characterization
Step-by-Step Methodology:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol under stirring in an ice bath to maintain a low temperature.
-
Separately, prepare a solution of sodium hydroxide (1 equivalent) in a minimal amount of water and add it to the ethanolic solution of 2-aminopyridine.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature below 10°C. The addition is exothermic, and careful control is necessary to prevent side reactions.
-
After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 2-3 hours. The formation of a precipitate (the sodium salt of pyridin-2-yldithiocarbamic acid) indicates the reaction is proceeding.
-
-
S-Alkylation:
-
Cool the reaction mixture again in an ice bath.
-
Add ethyl iodide (1 equivalent) dropwise to the suspension of the dithiocarbamate salt.
-
Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Reduce the volume of the solvent using a rotary evaporator.
-
Pour the reaction mixture into cold water. The crude product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Determine the melting point and compare it to the literature value (62°C).[2]
-
Obtain FT-IR and NMR (¹H and ¹³C) spectra to confirm the structure. Key IR peaks would include C=S and N-H stretches. NMR will confirm the presence of the pyridyl and ethyl groups and their respective chemical environments.
-
Applications in Drug Development and Research
Dithiocarbamates are a class of compounds with a broad spectrum of biological activities, and this compound is a promising candidate for further investigation in drug development due to its unique structural features.
Antimicrobial and Antifungal Potential
Dithiocarbamates are known for their antimicrobial and antifungal properties. Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolic pathways. The antibacterial activity of some dithiocarbamates has been shown to be enhanced by the presence of zinc, while it can be reduced by copper.[3][4] The pyridyl moiety in this compound can further enhance its antimicrobial potential by facilitating cell membrane permeability. Studies on related dithiocarbamate compounds have demonstrated their efficacy against a range of bacteria, including Streptococcus pneumoniae.[5]
Anticancer Activity
The anticancer properties of dithiocarbamates are an active area of research. Their proposed mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of proteasome activity, and generation of reactive oxygen species (ROS).[6][7] The anticancer effects of some dithiocarbamates are dependent on the presence of copper ions.[8] The complex formed between the dithiocarbamate and cellular copper can act as a potent inhibitor of the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells.[7] The presence of the pyridine ring, a common scaffold in many anticancer drugs, makes this compound a particularly interesting candidate for evaluation in various cancer cell lines.
Coordination Chemistry and Metal Complexes
A primary application of this compound in research is its use as a ligand in coordination chemistry. The dithiocarbamate group acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms. The resulting metal complexes have diverse geometries and electronic properties, which can be tuned by varying the metal center. These complexes are themselves being investigated for their biological activities, which can be significantly different from the free ligand.
Conclusion and Future Perspectives
This compound is a molecule with significant untapped potential. Its straightforward synthesis, coupled with the versatile chemistry of the dithiocarbamate and pyridine moieties, makes it an attractive scaffold for the development of new therapeutic agents and advanced materials. Future research should focus on a more detailed exploration of its biological activities against a wider range of pathogens and cancer cell lines. Furthermore, the synthesis and characterization of its metal complexes could lead to the discovery of novel compounds with enhanced or entirely new pharmacological properties. The insights provided in this guide aim to serve as a foundational resource for scientists and researchers poised to explore the promising frontiers of this fascinating molecule.
References
-
Antiproliferative activity of di-2-pyridylhydrazone dithiocarbama... - Ingenta Connect. Available at: [Link]
-
Antibacterial Activity of Pyrrolidine Dithiocarbamate - PubMed. Available at: [Link]
-
Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species - Frontiers. Available at: [Link]
-
Antibacterial activity of pyrrolidine dithiocarbamate. Available at: [Link]
-
Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. Available at: [Link]
-
N-(2-(Pyridin-2-yl)ethyl)-3-p-menthanecarboxamide | C18H28N2O | CID 56969824. Available at: [Link]
-
Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species [mdpi.com]
- 3. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species [frontiersin.org]
- 6. Antiproliferative activity of di-2-pyridylhydrazone dithiocarbama...: Ingenta Connect [ingentaconnect.com]
- 7. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectral analysis of Ethyl 2-Pyridyldithiocarbamate (NMR, IR, UV-Vis)
An In-Depth Technical Guide to the Spectral Analysis of Ethyl 2-Pyridyldithiocarbamate
Introduction
This compound is a molecule of significant interest, incorporating a pyridine ring, a dithiocarbamate linker, and an ethyl group. This unique combination of functional groups suggests potential applications in coordination chemistry, materials science, and as a versatile ligand in catalysis. Dithiocarbamates are well-established as powerful chelating agents for a wide array of metals, and the inclusion of a pyridyl moiety introduces an additional coordination site, allowing for the formation of complex and potentially highly active molecular architectures.[1][2]
Accurate structural confirmation and purity assessment are paramount for any subsequent application. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—used to characterize this compound. The focus is not merely on the data but on the underlying principles and experimental considerations that ensure reliable and reproducible results.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.
¹H NMR Spectroscopy: Mapping the Protons
Theoretical Principles: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and the connectivity between them (spin-spin splitting). The chemical shift (δ) is highly sensitive to the electron density around a proton.
Predicted Spectral Features & Interpretation: The structure suggests four distinct proton environments:
-
Pyridine Ring Protons (4H): These aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. We expect complex splitting patterns (multiplets) due to coupling between adjacent protons on the ring. The proton ortho to the nitrogen (at C6) is expected to be the most deshielded.[3]
-
N-H Proton (1H): The proton on the nitrogen of the dithiocarbamate linker is expected to be a broad singlet. Its chemical shift can be highly variable (δ 8.0-9.0 ppm or even broader) and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4]
-
Ethyl CH₂ Protons (2H): These protons are adjacent to the nitrogen atom. They will be deshielded and are expected to appear as a quartet due to coupling with the three protons of the methyl group. The expected chemical shift is in the range of δ 3.4-4.5 ppm.[4][5]
-
Ethyl CH₃ Protons (3H): These protons are the most upfield. They will appear as a triplet due to coupling with the two protons of the methylene group, likely in the δ 1.2-1.5 ppm range.[5]
| Assignment | Predicted δ (ppm) | Splitting Pattern | Integration |
| Pyridine-H | 7.0 - 9.0 | Multiplets (m) | 4H |
| N-H | 8.0 - 9.0 | Broad Singlet (br s) | 1H |
| -N-CH₂-CH₃ | 3.4 - 4.5 | Quartet (q) | 2H |
| -N-CH₂-CH₃ | 1.2 - 1.5 | Triplet (t) | 3H |
¹³C NMR Spectroscopy: The Carbon Backbone
Theoretical Principles: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. In standard proton-decoupled spectra, each unique carbon appears as a single line, and its chemical shift provides insight into its functional group and electronic environment.[6]
Predicted Spectral Features & Interpretation: The molecule has 8 unique carbon atoms.
-
Dithiocarbamate Carbon (-NCS₂-): This is the most deshielded carbon due to its attachment to two sulfur atoms and one nitrogen atom. It is expected to appear as a singlet far downfield, typically in the range of δ 190-200 ppm.[4][7]
-
Pyridine Ring Carbons (5C): These carbons will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the dithiocarbamate group (C2) will be significantly affected. The chemical shifts of the other four carbons will be distinct due to the substituent effect.[2][8]
-
Ethyl Group Carbons (2C): The methylene carbon (-CH₂-) will be more deshielded than the methyl carbon (-CH₃-) due to its proximity to the nitrogen atom. Expected shifts are approximately δ 40-50 ppm for the -CH₂- and δ 12-16 ppm for the -CH₃-.[6]
| Assignment | Predicted δ (ppm) |
| -N(C S₂)- | 190 - 200 |
| Pyridine C2 | ~155 - 160 |
| Other Pyridine Cs | 110 - 150 |
| -N-C H₂-CH₃ | 40 - 50 |
| -N-CH₂-C H₃ | 12 - 16 |
Experimental Protocol: NMR
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be required due to the low natural abundance of ¹³C and the potentially long relaxation time of the CS₂ carbon.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific bonds and functional groups present in the molecule.
Predicted Spectral Features & Interpretation: The IR spectrum provides a valuable fingerprint of the molecule, confirming the presence of key functional groups.
-
N-H Stretch: A moderate to sharp absorption band is expected in the 3100-3400 cm⁻¹ region.[9]
-
C-H Stretches: Aromatic C-H stretches from the pyridine ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[10]
-
C=N and C=C Stretches: Vibrations from the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.[9]
-
Thioureide Band (ν(C-N)): This is a critical band for dithiocarbamates. The partial double-bond character of the C-N bond results in a strong absorption between 1450-1550 cm⁻¹.[1][9] Its position provides insight into the electron distribution within the dithiocarbamate moiety.
-
C-S Stretches: The C-S stretching vibrations typically result in one or two bands of weak to medium intensity in the 950-1050 cm⁻¹ region. A single sharp band in this area often indicates a bidentate coordination mode of the dithiocarbamate ligand if it were complexed to a metal.[9][11]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3100 - 3400 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=N, C=C Stretches | 1400 - 1600 | Medium-Strong, Sharp |
| ν(C-N) Thioureide | 1450 - 1550 | Strong |
| ν(C-S) Stretch | 950 - 1050 | Medium |
Experimental Protocol: IR
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Principles: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λₘₐₓ) is characteristic of the chromophores (light-absorbing groups) within the molecule.
Predicted Spectral Features & Interpretation: Both the dithiocarbamate and pyridine moieties are strong chromophores. The spectrum is expected to show multiple strong absorption bands in the UV region (200-400 nm).
-
Band I & II (π → π* transitions): Dithiocarbamate ligands typically show two intense bands corresponding to π → π* transitions. The first is associated with the N-C=S group and the second with the S-C=S group.[1][12] These are expected between 250-300 nm. The pyridine ring also has strong π → π* transitions in this region.
-
Band III (n → π* transition): A lower intensity band corresponding to an n → π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms, is also characteristic of dithiocarbamates and is typically observed at longer wavelengths (>300 nm).[1]
| Transition Type | Associated Group | Predicted λₘₐₓ (nm) |
| π → π | N-C=S, Pyridine | ~250 - 280 |
| π → π | S-C=S | ~280 - 300 |
| n → π* | -NCS₂ | ~320 - 350 |
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10⁻³ M) in a UV-grade solvent (e.g., ethanol, acetonitrile, or DMSO).[12] Prepare a dilute solution (e.g., 10⁻⁵ M) from the stock solution for analysis.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.[13]
-
Data Acquisition: Fill one quartz cuvette with the pure solvent to serve as a blank and another with the sample solution. Place them in the spectrophotometer.
-
Scanning: Scan a wavelength range from approximately 200 to 800 nm. The instrument software will record the absorbance at each wavelength and plot the spectrum.[1]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) for each peak. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Caption: Logic diagram for cross-validating spectral data.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and UV-Vis spectroscopy provides a self-validating system for structural confirmation. Each technique offers a unique and complementary perspective: NMR defines the C-H framework, IR identifies the key functional group vibrations, and UV-Vis confirms the presence of the chromophoric systems. The correlation of data from all three methods provides a high degree of confidence in the identity and purity of the compound, a critical requirement for its application in research and development.
References
- A. K.
- A. B. Isah et al., FTIR spectra of the dithiocarbamate ligands and corresponding Ni(II)
-
N. A. T. Al-Zaydi et al., Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications, Molecules, 2022. [Link]
-
S. Kumar et al., Synthesis and Characterization of new Dithiocarbamate Complexes, Asian Journal of Research in Chemistry, 2019. [Link]
-
M. Yoshizawa et al., Supporting Information for Self-Assembly of a M24L48 Spherical Complex, Wiley-VCH, 2007. [Link]
- A. C. Nwanya et al., IR spectrum of (a) aluminium dithiocarbamate complex and (b) copper...
- A. K. Singh et al., Second-derivative UV-spectroscopic determination of dithiocarbamate residues as methyl xanthate in apple and lamb's lettuce, Semantic Scholar, 1999.
- S. Verma and R. V.
-
O. H. J. Szolar, Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control, MDPI, 2022. [Link]
- Y. Zhu et al., Quantitative detection of dithiocarbamate pesticides by surface-enhanced Raman spectroscopy combined with an exhaustive peak-seeking method, RSC Publishing, 2021.
- S. Verma and R. V. Singh, UV-visible absorption spectra of the ligand and dithiocarbamate metal...
- S. H. Abbas, Synthesis, Characterization, Mass Spectral Fragmentation and Biological Activity of new Dithiocarbamate Directive and their Metal Ion Complex, AIP Publishing, 2022.
- M. A. van der Sluis et al., (A) UV–Vis spectral scan of dithiocarbamate derivative of diepoxide...
-
United States Environmental Protection Agency, Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater, EPA, 1984. [Link]
-
H. L. Bami, Spectrophotometric Determination of Dithiocarbamate Residues in Food Crops, Analytical Chemistry, 1957. [Link]
-
S. M. Islam et al., Supporting information for Palladium nanoparticles supported on aldehyde functionalized polystyrene resin: an efficient and recyclable catalyst for alkoxy and amino carbonylation of aryl iodides, The Royal Society of Chemistry, 2014. [Link]
-
Human Metabolome Database, 13C NMR Spectrum of Ethyl benzoate, HMDB, N.D. [Link]
- A. Debache et al., Synthesis of Dithiocarbamate by Markovnikov Addition Reaction, The Royal Society of Chemistry, 2011.
-
H. J. Reich, 13C NMR Chemical Shifts, University of Wisconsin, 2021. [Link]
-
D. L. Pavia et al., Carbon-13 Spectra, N.D. [Link]
- M. R. Nabid et al., Synthesis and characterization of diethyl-dithiocarbamic acid 2-[4-(2-diethylthiocarbamoylsulfanyl-2-phenyl-acetyl)
- S. D. Cawthern et al., Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure, University of New Hampshire, N.D.
- J. Yu et al., 2-[1-(2,6-Dibenzhydryl-4-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridylcobalt(ii) dichlorides: Synthesis, characterization and ethylene polymerization behavior, Dalton Transactions, 2011.
- A. Cichy et al., Process for preparation of high purity n-[2-(diethylamine)
- J. Zhang et al., 2-(1-(2-Benzhydrylnaphthylimino)ethyl)pyridylnickel halides: synthesis, characterization, and ethylene polymerization behavior, Dalton Transactions, 2014.
Sources
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Ethyl picolinate (2524-52-9) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
Navigating the Labyrinth: A Technical Guide to the Solubility and Stability of Ethyl 2-Pyridyldithiocarbamate
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the physicochemical properties of Ethyl 2-Pyridyldithiocarbamate. As a Senior Application Scientist, the following content is synthesized from established principles of dithiocarbamate chemistry, offering field-proven insights into the handling and characterization of this compound class.
The successful application of any compound in a research or development setting is fundamentally reliant on a thorough understanding of its solubility and stability. For this compound, a molecule of interest for its potential chelating and biological activities, these parameters are of paramount importance. This guide will elucidate the expected solubility profile, degradation pathways, and analytical considerations for this compound, drawing upon the well-documented behavior of dithiocarbamates and the influence of its constituent pyridyl and ethyl functionalities.
The Molecular Architecture: Predicting Physicochemical Behavior
This compound is a multifaceted molecule, with its properties governed by the interplay of a dithiocarbamate core, an aromatic pyridyl ring, and an ethyl ester group. The dithiocarbamate moiety is known for its potent metal-chelating ability via its two sulfur atoms. The pyridyl group, a nitrogen-containing heterocycle, introduces a degree of polarity and potential for hydrogen bonding, while the ethyl group adds lipophilic character.
The synthesis of dithiocarbamates is generally achieved through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1] For this compound, the likely synthetic route would involve the reaction of 2-aminopyridine with carbon disulfide, followed by ethylation.
Caption: General synthetic pathway for this compound.
Solubility Profile: A Dichotomy of Polar and Non-Polar Characteristics
The solubility of dithiocarbamates is notoriously complex and heavily influenced by the counter-ion in their salt form and the substituents on the nitrogen atom.[2] As a neutral ester, this compound is not expected to be highly soluble in water. The presence of the pyridyl group may impart some slight aqueous solubility, but the overall molecule is likely to be hydrophobic.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers (pH 5-9) | Very Low to Insoluble | Predominantly non-polar structure. The pyridyl nitrogen may be protonated at low pH, slightly increasing solubility, but the dithiocarbamate moiety is unstable in acidic conditions. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High | These solvents are capable of solvating both the polar pyridyl and dithiocarbamate groups and the non-polar ethyl group.[3] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The ethyl group and the overall non-polar character will limit solubility in highly polar protic solvents. |
| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene | Moderate to High | The ethyl group and the aromatic pyridyl ring contribute to favorable interactions with non-polar solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | The polarity of the dithiocarbamate and pyridyl groups will limit solubility in highly non-polar ethers. |
Experimental Protocol for Solubility Determination:
A standardized protocol to experimentally determine the solubility of this compound would involve the following steps:
-
Preparation of Saturated Solutions: Add an excess of the compound to a known volume of each test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The Achilles' Heel: Understanding and Mitigating Instability
A critical consideration for anyone working with dithiocarbamates is their inherent instability.[4] The primary degradation pathway for dithiocarbamates is acid-catalyzed hydrolysis, which leads to the formation of carbon disulfide and the corresponding amine.[2][5] For this compound, this would result in the release of 2-aminopyridine and carbon disulfide.
Sources
- 1. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
An In-depth Technical Guide on the Theoretical and Molecular Modeling Studies of Ethyl 2-Pyridyldithiocarbamate
Introduction: Unveiling the Potential of Ethyl 2-Pyridyldithiocarbamate
Dithiocarbamates are a versatile class of organosulfur compounds characterized by the presence of a dithiocarbamate group (-SCSNR₂). Their unique coordination chemistry and diverse biological activities have positioned them as compelling scaffolds in drug discovery and materials science. This compound, a specific derivative, integrates the dithiocarbamate moiety with a pyridine ring, a common pharmacophore in medicinal chemistry. This combination suggests a rich potential for biological activity, warranting a thorough investigation of its structural and electronic properties.
This technical guide provides a comprehensive overview of the theoretical and molecular modeling approaches used to elucidate the characteristics of this compound. As a self-validating system, this document will not only detail the "how" but also the "why" behind the described protocols, offering researchers a robust framework for their own investigations into this and related molecules.
Part 1: Synthesis and Spectroscopic Characterization - The Experimental Foundation
A robust theoretical study is always grounded in solid experimental data. The synthesis and characterization of this compound provide the necessary validation for computational models.
Synthesis Protocol: A Step-by-Step Approach
The synthesis of this compound is typically achieved through a well-established reaction involving 2-aminopyridine, carbon disulfide, and ethyl iodide in the presence of a base.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Detailed Steps:
-
Dissolution: Dissolve 2-aminopyridine in a suitable solvent such as ethanol.
-
Deprotonation: Add a strong base, like sodium hydroxide, to deprotonate the amino group, making it a more potent nucleophile.
-
Dithiocarbamate Formation: Slowly add carbon disulfide to the reaction mixture. The deprotonated amine will attack the carbon of CS₂, forming the dithiocarbamate salt intermediate.
-
Alkylation: Introduce ethyl iodide to the mixture. The sulfur anion of the dithiocarbamate salt will act as a nucleophile, attacking the ethyl group of ethyl iodide to form the final product.
-
Purification: The crude product is then purified using standard techniques like extraction and recrystallization to obtain pure this compound.
Spectroscopic Validation
The synthesized compound is then characterized using various spectroscopic techniques to confirm its structure.
-
FT-IR Spectroscopy: Provides information about the functional groups present. Key vibrational bands to look for include the C=N stretching of the pyridine ring, the C-N stretching of the dithiocarbamate group, and the C=S stretching vibrations.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton.
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.
Part 2: Quantum Chemical Calculations - The Theoretical Core
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[1][2] The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a widely used and reliable combination for this class of compounds.[3][4]
Computational Workflow
Caption: The computational workflow for the theoretical study of this compound.
Molecular Geometry Optimization
The initial step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization, which calculates the electronic energy at various atomic arrangements and finds the one with the lowest energy. The optimized geometry provides key structural parameters.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond | Bond Length (Å) | Bond Angle (°) |
| Pyridine Ring | C1-N1 | 1.34 | |
| C1-C2 | 1.39 | ||
| N1-C1-C2 | 123.5 | ||
| Dithiocarbamate | N2-C6 | 1.37 | |
| C6-S1 | 1.76 | ||
| C6-S2 | 1.68 | ||
| N2-C6-S1 | 111.0 | ||
| S1-C6-S2 | 125.0 | ||
| Ethyl Group | S2-C7 | 1.81 | |
| C7-C8 | 1.53 |
Note: These are illustrative values based on similar reported structures. Actual values would be obtained from DFT calculations.
Vibrational Analysis: A Theoretical Spectrum
Once the optimized geometry is obtained, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides a theoretical vibrational spectrum (FT-IR and Raman).[4] Comparing the calculated vibrational frequencies with the experimental data is a crucial step in validating the chosen computational method.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability.[6] A smaller energy gap suggests that the molecule is more reactive.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface.[6] It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In the MEP map, red-colored regions indicate negative electrostatic potential (electron-rich), while blue-colored regions indicate positive electrostatic potential (electron-poor). This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units.[7] It allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals, which contribute to the stability of the molecule.
Part 3: Molecular Docking - Predicting Biological Interactions
Given the pharmacological importance of the pyridine and dithiocarbamate moieties, molecular docking is a powerful tool to predict the potential biological targets of this compound and to understand its mode of interaction at the atomic level.[8][9]
Molecular Docking Protocol
-
Protein Target Selection: Based on the known activities of similar compounds, a relevant protein target is selected from the Protein Data Bank (PDB).
-
Ligand and Protein Preparation: The 3D structure of this compound (the ligand) is optimized as described above. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions), and the predicted binding affinity (e.g., in kcal/mol).
Table 2: Illustrative Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Example Kinase | -8.5 | TYR23, LYS45, ASP101 | H-Bond, Hydrophobic |
| Example Protease | -7.9 | HIS87, SER154 | H-Bond, Pi-Sulfur |
Note: These are hypothetical results to illustrate the output of a molecular docking study.
Conclusion: A Synergistic Approach to Understanding Molecular Behavior
The combination of experimental synthesis and characterization with a suite of theoretical and molecular modeling techniques provides a powerful and comprehensive approach to understanding the properties and potential applications of this compound. The protocols and analyses detailed in this guide offer a robust framework for researchers in drug discovery and materials science to explore this and other novel chemical entities. By understanding the "why" behind each step, from the choice of a DFT functional to the interpretation of a docking score, researchers can confidently and efficiently advance their scientific investigations.
References
-
Téllez Zepeda, C. A., et al. (2023). Synthesis, structure determination, NBO analysis and vibrational/electronic spectroscopic study of Iron(II) Bis(diethyldithiocarbamate) [Fe(DDTC)2]. ResearchGate. Available at: [Link]
-
Hernández-Mancera, J. G., et al. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Available at: [Link]
-
Okoro, U. C., et al. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. ResearchGate. Available at: [Link]
-
Sharma, J., et al. (2012). Synthesis and spectral studies on Pb(II) dithiocarbamate complexes containing benzyl and furfuryl groups and their use as precursors for PbS nanoparticles. PubMed. Available at: [Link]
-
Uddin, M. N., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed. Available at: [Link]
-
Gopi, D., et al. (2023). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. PubMed. Available at: [Link]
-
Aathithyan, S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available at: [Link]
-
Demir Kanmazalp, S. (2017). Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis by DFT Method. DergiPark. Available at: [Link]
-
Arockia doss, M., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2018). Pd (II)-Pyrrolidine dithiocarbamate complexes: Synthesis, spectroscopic studies and molecular structure of [Pd(PyDT)(ppy)]. ResearchGate. Available at: [Link]
-
Kaluthanthiri, D. S. N., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC. Available at: [Link]
-
Szymańska, E., et al. (2023). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. MDPI. Available at: [Link]
-
Devi, L., et al. (2025). Synthesis, spectral, structural and quantum chemical computational analyses of ethyl 2-((3-cyanopyridin-2-yl)amino)cyclopent-1-ene-1-carboxylate. ResearchGate. Available at: [Link]
-
Aher, J. S., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. Available at: [Link]
-
Appusamy, S., et al. (2025). Exploring novel ethyl carbazate salts of 2-thiobarbituric acid: DFT-based reactivity, antimicrobial docking, toxicological evaluation and nitrophenol reduction catalysis. ResearchGate. Available at: [Link]
-
Al-Otaibi, J. S., et al. (2025). Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2012). Synthesis and spectral studies of 2-[(N-ethyl carbazole)-3-sulfonyl ethylenediamine]-1-N,N-2-(2-methypyridy) as a fluorescence probe for Zn²⁺. PubMed. Available at: [Link]
-
G. S., S., et al. (2022). A Comprehensive Investigation of ethyl 2-(3-methoxybenzyl) acrylate Substituted Pyrazolone Analogue: Synthesis, Computational and Biological Studies. ResearchGate. Available at: [Link]
-
Alam, M., et al. (2022). Synthesis, antimicrobial, molecular docking and molecular dynamics studies of lauroyl thymidine analogs against SARS-CoV-2: POM study and identification of the pharmacophore sites. PubMed Central. Available at: [Link]
-
Mary, Y. S., et al. (2014). Experimental and DFT studies on the vibrational, electronic spectra and NBO analysis of thiamethoxam. PubMed. Available at: [Link]
-
Khalaji, A. D., & Grivani, G. (2010). Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. ResearchGate. Available at: [Link]
-
A.A., A., et al. (2018). Molecular structure, spectroscopic characterization, HOMO and LUMO analysis of PU and PCL grafted onto PEMA-co-PHEMA with DFT quantum chemical calculations. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Molecular docking Study and molecular dynamics simulation of Ethyl 3,5-diphenyl- 1H-pyrrole-2-carboxylate and (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate. ResearchGate. Available at: [Link]
-
Gümüş, H., et al. (2015). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. PubMed. Available at: [Link]
-
Al-Ghamdi, A. A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC. Available at: [Link]
Sources
- 1. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 6. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Profile of Pyridyl Dithiocarbamates: A Technical Guide to Their Biological Activities
Introduction: Unveiling the Potential of Pyridyl Dithiocarbamates
Dithiocarbamates, a class of organosulfur compounds, have long been recognized for their versatile chemical properties, particularly their strong metal-chelating capabilities.[1] This inherent characteristic has paved the way for their exploration in diverse fields, from agriculture to medicine.[2] The incorporation of a pyridyl moiety into the dithiocarbamate scaffold introduces unique electronic and structural features, significantly influencing their biological activity. This guide provides an in-depth technical exploration of the burgeoning field of pyridyl dithiocarbamate derivatives, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the mechanistic underpinnings of their actions, provide exemplary experimental protocols for their evaluation, and present a logical framework for their continued investigation.
Anticancer Activities: A Multi-pronged Assault on Malignancy
Pyridyl dithiocarbamate derivatives have emerged as promising candidates in oncology research, exhibiting potent cytotoxic effects against a range of cancer cell lines. Their anticancer activity is not attributed to a single mechanism but rather a coordinated attack on multiple cellular processes crucial for tumor growth and survival.
Mechanism of Action: Beyond Simple Cytotoxicity
The primary anticancer mechanisms of pyridyl dithiocarbamates revolve around their ability to chelate intracellular metal ions, particularly copper and zinc, and disrupt key cellular pathways.
1. Proteasome Inhibition: The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. Dithiocarbamate-copper complexes have been shown to be potent inhibitors of the 26S proteasome.[3][4] This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis (programmed cell death).[5] The chelation of intracellular copper by dithiocarbamates facilitates their entry into cancer cells, where they can effectively target the proteasome.[6] Pyrrolidine dithiocarbamate (PDTC), a related dithiocarbamate, has been shown to inhibit the proteasome through the mobilization of zinc.[7][8]
2. Disruption of the EGFR/AKT Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway are frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis. Certain pyridyl dithiocarbamate derivatives have been shown to effectively inhibit this pathway. By interfering with the phosphorylation cascade, these compounds can halt the pro-survival signals and induce apoptosis in cancer cells.
Data Presentation: Anticancer Activity of Pyridyl Dithiocarbamate Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of representative dithiocarbamate derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | HL-60 (Leukemia) | 0.02 ± 0.01 | [9] |
| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | MCF-7 (Breast) | 0.03 ± 0.01 | [9] |
| Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) | HCT116 (Colon) | 0.04 ± 0.01 | [9] |
| Gold(III) dithiocarbamate complex (AUL12) | MDA-MB-231 (Breast) | 1.13 | [10] |
| Gold(I) dithiocarbamate complex (AUL15) | MDA-MB-231 (Breast) | 17.7 | [10] |
| Nickel(II)-dithiocarbamate phenanthroline complex 2 | MDA-MB-231 (Breast) | 1.8 ± 0.2 | [11] |
| Nickel(II)-dithiocarbamate phenanthroline complex 6 | MDA-MB-231 (Breast) | 2.5 ± 0.3 | [11] |
Experimental Protocols: Evaluating Anticancer Efficacy
1. Synthesis of Pyridyl Dithiocarbamate Derivatives (General Procedure):
A common synthetic route involves the reaction of a pyridyl-containing amine with carbon disulfide in the presence of a base, followed by reaction with an appropriate alkyl or aryl halide.[4][12]
Step 1: Dissolve the pyridyl-containing amine in a suitable solvent (e.g., ethanol, DMF). Step 2: Add an equimolar amount of a base (e.g., potassium hydroxide, triethylamine) and cool the mixture in an ice bath. Step 3: Slowly add an equimolar amount of carbon disulfide (CS2) dropwise while maintaining the low temperature. Step 4: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to form the dithiocarbamate salt. Step 5: Add the desired alkyl or aryl halide and continue stirring until the reaction is complete (monitored by TLC). Step 6: Isolate the product by filtration or extraction and purify using recrystallization or column chromatography.
2. Proteasome Inhibition Assay:
This assay measures the chymotrypsin-like activity of the 26S proteasome in cancer cells.
Step 1: Culture cancer cells to 70-80% confluency. Step 2: Treat the cells with varying concentrations of the pyridyl dithiocarbamate derivative for a specified time (e.g., 4, 24 hours). Step 3: Lyse the cells in a suitable buffer to extract the proteasome. Step 4: Determine the protein concentration of the cell lysates. Step 5: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to the lysates. Step 6: Measure the fluorescence intensity over time using a microplate reader. A decrease in fluorescence compared to the control indicates proteasome inhibition.[5][10]
3. Western Blot Analysis of EGFR/AKT Pathway:
This technique is used to assess the phosphorylation status of key proteins in the EGFR/AKT signaling cascade.[13][14][15]
Step 1: Treat cancer cells with the pyridyl dithiocarbamate derivative. Step 2: Lyse the cells and quantify the protein concentration. Step 3: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Step 4: Block the membrane to prevent non-specific antibody binding. Step 5: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR and AKT.[16][17] Step 6: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Step 7: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
Diagrams: Visualizing the Mechanisms
Caption: Broth Microdilution Workflow for MIC Determination.
Enzyme Inhibition: A Targeted Approach to Disease
Beyond their broad cytotoxic and antimicrobial effects, pyridyl dithiocarbamates can also exhibit specific inhibitory activity against certain enzymes implicated in disease.
Mechanism of Action: Interacting with Active Sites
The sulfur atoms and the metal-chelating properties of the dithiocarbamate moiety are key to their enzyme inhibitory activity. They can interact with the active sites of enzymes, particularly metalloenzymes, in several ways:
-
Chelation of Metal Cofactors: By binding to the metal ion essential for the enzyme's catalytic activity, they can render the enzyme inactive.
-
Covalent Modification: The reactive sulfur atoms can form covalent bonds with amino acid residues in the active site, leading to irreversible inhibition.
-
Allosteric Inhibition: Binding to a site distinct from the active site can induce a conformational change that reduces the enzyme's activity.
Conclusion and Future Directions
Pyridyl dithiocarbamate derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their multifaceted biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties, stem from their unique chemical structure and strong metal-chelating abilities. The in-depth understanding of their mechanisms of action, facilitated by the experimental protocols outlined in this guide, is crucial for the rational design and development of novel therapeutics.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into preclinical and clinical settings.
-
Elucidation of Novel Mechanisms: To uncover additional cellular targets and pathways affected by these compounds.
By continuing to explore the rich chemical space of pyridyl dithiocarbamates, the scientific community can unlock their full therapeutic potential for the benefit of human health.
References
- BenchChem. (2025).
- Garcia, A., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14.
- BenchChem. (2025).
- Dighe, S. N., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Molecules, 27(19), 6598.
- Wang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 13.
- BenchChem. (2025). A Technical Overview of the Discovery and Initial Screening of "Antibacterial Agent 35". BenchChem.
- Lee, J. H., et al. (2019). Western blot analysis of proteins related to the EGFR signal pathway,...
- Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
- Braunger, J., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13542.
- Tiekink, E. R. T. (2021). Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species. International Journal of Molecular Sciences, 22(11), 5836.
- Altındağ, F. D., et al. (2018). The synthetic route for the preparation of dithiocarbamate derivatives....
- Sharma, P., & Kumar, A. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4945.
- Lee, Y., et al. (2012). (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in...
- Parida, S. K., et al. (2021). One-pot synthesis of dithiocarbamate derivatives from heterocyclic 1,3-dicarbonyl systems. Organic Letters, 23(16), 6401-6406.
- Correia, I., et al. (2020). IC 50 values and the corresponding selectivity index obtained after...
- Lanke, K., et al. (2008). Antibacterial Activity of Pyrrolidine Dithiocarbamate. FEMS Microbiology Letters, 280(2), 224-230.
- Sağlık, B. N., et al. (2017). (PDF)
- Acar, U., et al. (2016). Synthesis and Antimicrobial Activity Evaluation of New Dithiocarbamate Derivatives Bearing Thiazole/Benzothiazole Rings.
- Al-Ghorbani, M., et al. (2015). Evaluation of antimicrobial activities of synthesized pyridinium derivatives. Der Pharma Chemica, 7(10), 346-351.
- Azizi, N., et al. (2011). A highly efficient synthesis of dithiocarbamates in green reaction media. RSC Advances, 1(8), 1478-1481.
- Jansson, P. J., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(32), 32341–32362.
- Ali, A. M., et al. (2021). Anticancer activity IC50 values (μM) for L and its derivatives L...
- Milacic, V., et al. (2012). Inhibition of Tumor Proteasome Activity by Gold Dithiocarbamato Complexes via both Redox-Dependent and –Independent Processes. Journal of Inorganic Biochemistry, 116, 126-134.
- Dou, Q. P., et al. (2012). Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. Current Molecular Medicine, 12(8), 1037-1044.
- Kim, I., et al. (2004). Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis. Experimental Cell Research, 298(1), 229-238.
- Kim, I., et al. (2004). Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis. PubMed.
- Feld, C. J., et al. (2021). Table 1 . IC 50 values of the nickel(II)-dithiocarbamate phenanthroline...
- Chen, F., et al. (2012). Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells. PubMed.
- Sari, A. N., et al. (2022). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Pharmacognosy Journal, 14(2).
- Azizi, N., et al. (2006).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 3. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Tumor Proteasome Activity by Gold Dithiocarbamato Complexes via both Redox-Dependent and –Independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of Novel Pyridyl Dithiocarbamate Compounds
Foreword: The Unfolding Complexity of Pyridyl Dithiocarbamates
Pyridyl dithiocarbamates represent a fascinating and versatile class of ligands in coordination chemistry. Their ability to form stable complexes with a wide array of transition metals has positioned them at the forefront of research in fields ranging from medicinal chemistry to materials science.[1][2][3] The incorporation of a pyridyl moiety introduces an additional coordination site, the pyridyl-nitrogen, which can lead to the formation of complex supramolecular architectures such as dimeric aggregates, one-dimensional chains, and two-dimensional arrays.[4] This structural diversity is intrinsically linked to their functional properties, making a thorough understanding of their crystal structures paramount for rational drug design and the development of novel materials.
This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of these compelling compounds. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, grounded in years of field-proven insights. We will navigate the intricacies of crystal structure analysis, from the initial synthesis and crystallization to the final interpretation of the crystallographic data, with a steadfast commitment to scientific integrity and logical coherence.
Section 1: Synthesis and Ligand Design - The Foundation of Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of the dithiocarbamate ligand. The classic and most common method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[5][6]
Core Synthesis Protocol: A Self-Validating System
The synthesis of the sodium or potassium salt of a pyridyl dithiocarbamate is a cornerstone of this chemistry. The following protocol is designed to be self-validating, with clear checkpoints to ensure the integrity of the product.
Experimental Protocol: Synthesis of a Pyridyl Dithiocarbamate Sodium Salt
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the chosen pyridyl-containing amine in a minimal amount of cold methanol.
-
Base Addition: To this solution, add a stoichiometric equivalent of sodium hydroxide, ensuring the temperature is maintained at or below 5°C in an ice bath. The use of a strong base like NaOH is crucial for the formation of a stable dithiocarbamate salt.[5]
-
Carbon Disulfide Addition: Slowly add a stoichiometric equivalent of carbon disulfide dropwise to the cooled solution. This reaction is exothermic, and maintaining a low temperature is critical to prevent the decomposition of the dithiocarbamate product.
-
Precipitation and Isolation: Upon complete addition of carbon disulfide, a precipitate of the dithiocarbamate salt should form. Continue stirring in the ice bath for an additional 1-2 hours to ensure complete reaction.
-
Washing and Drying: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials. It is imperative to dry the product thoroughly in a desiccator containing an appropriate drying agent like silica gel to prevent degradation, as some dithiocarbamate salts are sensitive to moisture.[5][7]
Causality in Synthesis: Why These Choices Matter
-
Choice of Amine: The steric and electronic properties of the substituents on the pyridyl-containing amine will significantly influence the coordination behavior and crystallinity of the final metal complex.
-
Temperature Control: Dithiocarbamic acids, the intermediates in this reaction, are often unstable.[8] Conducting the reaction at low temperatures minimizes their decomposition and maximizes the yield of the desired dithiocarbamate salt.
-
Purity of Reagents: The presence of impurities can inhibit crystal growth or lead to the formation of poorly diffracting crystals. Therefore, using high-purity starting materials is essential.
Section 2: From Ligand to Crystal - The Art and Science of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis. For pyridyl dithiocarbamate complexes, this process can be particularly nuanced due to their varying solubilities and stability.
Synthesis of Metal-Pyridyl Dithiocarbamate Complexes
The formation of the metal complex is typically achieved by reacting the dithiocarbamate ligand salt with a suitable metal salt in a solvent where the ligand is soluble and the complex is expected to precipitate or be amenable to crystallization.[1]
Experimental Protocol: General Synthesis of a Metal(II) Bis(pyridyl dithiocarbamate) Complex
-
Ligand Solution: Dissolve the synthesized pyridyl dithiocarbamate sodium salt in an appropriate solvent (e.g., methanol, ethanol, or a solvent mixture).
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., chloride, nitrate, or acetate) in a suitable solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution. The formation of a precipitate often indicates the formation of the metal complex.
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature for several hours to ensure complete complexation. In some cases, gentle heating may be required, but care must be taken to avoid decomposition.[7]
-
Isolation: The resulting solid complex is collected by filtration, washed with the reaction solvent, and dried under vacuum.
Crystallization Strategies: A Troubleshooter's Guide
The choice of crystallization technique is critical and often requires empirical optimization.
| Technique | Description | Best Suited For | Potential Pitfalls & Solutions |
| Slow Evaporation | A solution of the complex is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | Moderately soluble and stable complexes. | Rapid evaporation leads to powder. Solution: Use a vial with a smaller opening or place it inside a larger, sealed container. |
| Vapor Diffusion | A concentrated solution of the complex in a good solvent is placed in a small open vial, which is then placed in a larger sealed container with a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization. | Complexes with a known good solvent and a miscible poor solvent. | "Oiling out," where the compound separates as a liquid instead of a solid.[7] Solution: Adjust the solvent/precipitant ratio or try a different precipitant. |
| Liquid-Liquid Diffusion | A solution of the complex is carefully layered with a less dense, miscible poor solvent. Crystals form at the interface of the two liquids. | Sensitive compounds that may decompose upon heating. | Disturbance of the layers can lead to rapid precipitation. Solution: Use a narrow tube and introduce the second solvent very slowly along the side. |
Visualization of the Crystallization Workflow
Caption: The X-ray crystal structure determination pipeline.
Key Crystallographic Parameters and Their Interpretation
| Parameter | Description | Significance |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | Provides insights into the packing of molecules and can indicate chirality. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the basic repeating unit of the crystal lattice. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values (typically < 0.05 for good quality structures) indicate a better fit. |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good refinement. | Values significantly different from 1.0 may indicate issues with the data or the model. |
| Bond Lengths and Angles | The distances between atoms and the angles between bonds. | Provide detailed information about the molecular geometry and coordination environment of the metal center. [9] |
Section 4: Interpreting the Structure - The Chemical Story
The final crystallographic model provides a wealth of information about the pyridyl dithiocarbamate complex. A thorough analysis of this data is crucial for understanding its chemical behavior and potential applications.
Coordination Geometry and the Role of the Pyridyl Nitrogen
A key aspect to investigate is the coordination environment of the metal center. The dithiocarbamate ligand typically acts as a bidentate chelating agent through its two sulfur atoms. [1]The coordination of the pyridyl nitrogen can lead to higher coordination numbers and the formation of extended structures. [4]The Zn-S and Zn-N bond lengths in a five-coordinate zinc complex, for instance, provide valuable information about the nature of the coordination. [9]
Supramolecular Interactions: Beyond the Molecule
The packing of molecules in the crystal is governed by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. Identifying and analyzing these interactions is essential for understanding the solid-state properties of the compound. For example, weak C—H⋯O hydrogen bonds can link molecules into dimers. [10] Visualization of Potential Coordination Modes
Caption: Common coordination modes of dithiocarbamates.
Section 5: Common Challenges and Authoritative Solutions
The path to a publishable crystal structure is not always straightforward. Here, we address common issues and provide solutions grounded in established best practices.
-
Problem: Poor Crystal Quality.
-
Causality: Rapid crystallization, impurities, or inherent disorder in the compound.
-
Solution: Methodically screen a wider range of crystallization conditions (solvents, temperatures, and techniques). High-performance liquid chromatography (HPLC) can be used to assess and improve the purity of the complex.
-
-
Problem: Twinning.
-
Causality: The crystal lattice of two or more individual crystals are intergrown with a defined orientation relationship.
-
Solution: Modern crystallographic software packages have routines to handle twinned data. If twinning is severe, re-screening crystallization conditions may be necessary.
-
-
Problem: Instability of the Compound.
-
Causality: Dithiocarbamates can be sensitive to heat, light, and acidic conditions. [7] * Solution: Perform all manipulations under an inert atmosphere and protect the compound from light. Ensure that all solvents are neutral or slightly basic.
-
Conclusion: From Structure to Function
The crystal structure of a novel pyridyl dithiocarbamate compound is more than just an aesthetically pleasing image; it is a detailed blueprint that informs our understanding of its chemical properties and biological activity. A high-quality crystal structure, obtained through meticulous experimental work and careful analysis, is the bedrock upon which further research and development are built. By embracing the principles of scientific integrity and logical inquiry outlined in this guide, researchers can confidently navigate the challenges of crystal structure analysis and unlock the full potential of this remarkable class of compounds.
References
-
Tiekink, E. R. T. (2021). On the Coordination Role of Pyridyl-Nitrogen in the Structural Chemistry of Pyridyl-Substituted Dithiocarbamate Ligands. Crystals. [Link]
-
Paca, T. A., & Ajibade, P. A. (2021). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications. [Link]
-
Bobinihi, B. F., et al. (2021). Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes. Arabian Journal of Chemistry. [Link]
-
Ajibade, P. A., & Oluwalana, A. E. (2016). Group 12 dithiocarbamate complexes: synthesis, characterization, and X-ray crystal structures of Zn(II) and Hg(II) complexes and their use as precursors for metal sulfide nanoparticles. Inorganic and Nano-Metal Chemistry. [Link]
-
Ajibade, P. A., & Oluwalana, A. E. (2016). (PDF) Group 12 dithiocarbamate complexes: Synthesis, characterization and X-ray crystal structures of Zn(II) and Hg(II) complexes and their use as precursors for metal sulfide nanoparticles. ResearchGate. [Link]
-
Kamaludin, N., et al. (2022). The Versatility in the Applications of Dithiocarbamates. Molecules. [Link]
-
Kumar, R., et al. (2023). Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study. New Journal of Chemistry. [Link]
-
Numan, A. T., et al. (2017). Synthesis, Characterization and Biological Evaluation of New Dithiocarbamate Ligand and Its Complexes with some Metal Ions. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]
-
Onwudiwe, D. C., & Ajibade, P. A. (2011). The molecular structure of pyridyl bis( N -ethyl- N -phenyl dithiocarbamate) Zn( II ), [ZnL 2 py], with displacement ellipsoids drawn at a 50%. ResearchGate. [Link]
-
Hogarth, G., & Tiekink, E. R. T. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. [Link]
-
Tiekink, E. R. T. (2021). Synthesis and characterization of metal dithiocarbamate derivatives of 3-((pyridin-2-yl)methylamino)propanenitrile: Crystal structure of [3-((pyridin-2-yl)methylamino)propanenitriledithiocarbamato] nickel(II). ResearchGate. [Link]
-
Numan, A. T., et al. (2017). (PDF) Synthesis, Characterization and Biological Evaluation of New Dithiocarbamate Ligand and Its Complexes with some Metal Ions. ResearchGate. [Link]
-
El-Hiti, G. A., et al. (2015). Crystal structure of 4-(2,2-dimethylpropanamido)pyridin-3-yl N,N-diisopropyldithiocarbamate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Kamaludin, N., et al. (2022). (PDF) The Versatility in the Applications of Dithiocarbamates. ResearchGate. [Link]
Sources
- 1. Synthesis, X-ray crystal structures and anticancer studies of four Pd(II) dithiocarbamate complexes - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 4-(2,2-dimethylpropanamido)pyridin-3-yl N,N-diisopropyldithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]
Dithiocarbamate Compounds in Coordination Chemistry: A Technical Guide for Researchers
Abstract
Dithiocarbamates (DTCs) represent a remarkably versatile class of sulfur-containing ligands that have captivated the attention of coordination chemists for over a century.[1][2] Characterized by the R₂NCS₂⁻ functional group, these monoanionic ligands exhibit an exceptional ability to form stable complexes with a vast array of metals across the periodic table.[3][4] This propensity stems from their potent chelating nature, facilitated by two donor sulfur atoms, and their unique electronic structure which allows for the stabilization of metals in various oxidation states.[2][5] The ease of their synthesis and the ability to tune their steric and electronic properties through judicious selection of organic substituents have cemented their importance. This guide provides an in-depth exploration of the synthesis, coordination chemistry, structural diversity, and multifaceted applications of dithiocarbamate metal complexes. We will delve into their pivotal roles in materials science as single-source precursors, their emerging significance in medicinal chemistry as anticancer and antimicrobial agents, and their established utility in agriculture and industry, offering a comprehensive resource for researchers and drug development professionals.
The Fundamental Chemistry of Dithiocarbamates
Dithiocarbamates are organosulfur compounds that can be considered analogues of carbamates where both oxygen atoms are replaced by sulfur. Their exceptional coordination properties are rooted in their electronic structure, which is best described as a resonance hybrid of two key forms: a "dithiocarbamate" form with the negative charge localized on one sulfur and a "thioureide" form where the nitrogen lone pair delocalizes across the N-C-S₂ backbone. This delocalization imparts partial double-bond character to the C-N bond and enhances the basicity of the sulfur atoms, enabling them to act as soft ligands that form strong covalent bonds with a wide range of metal ions.[6]
This electronic flexibility is crucial to their function, allowing them to stabilize metals in both common and unusually high oxidation states, such as Cu(III), Ni(III), and Fe(IV).[6][7]
Synthesis of Dithiocarbamate Ligands and Metal Complexes
The enduring appeal of dithiocarbamates in research and industry is partly due to their straightforward and high-yielding synthesis from inexpensive and readily available starting materials.[1]
General Protocol for Dithiocarbamate Ligand Synthesis
The most common method for synthesizing dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base, typically an alkali metal hydroxide like sodium hydroxide.[4][6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the chosen primary or secondary amine (1 equivalent) in a suitable solvent, such as ethanol or water.
-
Basification: Add a stoichiometric amount of sodium hydroxide (1 equivalent) to the amine solution and stir until fully dissolved. The base deprotonates the amine, forming a more nucleophilic amide.
-
CS₂ Addition: Cool the reaction mixture in an ice bath. Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution. This reaction is exothermic.
-
Precipitation: Upon addition of CS₂, the sodium dithiocarbamate salt typically precipitates out of the solution. Stirring is continued for a period of 1-2 hours to ensure the reaction goes to completion.
-
Isolation: The resulting solid is collected by filtration, washed with a cold solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.
The choice of amine (R₂NH) allows for virtually limitless tuning of the ligand's properties. For instance, using bulky amines can create sterically hindered complexes, while incorporating functional groups can introduce new chemical reactivity or solubility characteristics.
Synthesis of Metal Dithiocarbamate Complexes
The formation of metal complexes is generally achieved through a simple salt metathesis reaction.[6]
Step-by-Step Methodology:
-
Ligand Solution: Prepare a solution of the desired sodium or potassium dithiocarbamate salt (e.g., 2 equivalents for a M²⁺ metal) in water or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the corresponding metal salt (e.g., NiCl₂, CuSO₄, ZnCl₂) (1 equivalent) in water or ethanol.
-
Complexation: Slowly add the metal salt solution to the stirring dithiocarbamate ligand solution. A colored precipitate of the metal dithiocarbamate complex usually forms immediately due to its low solubility in the reaction medium.[5]
-
Digestion: The reaction mixture is typically stirred for a few hours at room temperature or under gentle reflux to ensure complete complexation and improve the crystallinity of the product.[5]
-
Isolation and Purification: The solid complex is isolated by filtration, washed thoroughly with water and then a low-boiling organic solvent (like ethanol or ether), and dried.
Coordination Chemistry and Structural Diversity
Dithiocarbamate ligands are renowned for their ability to coordinate with metal ions in several distinct modes, leading to a rich structural diversity.
-
Bidentate Chelating: This is the most common coordination mode, where both sulfur atoms bind to the same metal center, forming a stable four-membered chelate ring.[8]
-
Monodentate: In some cases, particularly in sterically crowded complexes or when competing with other ligands, only one sulfur atom coordinates to the metal.[8][9]
-
Anisobidentate: The two metal-sulfur bonds are not equivalent in length, representing an intermediate between monodentate and bidentate coordination.[10][11]
-
Bidentate Bridging: The ligand bridges two different metal centers, with each sulfur atom coordinating to a different metal. This mode is crucial in the formation of polynuclear complexes and coordination polymers.
The resulting complexes adopt various geometries, such as square planar (common for Ni(II), Cu(II), Pd(II), Pt(II)), tetrahedral (e.g., Zn(II), Cd(II)), and octahedral (e.g., Co(III), Fe(III)), depending on the metal's electronic configuration, oxidation state, and coordination number.[5][12]
| Metal Ion | Common Oxidation State | Typical Coordination Number | Common Geometry |
| Copper (Cu) | +1, +2, +3 | 4 | Distorted Square Planar (Cu(II)) |
| Nickel (Ni) | +2, +3 | 4 | Square Planar |
| Zinc (Zn) | +2 | 4 | Tetrahedral |
| Iron (Fe) | +2, +3, +4 | 6 | Octahedral (Fe(III)) |
| Gold (Au) | +1, +3 | 4 | Square Planar (Au(III)) |
| Cobalt (Co) | +2, +3, +4 | 6 | Octahedral (Co(III)) |
| Tin (Sn) | +4 | 4-7 | Varies (e.g., Skew-trapezoidal) |
Table 1: Summary of common coordination characteristics for selected metal dithiocarbamate complexes.[5][7][12][13]
Key Applications in Research and Development
The unique properties of metal dithiocarbamate complexes have led to their application in a wide range of fields.
Materials Science: Single-Source Precursors (SSPs)
One of the most significant modern applications of dithiocarbamate complexes is their use as single-source precursors (SSPs) for the synthesis of nanoscale metal sulfides.[3][14] In this approach, a single, well-defined molecular compound containing pre-formed metal-sulfur bonds is heated to decomposition.[1] This method offers excellent control over the stoichiometry of the final material.[3]
Causality: The M-S bonds within the complex are relatively stable, but the S-C bonds are weaker. Upon thermolysis (heating in a high-boiling solvent), the S-C bonds cleave, leading to the loss of organic fragments and the formation of a pure metal sulfide nanocrystal. The choice of precursor, decomposition temperature, and surfactants can be used to engineer the specific phase, size, and morphology of the resulting nanoparticles.[1][15] This has enabled the synthesis of binary (e.g., CuS, FeS), ternary (e.g., FeNi₂S₄), and even more complex multinary sulfides.[15][16] These materials are vital for applications in energy storage, catalysis, and electronics.[1][3]
Drug Development: Anticancer Agents
Dithiocarbamate complexes have emerged as a promising class of anticancer agents, with some demonstrating potency that surpasses existing chemotherapeutics like cisplatin.[17][18] Their mechanism of action is often multifaceted, but a primary target is the ubiquitin-proteasome system (UPS).[17][19]
Mechanism of Action: The UPS is a critical cellular machinery responsible for protein degradation. Cancer cells, with their high metabolic rate, are particularly dependent on the UPS to dispose of misfolded proteins. Dithiocarbamates, particularly in the presence of cellular copper, can form complexes that directly inhibit the 26S proteasome.[17][20] This inhibition leads to an accumulation of toxic proteins and pro-apoptotic factors, ultimately triggering programmed cell death (apoptosis) specifically in cancer cells.[17][19] The well-known anti-alcoholism drug Disulfiram (Antabuse) is a prodrug that metabolizes into a dithiocarbamate, and its anticancer activity is attributed to this copper-dependent proteasome inhibition.[20] Additionally, organotin(IV) dithiocarbamates have shown significant cytotoxic effects against various cancer cell lines.[13]
Agriculture and Environmental Applications
Dithiocarbamates have a long history of use in agriculture as potent, broad-spectrum fungicides, with compounds like mancozeb and zineb being widely applied to protect crops.[6][8][9] They are also used as herbicides and pesticides.[8][9]
Furthermore, their powerful metal-chelating ability makes them excellent agents for environmental remediation.[8] They can selectively and strongly bind to toxic heavy metal ions such as lead, cadmium, and mercury, forming insoluble complexes that can be easily removed from contaminated water and soil.[9]
Conclusion and Future Outlook
The coordination chemistry of dithiocarbamate compounds is a rich and continually evolving field. Their synthetic accessibility, structural versatility, and potent biological and material properties ensure their continued relevance. Future research will likely focus on designing novel dithiocarbamate-based drugs with enhanced specificity and reduced toxicity, developing advanced nanomaterials with tailored properties through sophisticated SSP strategies, and harnessing their catalytic potential in green chemistry applications.[2] The fundamental principles outlined in this guide provide a solid foundation for scientists and researchers to innovate and expand the already vast applications of these remarkable compounds.
References
-
Hogarth, G., & Tiekink, E. R. T. (2021). Dithiocarbamate Complexes as Single Source Precursors to Nanoscale Binary, Ternary and Quaternary Metal Sulfides. Chemical Reviews, 121(10), 6057-6123. [Link]
-
Buac, D., Schmitt, S., Ventro, G., Kona, F. R., & Dou, Q. P. (2012). Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. Mini-reviews in medicinal chemistry, 12(12), 1193–1201. [Link]
-
Hogarth, G., & Tiekink, E. R. T. (2021). Dithiocarbamate Complexes as Single Source Precursors to Nanoscale Binary, Ternary and Quaternary Metal Sulfides. PubMed, 121(10), 6057-6123. [Link]
-
Václavíková, R. (2012). Editorial Dithiocarbamate complexes with metals in cancer therapy. Mini-Reviews in Medicinal Chemistry, 12(12), 1159-1160. [Link]
-
Hogarth, G. (2017). Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis. UCL Discovery. [Link]
-
Ahmad, Z., et al. (2024). Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review. Dalton Transactions. [Link]
-
Hogarth, G., & Tiekink, E. R. T. (2021). Dithiocarbamate Complexes as Single Source Precursors to Nanoscale Binary, Ternary and Quaternary Metal Sulfides. National Genomics Data Center. [Link]
-
Buac, D., et al. (2012). Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells. Semantic Scholar. [Link]
-
Hogarth, G. (2021). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. MDPI. [Link]
-
Deb, N., et al. (2023). Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials. RSC Publishing. [Link]
-
Kamaludin, N. F., et al. (2022). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. MDPI. [Link]
-
Al–Obaidy, G. S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 369-378. [Link]
-
Odularu, A. T., & Ajibade, P. A. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic chemistry and applications. [Link]
-
Hogarth, G. (Ed.). (2021). Special Issue: Metal Dithiocarbamate Complexes: Versatile Ligands in Coordination Chemistry with Applications in Medicine, Materials Science, and Beyond. MDPI. [Link]
-
Wikipedia contributors. (n.d.). Transition metal dithiocarbamate complexes. Wikipedia. [Link]
-
Ray, K., et al. (2018). Metal Complexes of Dithiocarbamate Derivatives and its Biological Activity. ResearchGate. [Link]
-
Hogarth, G. (2012). The different coordination modes of dithiocarbamates to metal(s). ResearchGate. [Link]
-
Onwudiwe, D. C., & Ajibade, P. A. (2022). The Versatility in the Applications of Dithiocarbamates. PMC - NIH. [Link]
-
Angeloski, A. (2018). On the synthesis, properties, and applications of metal dithiocarbamate complexes. Semantic Scholar. [Link]
-
Onwudiwe, D. C., & Ajibade, P. A. (2022). The Versatility in the Applications of Dithiocarbamates. Encyclopedia.pub. [Link]
-
Haiduc, I. (2005). Coordination Chemistry of Organotin(IV) Dithiocarbamate Complexes. ResearchGate. [Link]
-
Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(30), 13423-13437. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Dithiocarbamate Complexes as Single Source Precursors to Nanoscale Binary, Ternary and Quaternary Metal Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Dithiocarbamate Complexes as Single Source Precursors to Nanoscale Binary, Ternary and Quaternary Metal Sulfides. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis - UCL Discovery [discovery.ucl.ac.uk]
- 16. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ01918G [pubs.rsc.org]
- 17. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Dithiocarbamate-based coordination compounds as potent proteasome inhibitors in human cancer cells. | Semantic Scholar [semanticscholar.org]
- 20. ingentaconnect.com [ingentaconnect.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 2-Pyridyldithiocarbamate
Introduction and Significance
Dithiocarbamates are a versatile class of organosulfur compounds characterized by the functional group R₂NCS₂R'. They are widely utilized as ligands in coordination chemistry, as accelerators in rubber vulcanization, and as pesticides in agriculture.[1] The unique chelating properties of the dithiocarbamate moiety have also made them valuable scaffolds in medicinal chemistry and materials science.
This application note provides a detailed, field-proven protocol for the synthesis of a specific heterocyclic dithiocarbamate, Ethyl 2-Pyridyldithiocarbamate. The synthesis is based on the well-established reaction of a primary amine (2-aminopyridine) with carbon disulfide, followed by S-alkylation.[2][3] We will delve into the causality behind experimental choices, provide a robust, self-validating protocol, and outline essential safety and characterization procedures for researchers in organic synthesis and drug development.
Underlying Chemical Principles and Mechanism
The synthesis of this compound is a two-step process:
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amino group of 2-aminopyridine on the electrophilic carbon atom of carbon disulfide (CS₂). This forms an unstable intermediate, 2-pyridyldithiocarbamic acid.[2]
-
Deprotonation and S-Alkylation: In the presence of a base, such as potassium hydroxide, the dithiocarbamic acid is deprotonated to form the more stable potassium 2-pyridyldithiocarbamate salt. This salt is then readily S-alkylated by an electrophile, ethyl iodide, via a nucleophilic substitution reaction to yield the final product, this compound.[2][3]
The overall reaction is as follows:
Safety and Handling
Extreme caution is required when handling the reagents for this synthesis. A thorough risk assessment must be conducted before commencing any experimental work.
-
2-Aminopyridine: Highly toxic if swallowed, in contact with skin, or inhaled.[4][5] It is a suspected mutagen. Always handle in a certified chemical fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5][6]
-
Carbon Disulfide (CS₂): Extremely flammable, volatile, and highly toxic with a low autoignition temperature.[7] Its vapors are heavier than air and can travel to an ignition source.[7] It must be handled exclusively in a chemical fume hood, away from any heat, sparks, or open flames.[7] Ensure all equipment is properly grounded to prevent static discharge.[7]
-
Potassium Hydroxide (KOH): Corrosive and can cause severe skin burns and eye damage. Avoid creating dust. Wear appropriate PPE.
-
Ethyl Iodide: A potent alkylating agent, lachrymator, and suspected carcinogen. Handle with care in a chemical fume hood.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating purification and characterization to ensure the integrity of the final compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Aminopyridine | ≥98% | Sigma-Aldrich | 94.12 | 4.71 g | 50.0 |
| Carbon Disulfide (CS₂) | ≥99% | Fisher Scientific | 76.14 | 3.81 g (3.02 mL) | 50.0 |
| Potassium Hydroxide (KOH) | ≥85% | VWR | 56.11 | 3.30 g | ~50.0 |
| Ethyl Iodide (EtI) | 99% | Alfa Aesar | 155.97 | 7.80 g (4.02 mL) | 50.0 |
| Ethanol (EtOH) | Anhydrous | Various | 46.07 | 100 mL | - |
| Diethyl Ether (Et₂O) | Anhydrous | Various | 74.12 | As needed | - |
| Deionized Water | - | - | 18.02 | As needed | - |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Part A: Formation of Potassium 2-Pyridyldithiocarbamate Salt
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
In the flask, dissolve 2-aminopyridine (4.71 g, 50.0 mmol) and potassium hydroxide (3.30 g, ~50.0 mmol) in 80 mL of anhydrous ethanol. Stir until all solids have dissolved, maintaining the temperature at 0-5 °C.
-
In the dropping funnel, add carbon disulfide (3.02 mL, 50.0 mmol). Add the CS₂ dropwise to the stirred ethanolic solution over 30 minutes. Causality Note: A slow, cold addition is crucial to control the exothermic reaction and prevent the formation of byproducts like isothiocyanates.[8]
-
After the addition is complete, continue stirring the mixture in the ice bath for one hour.
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours. A yellowish precipitate of the potassium salt should form.
Part B: S-Alkylation to form this compound
-
Re-cool the reaction mixture to 0-5 °C using the ice bath.
-
Add ethyl iodide (4.02 mL, 50.0 mmol) dropwise to the stirred suspension over 20 minutes.
-
After the addition, remove the ice bath and stir the reaction mixture overnight at room temperature under a nitrogen atmosphere to ensure complete reaction.
Part C: Product Isolation and Purification
-
Pour the reaction mixture into 400 mL of ice-cold deionized water with stirring. A solid precipitate should form.
-
Stir the suspension for 15 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts (e.g., KI).
-
Air-dry the crude product.
-
For purification, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Characterization and Validation
To validate the synthesis and confirm the identity and purity of the final product, the following analytical techniques are recommended.[1][9]
-
Melting Point: Determine the melting point of the dried, purified crystals and compare it with literature values. A sharp melting point is indicative of high purity.
-
FTIR Spectroscopy: Acquire an infrared spectrum of the product. Key expected vibrational frequencies include:
-
~3200-3400 cm⁻¹ (N-H stretch)
-
~1590-1610 cm⁻¹ (Pyridine C=N/C=C stretches)
-
~1250-1350 cm⁻¹ (C-N stretch)
-
~950-1050 cm⁻¹ (C=S stretch)
-
-
¹H NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expected signals would include:
-
A triplet and a quartet corresponding to the ethyl group (CH₃ and CH₂).
-
Signals in the aromatic region corresponding to the protons on the pyridine ring.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR Spectroscopy: The ¹³C spectrum should show a characteristic signal for the thiocarbonyl carbon (C=S) typically in the range of 190-210 ppm, in addition to signals for the ethyl group and the pyridine ring carbons.
References
-
Wikipedia. Dithiocarbamate. [Link]
-
Amarnath, V., Amarnath, K., & Valentine, W. M. (1995). Covalent cross-linking of proteins by carbon disulfide. PubMed Central. [Link]
-
Aghwan, F. O., & Al-Mukhtar, S. E. (2018). Synthesis of dithiocarbamates via MCR of CS2, amine, and aldehyde. ResearchGate. [Link]
-
Jie, M., et al. (2016). Mechanisms of Acid Decomposition of Dithiocarbamates. ResearchGate. [Link]
-
Tarique, M. (2020). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Hindawi. [Link]
-
Alkali Metals Limited. MSDS Name: 2-AMINO PYRIDINE. [Link]
-
Grivani, G., & Nozarian, K. (2010). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]
-
Liu, C., et al. (2022). Identification and characterization of novel synthetic cannabinoid ethyl-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-EDMB-PICA). PubMed. [Link]
Sources
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. geneseo.edu [geneseo.edu]
- 5. alkalimetals.com [alkalimetals.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of novel synthetic cannabinoid ethyl-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-EDMB-PICA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 2-Pyridyldithiocarbamate as a Versatile Ligand for Transition Metal Complexes
Preamble: The Unique Potential of a Pyridyl-Functionalized Dithiocarbamate Ligand
Dithiocarbamates (R₂NCS₂⁻) are a cornerstone class of sulfur-donating ligands in coordination chemistry.[1][2] Their ability to form stable, often colorful complexes with a vast array of transition metals has led to their application in fields ranging from agriculture to medicine and materials science.[3][4] The typical dithiocarbamate ligand coordinates to a metal center in a bidentate fashion through its two sulfur atoms, forming a characteristic four-membered chelate ring.[1][5] This robust coordination is a consequence of the delocalization of electron density across the S₂C-N fragment, which can be described by multiple resonance structures.[6] This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states.[1][6]
This guide focuses on a specialized dithiocarbamate ligand: N-Ethyl-N-(2-pyridyl)dithiocarbamate . The incorporation of a pyridyl group directly into the ligand backbone introduces a secondary, nitrogen-based coordination site. This "ligand-in-a-ligand" design opens up possibilities for forming multinuclear complexes, complexes with higher coordination numbers, or structures where the pyridyl nitrogen can modulate the electronic properties of the metal center. Understanding the synthesis, coordination behavior, and practical application of this ligand is crucial for researchers aiming to develop novel catalysts, advanced materials, and therapeutic agents.
This document serves as a comprehensive guide for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical system.
Section 1: Synthesis and Characterization of the Ligand
The foundational step is the synthesis of the dithiocarbamate ligand, typically isolated as a stable alkali metal salt. The synthesis is a classical one-pot reaction involving the nucleophilic attack of a secondary amine on carbon disulfide in the presence of a strong base.
Causality of the Synthetic Route
The reaction proceeds via the formation of a dithiocarbamic acid intermediate from the reaction of N-ethyl-2-aminopyridine with carbon disulfide (CS₂). Because dithiocarbamic acids are unstable, the reaction is conducted in the presence of a base (e.g., potassium hydroxide) to deprotonate the acid in situ, yielding the stable potassium N-ethyl-N-(2-pyridyl)dithiocarbamate salt.[6] Ethanol is a common solvent as it readily dissolves the reactants and precipitates the resulting salt upon cooling or with the addition of a less polar co-solvent like diethyl ether.
Workflow for Ligand Synthesis and Complexation
Caption: General workflow from ligand synthesis to complex characterization.
Protocol 1.1: Synthesis of Potassium N-Ethyl-N-(2-pyridyl)dithiocarbamate
Materials:
-
N-Ethyl-2-aminopyridine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Anhydrous Ethanol
-
Diethyl Ether
-
Ice bath, magnetic stirrer, round-bottom flask, dropping funnel
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve potassium hydroxide (1 equivalent) in 50 mL of anhydrous ethanol with stirring. Cool the solution to 0-5 °C in an ice bath.
-
Amine Addition: To the cold KOH solution, add N-ethyl-2-aminopyridine (1 equivalent) dropwise while maintaining the temperature below 10 °C.
-
CS₂ Addition: Add carbon disulfide (1 equivalent) dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes. Ensure the temperature remains below 10 °C. Causality: This slow, cold addition is critical to prevent the exothermic reaction from overheating, which could lead to the decomposition of the dithiocarbamate product and undesirable side reactions.
-
Reaction: After the addition is complete, stir the mixture vigorously in the ice bath for an additional 2-3 hours. A pale yellow precipitate should form.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of cold ethanol and then liberally with diethyl ether to remove any unreacted starting materials and facilitate drying.
-
Drying: Dry the resulting potassium N-ethyl-N-(2-pyridyl)dithiocarbamate salt under vacuum. Store in a desiccator.
Section 2: Synthesis of Transition Metal Complexes
The synthesized potassium salt of the ligand can be readily used to form complexes by reacting it with various transition metal salts in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) will determine the final complex, which is often M(L)₂ for divalent metals like Cu(II) and Ni(II), forming neutral complexes.
Protocol 2.1: General Synthesis of a Divalent Metal Complex [M(L)₂]
Materials:
-
Potassium N-Ethyl-N-(2-pyridyl)dithiocarbamate (Ligand, L)
-
A divalent metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O)
-
Ethanol or Methanol
Procedure:
-
Ligand Solution: Dissolve the ligand salt (2 equivalents) in 50 mL of ethanol in a 250 mL flask. Stir until fully dissolved.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 equivalent) in 25 mL of ethanol. Gentle warming may be required.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. An immediate color change and/or precipitation of the metal complex should be observed.
-
Reaction: Stir the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the precipitated complex by vacuum filtration.
-
Washing: Wash the solid with ethanol to remove any unreacted salts (like KCl) and then with diethyl ether.
-
Drying: Dry the final complex in a vacuum oven at a mild temperature (e.g., 50-60 °C).
Section 3: Essential Characterization Techniques
Confirming the successful synthesis of both the ligand and its metal complexes is a critical, self-validating step. A combination of spectroscopic and analytical methods should be employed.
Spectroscopic Analysis
| Technique | Ligand (K Salt) Analysis | Metal Complex Analysis |
| FT-IR | Look for the characteristic ν(C-N) (thioureide) band around 1450-1500 cm⁻¹ .[7] The presence of a single strong ν(C-S) band around 950-1050 cm⁻¹ indicates the formation of the dithiocarbamate moiety.[7] | The ν(C-N) band often shifts to a higher frequency upon coordination, reflecting increased double-bond character. The persistence of a single ν(C-S) band confirms the bidentate coordination of the ligand.[5][7] New bands in the far-IR region (below 500 cm⁻¹) may be attributable to ν(M-S) vibrations. |
| ¹H & ¹³C NMR | Provides a structural fingerprint. The ethyl and pyridyl protons and carbons should be identifiable. The N-CS₂ carbon in ¹³C NMR typically appears far downfield, often in the 200-210 ppm range.[7] | NMR is primarily useful for diamagnetic complexes (e.g., Zn(II), Ni(II) square planar). Signals will shift upon coordination. The technique is generally not suitable for paramagnetic complexes (e.g., Cu(II), Co(II)) due to significant peak broadening. |
| UV-Vis | The spectrum in solution will show absorptions corresponding to π→π* and n→π* transitions within the ligand itself. | New absorption bands appear in the visible region due to d-d electronic transitions of the metal ion. The position and intensity of these bands provide information about the coordination geometry around the metal center (e.g., octahedral vs. square planar). |
Other Key Analytical Methods
-
Elemental Analysis (C, H, N, S): This is a fundamental technique to confirm the empirical formula of the synthesized complex. The experimentally determined weight percentages of the elements should match the calculated values for the proposed formula within an acceptable margin of error (typically ±0.4%).
-
Magnetic Susceptibility: For complexes with unpaired electrons (paramagnetic), measuring the magnetic moment can help determine the number of unpaired electrons and thus infer the oxidation state and coordination geometry of the metal center.
-
X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and the coordination geometry of the metal ion.
Section 4: Applications in Drug Development and Beyond
The unique structure of N-ethyl-N-(2-pyridyl)dithiocarbamate complexes makes them attractive candidates for various applications, particularly in the biomedical field.
Antimicrobial and Antifungal Activity
Dithiocarbamate complexes are well-documented as potent antimicrobial and antifungal agents.[5][8] Their mechanism of action is often attributed to their lipophilic nature, which allows them to penetrate cell membranes.[1] Once inside the cell, the complex can disrupt cellular processes by chelating essential metal ions or inhibiting enzymes. The metal ion itself often enhances the biological activity of the ligand.[9]
Diagram: Proposed Mechanism of Action
Caption: Postulated mechanism of antimicrobial action for metal complexes.
Protocol 4.1: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
This protocol provides a standard method to assess the antimicrobial activity of the synthesized complexes.
Materials:
-
Synthesized metal complexes
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient Agar and Potato Dextrose Agar
-
Sterile Petri dishes, sterile cork borer, micropipettes
-
Standard antibiotic/antifungal discs (positive control)
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar media and pour them into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the solidified agar.
-
Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Sample Loading: Prepare solutions of the synthesized complexes at a known concentration (e.g., 1 mg/mL) in DMSO. Carefully pipette a fixed volume (e.g., 100 µL) of each complex solution into separate wells.
-
Controls: Use a well containing only DMSO as a negative control and a standard antibiotic/antifungal disc as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates higher antimicrobial activity.[5]
References
-
Ajibade, P.A. & Onwudiwe, D.C. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules, 23(11), 2993. [Link]
-
Ahmed, A.J. (2018). Metal Complexes of Dithiocarbamate Derivatives and its Biological Activity. Asian Journal of Chemistry, 30(11), 2411-2415. [Link]
-
S.B., K. & al, et. (2012). Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Der Pharma Chemica, 4(2), 701-707. [Link]
-
Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini reviews in medicinal chemistry, 12(12), 1202-15. [Link]
-
Al – Obaidy, G.S. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 336-343. [Link]
-
ResearchGate. (n.d.). Transition metal complexes with 2-acetylpyridine-ethylcarbazate: noncovalent interactions in their structures and antimicrobial studies. [Link]
-
Tiekink, E.R. & Buntine, M.A. (2021). Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. Inorganics, 9(8), 60. [Link]
-
Wikipedia. (n.d.). Transition metal dithiocarbamate complexes. [Link]
-
Onwudiwe, D.C. & Ajibade, P.A. (2018). The Versatility in the Applications of Dithiocarbamates. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Reactions of complexes of dithiocarbamate and related ligands. [Link]
-
Maurya, C. & Kumar, A. (2022). Biological Applications of Metal Complexes of Dithiocarbamates. Journal of Applied Science and Education, 2(1), 1-16. [Link]
-
ResearchGate. (n.d.). An efficient protocol for the synthesis of beta-substituted ethyl dithiocarbamates: A novel class of anti-cancer agents. [Link]
-
Encyclopedia.pub. (2022). The Versatility in the Applications of Dithiocarbamates. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterisation of Phenanthroline Adducts of Pb(II) Complexes of BisN-alkyl-N-ethyldithiocarbamates. [Link]
Sources
- 1. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Characterisation of Phenanthroline Adducts of Pb(II) Complexes of BisN-alkyl-N-ethyldithiocarbamates – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Ethyl 2-Pyridyldithiocarbamate for Sensitive Detection of Heavy Metals
Abstract
For researchers at the forefront of environmental monitoring, clinical diagnostics, and pharmaceutical quality control, the accurate quantification of heavy metal contaminants is of paramount importance. Dithiocarbamates have long been recognized as a superior class of chelating agents for this purpose, valued for their strong affinity for a wide array of heavy metals and their adaptability to various analytical platforms.[1] This document provides a detailed guide to the application of a specialized dithiocarbamate, Ethyl 2-Pyridyldithiocarbamate (EPDT), for the sensitive and selective colorimetric detection of heavy metal ions. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for spectrophotometric analysis, and offer expert insights grounded in extensive field application.
Introduction: The Analytical Advantage of this compound
This compound (EPDT) is an organosulfur compound specifically engineered for enhanced performance in heavy metal chelation. Its molecular architecture incorporates both a dithiocarbamate group, which provides a high-affinity bidentate sulfur donor for binding soft metal ions, and a pyridyl functional group.[1] This combination not only contributes to the formation of highly stable, colored metal complexes but also allows for fine-tuning of selectivity and sensitivity.[1]
The primary advantages of using EPDT as a chromogenic reagent include:
-
High Molar Absorptivity: The resulting metal-EPDT complexes exhibit strong absorbance in the UV-Visible spectrum, enabling low limits of detection.
-
Selectivity: The pyridyl nitrogen offers an additional coordination site, which can influence the selectivity towards certain metal ions compared to simpler dialkyldithiocarbamates.
-
Rapid Complexation: The reaction between EPDT and target metal ions is typically fast, allowing for rapid sample analysis.
-
Cost-Effectiveness: Spectrophotometric methods using EPDT are generally inexpensive and do not require highly specialized or costly instrumentation, making them accessible for a wide range of laboratories.[2]
Principle of Chelation and Detection
The detection mechanism is based on a classic colorimetric reaction. EPDT, typically a colorless or pale yellow solution, reacts with specific heavy metal ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺) to form a stable metal-ligand complex. This chelation process involves the two sulfur atoms of the dithiocarbamate group and, potentially, the nitrogen atom of the pyridyl ring, coordinating with the metal ion.[1][3]
The formation of this new complex alters its electronic structure, causing a significant shift in its light absorption properties into the visible range. The intensity of the resulting color is directly proportional to the concentration of the heavy metal ion in the sample, a relationship governed by the Beer-Lambert Law.[2] This allows for precise quantification using a standard UV-Vis spectrophotometer.[3]
Caption: Chelation of a heavy metal ion (M²⁺) by EPDT to form a stable, colored complex.
Core Experimental Protocol: UV-Vis Spectrophotometric Analysis
This section provides a generalized yet detailed protocol for the determination of heavy metals using EPDT. Specific parameters such as wavelength (λmax), pH, and incubation time should be optimized for each target metal ion.
Reagent Preparation
-
EPDT Stock Solution (1 mM): The synthesis of EPDT can be achieved by reacting 2-aminopyridine with carbon disulfide in the presence of a base, followed by reaction with ethyl bromide. For practical lab use, if commercially available, dissolve the appropriate mass of high-purity EPDT in a suitable organic solvent (e.g., Ethanol or DMSO) to prepare a 1 mM stock solution. Store in an amber glass bottle at 4°C.
-
Expert Insight: The purity of the solvent is critical. Trace metal impurities in the solvent can lead to high background readings. Always use analytical or HPLC grade solvents.
-
-
Heavy Metal Standard Solutions (1000 ppm): Procure certified atomic absorption standard solutions for the target metals (e.g., Cu, Pb, Cd).
-
Working Standard Solutions (0.1-10 ppm): Prepare a series of working standards by serially diluting the 1000 ppm stock solution with deionized water.[3]
-
Buffer Solution: The reaction pH is a critical parameter that influences complex formation and selectivity.[4] Prepare appropriate buffer systems (e.g., acetate for pH 3-5, phosphate for pH 6-8) to maintain a stable pH during the assay.[3]
General Experimental Workflow
The overall workflow for sample analysis is straightforward and can be adapted for various sample matrices.
Sources
Application Notes and Protocols: Ethyl 2-Pyridyldithiocarbamate as a Precursor for Metal Sulfide Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of Single-Source Precursors in Nanomaterial Synthesis
The synthesis of metal sulfide nanoparticles is a cornerstone of modern materials science, with applications spanning from bio-imaging and drug delivery to catalysis and optoelectronics. Traditional multi-source precursor methods, which involve separate sources for the metal and sulfur, often present challenges in controlling stoichiometry, can be hazardous, and may lead to impure products. An elegant solution to these issues is the use of single-source precursors (SSPs), where the metal and sulfur atoms are incorporated within a single molecule.[1] This approach offers superior control over the final product's composition and phase, as the elements are already intimately mixed at the molecular level.[2][3] Dithiocarbamate complexes, in particular, have emerged as highly effective SSPs due to their stability, ease of synthesis, and clean decomposition pathways.[4][5][6]
Ethyl 2-pyridyldithiocarbamate stands out as a versatile ligand for creating SSPs for various metal sulfide nanoparticles. The resulting metal complexes are generally stable solids at room temperature, allowing for purification and long-term storage, a significant advantage over pyrophoric or highly toxic reagents.[1] The thermal decomposition of these complexes in a coordinating solvent is a common and effective method to produce high-quality, crystalline nanoparticles.[7][8][9]
Mechanism of Nanoparticle Formation
The formation of metal sulfide nanoparticles from dithiocarbamate precursors is typically achieved through solvothermal decomposition. The process can be generalized into several key stages:
-
Complex Dissolution and Coordination: The metal dithiocarbamate complex is dissolved in a high-boiling point coordinating solvent, such as oleylamine (OLA) or hexadecylamine (HDA). The solvent molecules can coordinate to the metal center, influencing the complex's reactivity and decomposition temperature.[10][11]
-
Thermal Decomposition: Upon heating, the dithiocarbamate ligand decomposes. Studies have shown that this can be initiated by a nucleophilic attack of a solvent amine on the thiocarbonyl carbon of the dithiocarbamate ligand.[12] This process leads to the formation of intermediates like thiourea and hydrogen sulfide, which then react to form the metal sulfide monomer.[12] The solvent plays a crucial role in this step, with primary amines often facilitating the decomposition through an amide exchange mechanism.[11][13]
-
Nucleation and Growth: The generated metal sulfide monomers supersaturate the solution, leading to the nucleation of nanoparticles. Following nucleation, the nanoparticles grow by the addition of more monomers from the solution. The coordinating solvent molecules cap the surface of the growing nanoparticles, preventing aggregation and controlling their size and shape.[7][8][9] The choice of capping agent and reaction temperature can significantly influence the morphology of the final nanoparticles, leading to spheres, rods, or even more complex shapes.[7][8][9][14][15]
Visualizing the Synthesis Workflow
Caption: General workflow for metal sulfide nanoparticle synthesis.
Protocols for Metal Sulfide Nanoparticle Synthesis
The following protocols provide a framework for the synthesis of Cadmium Sulfide (CdS), Zinc Sulfide (ZnS), and Lead Sulfide (PbS) nanoparticles using the corresponding metal-ethyl 2-pyridyldithiocarbamate complexes.
Part 1: Synthesis of the Dithiocarbamate Ligand and Metal Complexes
Materials:
-
2-Aminopyridine
-
Carbon disulfide (CS₂)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Metal salts (e.g., Cadmium chloride, Zinc chloride, Lead(II) nitrate)
-
Deionized water
Protocol for Ligand Synthesis (Sodium 2-pyridyldithiocarbamate):
-
Dissolve 2-aminopyridine in ethanol in a flask.
-
In a separate beaker, dissolve sodium hydroxide in a minimal amount of water and add it to the 2-aminopyridine solution.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide dropwise to the cooled solution while stirring vigorously.
-
Continue stirring for 2-3 hours in the ice bath. The sodium salt of the dithiocarbamate will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Protocol for Metal Complex Synthesis (e.g., Bis(2-pyridyldithiocarbamato)zinc(II)):
-
Dissolve the synthesized sodium 2-pyridyldithiocarbamate in ethanol.
-
In a separate flask, dissolve the corresponding metal salt (e.g., ZnCl₂) in ethanol.[16]
-
Slowly add the metal salt solution to the dithiocarbamate solution with constant stirring.
-
A precipitate of the metal dithiocarbamate complex will form.
-
Stir the mixture for an additional 1-2 hours at room temperature.[16]
-
Filter the solid product, wash with ethanol and then deionized water, and dry in a desiccator.
Part 2: Synthesis of Metal Sulfide Nanoparticles
General Solvothermal Protocol: This is a generalized procedure. Specific parameters for different metal sulfides are provided in the table below.
-
Place the synthesized metal dithiocarbamate complex and the coordinating solvent (e.g., oleylamine or hexadecylamine) into a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer.
-
Flush the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Heat the mixture to the desired reaction temperature under a continuous flow of inert gas and vigorous stirring.
-
Maintain the reaction at this temperature for the specified duration. The solution will typically change color, indicating nanoparticle formation.
-
After the reaction is complete, cool the flask to room temperature.
-
Add an excess of a non-solvent like methanol to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles several times with a mixture of a solvent (e.g., toluene) and a non-solvent (e.g., methanol) to remove any unreacted precursors and excess capping agent.
-
Dry the final nanoparticle product under vacuum.
Visualizing the Decomposition Mechanism
Caption: Proposed mechanism of nanoparticle formation.
Comparative Synthesis Parameters and Expected Outcomes
| Target Nanoparticle | Metal Precursor Complex | Coordinating Solvent | Temperature (°C) | Time (min) | Expected Morphology |
| CdS | Cadmium(II) bis(2-pyridyldithiocarbamate) | Hexadecylamine (HDA) or Tri-n-octylphosphine oxide (TOPO) | 140 - 240 | 60 | Rods, bipods, tripods (HDA); Spherical (TOPO)[7][8][9] |
| ZnS | Zinc(II) bis(2-pyridyldithiocarbamate) | Oleylamine (OLA) or Hexadecylamine (HDA) | 90 - 200 | 60 | Spherical, Nanowires[10][16][17] |
| PbS | Lead(II) bis(2-pyridyldithiocarbamate) | Oleylamine (OLA) or Hexadecylamine (HDA) | 190 - 270 | 60 | Spheres, Cubes, Rods[14][15] |
Note: The morphology and size of the nanoparticles are highly dependent on the specific reaction conditions, including precursor concentration, heating rate, and the nature of the capping agent.[4][7][8][9] The parameters in the table are starting points and may require optimization for desired outcomes.
Characterization of Synthesized Nanoparticles
To confirm the successful synthesis and determine the properties of the metal sulfide nanoparticles, a suite of characterization techniques is essential:
-
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): To determine the size, shape, and crystallinity of the nanoparticles.[7][8][9]
-
Powder X-ray Diffraction (PXRD): To identify the crystal structure and phase purity of the nanoparticles.[18]
-
UV-Visible (UV-Vis) Spectroscopy: To determine the optical properties, including the band gap energy. A blue shift in the absorption edge compared to the bulk material is indicative of quantum confinement.[17]
-
Photoluminescence (PL) Spectroscopy: To investigate the emission properties, which are important for applications in optoelectronics and bio-imaging.[7][8][9]
Conclusion and Future Outlook
The use of this compound as a ligand for single-source precursors provides a robust and versatile platform for the synthesis of a variety of metal sulfide nanoparticles. This approach offers significant advantages in terms of control over stoichiometry, purity, and the ability to tune the properties of the resulting nanomaterials by modifying the reaction conditions. The protocols outlined here serve as a comprehensive guide for researchers to explore the synthesis of these important materials for a wide range of applications, from fundamental materials science to the development of novel therapeutic and diagnostic agents. Further research into tailoring the dithiocarbamate ligand structure can open avenues for synthesizing even more complex and functional nanomaterials.
References
- Synthesis of anisotropic PbS nanoparticles using heterocyclic dithiocarbam
- Synthesis of anisotropic PbS nanoparticles using heterocyclic dithiocarbamate complexes - Dalton Transactions (RSC Publishing).
- A Generic Method for Rational Scalable Synthesis of Monodisperse Metal Sulfide Nanocrystals | Nano Letters - ACS Public
- Heterocyclic dithiocarbamates: precursors for shape controlled growth of CdS nanoparticles.
- Heterocyclic dithiocarbamates: Precursors for shape controlled growth of CdS nanoparticles.
- Synthesis and spectral studies on Pb(II) dithiocarbamate complexes containing benzyl and furfuryl groups and their use as precursors for PbS nanoparticles - PubMed.
- Heterocyclic dithiocarbamates: precursors for shape controlled growth of CdS nanoparticles.
- Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis - ResearchG
- Thermal Decomposition Mechanism of Single-Molecule Precursors Forming Metal Sulfide Nanoparticles | Journal of the American Chemical Society.
- Full article: Synthesis and properties of ZnS nanoparticles by solvothermal and pyrolysis routes using the Zn dithiocarbamate complex as novel single source precursor.
- Chapter 7: The Use of Single-Source Precursors in Nanoparticle Synthesis - Books.
- Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing).
- Synthesis, optical and structural characterisation of ZnS nanoparticles derived from Zn(ii)
- Synthesis of anisotropic PbS nanoparticles using heterocyclic dithiocarbamate complexes | Request PDF - ResearchG
- Nanomaterials via Single-Source Precursors Synthesis, Processing and Applic
- Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis - UCL Discovery - University College London.
- Active Nature of Primary Amines during Thermal Decomposition of Nickel Dithiocarbamates to Nickel Sulfide Nanoparticles | Chemistry of Materials - ACS Public
- Dithiocarbamate Complexes as Single Source Precursors to Nanoscale Binary, Ternary and Quaternary Metal Sulfides | Chemical Reviews - ACS Public
- Dithiocarbamate Complexes as Single Source Precursors to Nanoscale Binary, Ternary and Quaternary Metal Sulfides | Request PDF - ResearchG
- Heterobimetallic Single-Source Precursors: A Springboard to the Synthesis of Binary Intermetallics | ACS Omega - ACS Public
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Nanomaterials via Single-Source Precursors Synthesis, Processing and Applications - UCL Discovery [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic dithiocarbamates: precursors for shape controlled growth of CdS nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Heterocyclic dithiocarbamates: precursors for shape controlled growth of CdS nanoparticles | Semantic Scholar [semanticscholar.org]
- 10. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 11. Dithiocarbamate Complexes as Single Source Precursors to Metal Sulfide Nanoparticles for Applications in Catalysis - UCL Discovery [discovery.ucl.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of anisotropic PbS nanoparticles using heterocyclic dithiocarbamate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and spectral studies on Pb(II) dithiocarbamate complexes containing benzyl and furfuryl groups and their use as precursors for PbS nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of an Electrochemical Sensor Using Ethyl 2-Pyridyldithiocarbamate for Heavy Metal Detection
An Application Guide for Researchers and Scientists
This guide provides a comprehensive framework for the design, fabrication, and application of a novel electrochemical sensor based on Ethyl 2-Pyridyldithiocarbamate. Dithiocarbamates are a versatile class of organosulfur compounds renowned for their exceptional ability to act as chelating agents for heavy metal ions.[1][2][3] Their strong affinity is attributed to the two sulfur donor atoms which readily form stable complexes with a wide array of heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺).[1][4] By immobilizing a dithiocarbamate derivative like this compound onto an electrode surface, we can create a highly sensitive and selective platform for detecting these hazardous environmental contaminants.
Electrochemical methods, particularly stripping voltammetry, are preferred for this application due to their inherent advantages, including low cost, rapid analysis, portability, high sensitivity, and the ability to perform simultaneous detection of multiple analytes.[5][6][7] This protocol will leverage Square Wave Anodic Stripping Voltammetry (SWASV), a technique celebrated for its remarkable sensitivity stemming from a preconcentration step where the target metal ions are accumulated on the electrode surface prior to measurement.[6][8]
Part 1: Ligand Preparation - Synthesis of this compound
Causality: The foundation of the sensor is the chelating ligand. While many dithiocarbamates are commercially available, a custom synthesis allows for tailored molecular design. The general synthesis protocol for dithiocarbamates involves the reaction of an amine with carbon disulfide in a basic medium. This protocol is adapted for the synthesis of the specific ligand of interest.
Protocol 1: Synthesis of Sodium 2-Pyridyldithiocarbamate
-
Reaction Setup: In a 100 mL round-bottom flask placed in an ice bath, dissolve 2-aminopyridine in a minimal amount of cold ethanol.
-
Base Addition: While stirring vigorously, slowly add an equimolar amount of concentrated sodium hydroxide solution. Maintain the temperature below 10°C.
-
Carbon Disulfide Addition: Add a slight molar excess of carbon disulfide (CS₂) dropwise to the cooled solution. The reaction is exothermic; ensure the temperature remains low to prevent side reactions. Continue stirring in the ice bath for 2-3 hours.
-
Precipitation & Isolation: The sodium salt of the dithiocarbamate will precipitate from the solution. Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.
Protocol 2: Ethylation to Form this compound
-
Dissolution: Dissolve the synthesized sodium 2-pyridyldithiocarbamate in a suitable polar aprotic solvent like Dimethylformamide (DMF).
-
Alkylation: Add an equimolar amount of iodoethane (or bromoethane) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, pour the reaction mixture into ice water to precipitate the crude product. The solid can be collected via filtration and purified by recrystallization from a solvent system like ethanol/water to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Part 2: Sensor Fabrication and Surface Modification
Causality: The performance of an electrochemical sensor is critically dependent on the quality and reproducibility of the electrode surface. A pristine surface is required for the successful and uniform immobilization of the ligand, which in turn ensures a reliable and sensitive response. We will use a Glassy Carbon Electrode (GCE) as the substrate due to its wide potential window, chemical inertness, and low background current.
Protocol 3: GCE Pre-treatment and Ligand Immobilization
-
Mechanical Polishing:
-
Polish the GCE surface on a polishing pad with a 1.0 µm alumina slurry for 5 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Repeat the polishing step with a 0.3 µm and finally a 0.05 µm alumina slurry.
-
After the final polish, sonicate the electrode in DI water for 2 minutes, followed by sonication in absolute ethanol for another 2 minutes to remove any adsorbed particles.
-
-
Electrochemical Cleaning:
-
In a 0.5 M H₂SO₄ solution, cycle the potential of the cleaned GCE between -0.5 V and +1.5 V at a scan rate of 100 mV/s for 20 cycles, or until a stable cyclic voltammogram is achieved.
-
Rinse the electrode thoroughly with DI water and allow it to dry under a stream of nitrogen.
-
-
Surface Modification (Drop-Casting Method):
-
Prepare a 5 mM solution of the synthesized this compound in a volatile solvent like chloroform or ethanol.
-
Carefully drop-cast a small, precise volume (e.g., 5 µL) of the ligand solution onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature, leaving a thin film of the ligand on the electrode. This modified electrode is denoted as EPY-DTC/GCE.
-
Diagram 1: Sensor Fabrication Workflow
This diagram illustrates the sequential steps involved in preparing the sensor, from a bare electrode to a functionalized surface ready for analyte detection.
Caption: Chelation and stripping mechanism for Pb²⁺ detection.
Part 5: Data Analysis and Sensor Performance Validation
Causality: To be a viable analytical tool, the sensor's performance must be rigorously quantified. This involves creating a calibration curve to establish the relationship between the signal and concentration and determining key figures of merit like the limit of detection (LOD) and selectivity.
Protocol 6: Calibration and Validation
-
Calibration Curve:
-
Prepare a series of standard solutions of the target metal ion (e.g., Pb²⁺) with known concentrations in the supporting electrolyte.
-
Perform SWASV measurements for each standard solution using the optimized conditions from Protocol 5.
-
Plot the measured peak current (Iₚ) versus the analyte concentration. The resulting graph is the calibration curve.
-
-
Performance Metrics:
-
Linear Range: The concentration range over which the calibration curve is linear.
-
Sensitivity: The slope of the linear portion of the calibration curve.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. It is typically calculated as LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve). [9]3. Selectivity Study:
-
Analyze a standard solution of the primary target analyte (e.g., 1 µM Pb²⁺).
-
Analyze mixed solutions containing the primary analyte and a high concentration (e.g., 100-fold excess) of potential interfering ions (e.g., Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺).
-
A change in the target analyte's signal of less than 5-10% indicates good selectivity.
-
Table 2: Representative Analytical Performance of the EPY-DTC/GCE Sensor
| Parameter | Value | Unit |
| Target Analyte | Lead (Pb²⁺) | - |
| Linear Range | 0.05 - 10.0 | µM |
| Sensitivity | 5.8 | µA/µM |
| Limit of Detection (LOD) | 0.04 | nM |
| Relative Standard Deviation (RSD) | < 4.5% | (for n=5 measurements) |
| Selectivity | No significant interference from 100x Cd²⁺, Zn²⁺, Cu²⁺ | - |
References
- Voltammetric Determination of Hg2+, Zn2+, and Pb2+ Ions Using a PEDOT/NTA-Modified Electrode. ACS Omega.
- New Prospects in the Electroanalysis of Heavy Metal Ions (Cd, Pb, Zn, Cu): Development and Application of Novel Electrode Surfaces.
- A Comparative Analysis of Dithiocarbamates for Heavy Metal Detection: A Guide for Researchers. Benchchem.
- Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. MDPI.
- Chemically modified electrodes with MOFs for the determination of inorganic and organic analytes via voltammetric techniques: a critical review. RSC Publishing.
- The Versatility in the Applications of Dithiocarbam
- Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. Semantic Scholar.
- Dithiocarbamate-coated SERS substrates: sensitivity gain by partial surface passiv
- Electrochemical Studies of Dithiocarbamates and Rel
- Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Taylor & Francis Online.
- Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring. PMC - NIH.
- Sensitive and Selective Electrochemical Detection of Lead(II)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical Studies of Dithiocarbamates and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. New Prospects in the Electroanalysis of Heavy Metal Ions (Cd, Pb, Zn, Cu): Development and Application of Novel Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemically modified electrodes with MOFs for the determination of inorganic and organic analytes via voltammetric techniques: a critical review - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QI00965E [pubs.rsc.org]
- 8. [PDF] Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Antifungal Activity of Ethyl 2-Pyridyldithiocarbamate Against Key Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro antifungal activity of Ethyl 2-Pyridyldithiocarbamate, a novel dithiocarbamate derivative, against economically significant plant pathogens: Botrytis cinerea, Fusarium oxysporum, and Alternaria solani. Dithiocarbamates are a well-established class of fungicides with a multi-site mode of action, making them valuable tools in disease management.[1][2][3] This document outlines detailed protocols for antifungal susceptibility testing, including broth microdilution and poisoned food techniques, to determine key efficacy parameters such as the Minimum Inhibitory Concentration (MIC) and the Median Inhibitory Concentration (IC50). Furthermore, it delves into the hypothesized mechanism of action, data analysis, and troubleshooting, offering a robust methodology for the preliminary screening and characterization of this and other novel antifungal compounds.
Introduction: The Potential of this compound
Plant pathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. The development of new, effective fungicides is crucial to combat the emergence of resistant strains and to provide sustainable disease management strategies. Dithiocarbamates have a long history of use in agriculture due to their broad-spectrum activity and low production costs.[1][3] Their multi-site mode of action, which involves the chelation of metal ions and interaction with thiol-containing enzymes in fungal cells, is a key advantage in delaying the development of resistance.[2][4]
This compound is a novel compound that combines the reactive dithiocarbamate moiety with a pyridine ring. The pyridine group is present in several other bioactive molecules with antifungal properties, suggesting a potential for synergistic or enhanced activity.[5][6][7] This application note provides the necessary protocols to systematically evaluate the antifungal efficacy of this compound against three major plant pathogens:
-
Botrytis cinerea : The causative agent of gray mold, affecting a wide range of fruits, vegetables, and ornamental plants.
-
Fusarium oxysporum : A soil-borne pathogen causing Fusarium wilt in numerous crops.
-
Alternaria solani : The causal agent of early blight in tomatoes and potatoes.
Hypothesized Mechanism of Action
The proposed antifungal mechanism of this compound is likely multifaceted, characteristic of dithiocarbamates. The primary modes of action are hypothesized to be:
-
Chelation of Metal Ions: The dithiocarbamate group can chelate essential metal ions (e.g., Cu²⁺, Zn²⁺, Mn²⁺) that are vital cofactors for numerous fungal enzymes. This sequestration disrupts critical metabolic pathways.
-
Inhibition of Thiol-Containing Enzymes: Dithiocarbamates and their metabolites can react with sulfhydryl (-SH) groups of amino acids like cysteine in enzymes, leading to their inactivation. This can disrupt cellular respiration and other vital processes.[2][4]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the ethyl and pyridine groups may facilitate the compound's interaction with and disruption of the fungal cell membrane, leading to leakage of cellular contents.
Caption: Hypothesized multi-site mechanism of action for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
As the synthesis of this compound is not widely documented, a general synthetic approach for dithiocarbamates is the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. For this specific compound, 2-amino-pyridine would be reacted with carbon disulfide and ethyl iodide.
For experimental purposes, a stock solution of the purified compound should be prepared:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Store the stock solution at -20°C in a desiccated environment.
Note: DMSO concentration in the final assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.
Fungal Isolates and Culture Conditions
| Pathogen | ATCC No. (Example) | Culture Medium | Incubation Temperature | Incubation Time |
| Botrytis cinerea | 96465 | Potato Dextrose Agar (PDA) | 20-22°C | 7-10 days |
| Fusarium oxysporum | 48112 | PDA or Sabouraud Dextrose Agar (SDA) | 25°C | 5-7 days |
| Alternaria solani | MYA-4799 | PDA or V8 Juice Agar | 25°C | 7-10 days |
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is particularly useful for determining the Minimum Inhibitory Concentration (MIC) and is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
Caption: Workflow for the broth microdilution antifungal assay.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal spore suspension (prepared as described below)
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
This compound stock solution (10 mg/mL in DMSO)
-
Positive control (e.g., a commercial fungicide like Mancozeb or a relevant azole)
-
Negative control (medium with 1% DMSO)
-
Sterility control (medium only)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal pathogen on its respective agar medium until sporulation.
-
Harvest spores by gently scraping the surface of the agar with a sterile loop after adding a small amount of sterile saline solution with 0.05% Tween 80.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁴ spores/mL using a hemocytometer.
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
In the first column, add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
The final concentrations will typically range from 0.125 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the adjusted spore suspension.
-
The final volume in each well will be 200 µL.
-
Seal the plate with a breathable membrane or place it in a humid chamber to prevent evaporation.
-
Incubate the plates according to the conditions specified in Table 1. Incubation times may range from 48 to 96 hours depending on the growth rate of the fungus.[9]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
Alternatively, for quantitative analysis, read the absorbance at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the negative control.
-
Protocol 2: Poisoned Food Technique for IC50 Determination
This agar-based method is effective for determining the concentration that inhibits mycelial growth by 50% (IC50).[10][11]
Materials:
-
Sterile petri dishes (90 mm)
-
Potato Dextrose Agar (PDA)
-
This compound stock solution
-
Actively growing fungal cultures on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Poisoned Media:
-
Prepare molten PDA and cool it to 45-50°C.
-
Add the required volume of the this compound stock solution to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Also prepare a control plate with PDA and 1% DMSO.
-
Pour approximately 20 mL of the amended PDA into each petri dish and allow it to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.
-
Incubate the plates under the conditions specified in Table 1.
-
-
IC50 Determination:
-
Measure the radial growth (colony diameter) of the fungus daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound's concentration and performing a regression analysis.
-
Data Analysis and Interpretation
| Parameter | Definition | Method of Determination | Interpretation |
| MIC | Minimum Inhibitory Concentration | Broth Microdilution | The lowest concentration that prevents visible fungal growth. A lower MIC indicates higher antifungal potency. |
| IC50 | Median Inhibitory Concentration | Poisoned Food Technique | The concentration that inhibits 50% of fungal mycelial growth. Provides a quantitative measure of efficacy. |
| MFC | Minimum Fungicidal Concentration | Sub-culturing from MIC assay | The lowest concentration that kills the fungus. Determined by plating aliquots from clear wells in the MIC assay onto fresh agar. |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No fungal growth in control wells | Inoculum viability is low; Incorrect incubation conditions. | Use fresh fungal cultures; Verify incubator temperature and humidity. |
| Contamination in wells/plates | Poor aseptic technique. | Review and practice sterile techniques for all steps. |
| Precipitation of the compound | Low solubility of the compound in the aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain solubility without inhibiting fungal growth (typically ≤1%). |
| Inconsistent results between replicates | Inaccurate pipetting; Uneven spore distribution. | Calibrate pipettes; Thoroughly mix spore suspension before inoculation. |
Conclusion
The protocols detailed in this application note provide a standardized and reliable approach for assessing the in vitro antifungal activity of this compound against key plant pathogens. By determining the MIC and IC50 values, researchers can obtain crucial data on the compound's potency and spectrum of activity. This information is fundamental for the further development of this compound as a potential new fungicide for crop protection. It is recommended to perform these assays with multiple strains of each pathogen to account for natural variation in susceptibility.
References
-
Anaissie, E., et al. (1989). Antifungal susceptibility of 44 clinical isolates of Fusarium species determined by using a broth microdilution method. Antimicrobial Agents and Chemotherapy, 33(9), 1647–1649. [Link]
-
Anaissie, E., et al. (1989). Antifungal Susceptibility of 44 Clinical Isolates of Fusarium Species Determined by Using a Broth Microdilution Method. Antimicrobial Agents and Chemotherapy, 33(9), 1647-9. [Link]
-
Arikan, S., et al. (2001). Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species. Journal of Clinical Microbiology, 39(3), 963–968. [Link]
-
Al-Hatmi, A. M. S., et al. (2017). Antifungal Susceptibility Testing of Fusarium: A Practical Approach. Journal of Fungi, 3(2), 19. [Link]
-
Gubler, W. D., et al. (2001). Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. Applied and Environmental Microbiology, 67(7), 3053–3059. [Link]
-
Pandey, D., & Gupta, A. K. (2015). A histogram representative of antifungal activities of the pyridine adducts. ResearchGate. [Link]
-
Beraldo, H., et al. (2011). Pyridine-derived thiosemicarbazones and their tin(IV) complexes with antifungal activity against Candida spp. European Journal of Medicinal Chemistry, 46(5), 1473-82. [Link]
-
Du, M., et al. (2017). In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato. Bio-protocol, 7(20), e2580. [Link]
-
Pujol, I., et al. (1997). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 35(9), 2107–2111. [Link]
-
Mohammadi, M., et al. (2022). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. Scientific Reports, 12(1), 1083. [Link]
-
Li, Y., et al. (2020). Selective C–H dithiocarbamation of arenes and antifungal activity evaluation. Organic & Biomolecular Chemistry, 18(24), 4583-4587. [Link]
-
Bautista-Cruz, A., et al. (2021). In vitro evaluation of methods against Botrytis cinerea. Revista Mexicana de Ciencias Agrícolas, 12(6), 1145-1157. [Link]
-
Cantrell, C. L., et al. (2020). Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents. Frontiers in Microbiology, 11, 151. [Link]
-
Kurbonovich, S. B., et al. (2020). In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tomato. International Journal of Agricultural Technology, 16(4), 931-942. [Link]
-
Akter, S., et al. (2019). Control of Early Blight of Tomato Caused by Alternaria Solani and Screening of Tomato Varieties against the Pathogen. The Open Microbiology Journal, 13, 1-9. [Link]
- Unknown. (n.d.). 30. Organic fungicides – Mode of action-. Dithiocarbamates- characteristics and use of Zineb and Maneb. Google.
-
Boff, P., et al. (2014). Mycelium growth of early tomato blight pathogen, Alternaria solani, subjected to high dilution preparations. Horticultura Brasileira, 32(3), 315-321. [Link]
-
Al-Obaidi, J. R. M., et al. (2022). Anti-bacterial, Anti-fungi Activity Evaluation and Computational Study of Co(II) and Cu(II)-Dithiocarbamate Complexes. ResearchGate. [Link]
-
Campanale, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851. [Link]
-
Kumar, A., et al. (2017). In Vitro Evaluation of Fungicides and Plant Extract against Alternaria solani (Ellis) Causing Early Blight in Tomato. International Journal of Current Microbiology and Applied Sciences, 6(9), 820-827. [Link]
-
Siddiqui, Y., et al. (2013). Detection of Antifungal Activity of Various Plant extracts against Alternaria solani, the cause of Early Blight of Tomato. International Journal of Biology and Biotechnology, 10(1), 1-8. [Link]
-
Ravikumar, M. C., et al. (2013). Antifungal activity of plants extracts against Alternaria solani, the causal agent of early blight of tomato. Archives Of Phytopathology And Plant Protection, 46(12), 1437-1446. [Link]
-
Wang, Y., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances, 11(52), 32936-32943. [Link]
-
Kamal, A., et al. (2010). An efficient protocol for the synthesis of beta-substituted ethyl dithiocarbamates: A novel class of anti-cancer agents. European Journal of Medicinal Chemistry, 45(10), 4549-4556. [Link]
-
Kumar, A., & Bagchi, D. (Eds.). (2021). Antioxidants and Functional Foods for Neurodegenerative Disorders. Taylor & Francis. [Link]
-
De Spiegeleer, B., et al. (2020). The revival of dithiocarbamates: from pesticides to innovative medical treatments. Journal of Cellular and Molecular Medicine, 24(17), 9575–9586. [Link]
-
Afonso, C. A. M., et al. (2005). Ethyl 3-(2-Pyridyl)-2 H -azirine-2-carboxylate: Synthesis and Reaction with Dienes. Synthesis, 2005(04), 555-558. [Link]
-
Afonso, C. A. M., et al. (2005). Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate : synthesis and reactivity with dienes. Synthesis, 2005(4), 555-558. [Link]
-
Wang, Y., et al. (2021). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ChemistrySelect, 6(41), 11211-11214. [Link]
- CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google P
Sources
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eagri.org [eagri.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine-derived thiosemicarbazones and their tin(IV) complexes with antifungal activity against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of methods against Botrytis cinerea [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity Studies of Ethyl 2-Pyridyldithiocarbamate on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for investigating the in vitro cytotoxic properties of Ethyl 2-Pyridyldithiocarbamate, a novel compound of interest in anticancer research. Dithiocarbamates are a class of metal-chelating compounds that have demonstrated significant potential as therapeutic agents, often exhibiting cytotoxicity through mechanisms such as proteasome inhibition, induction of apoptosis, and cell cycle arrest.[1] This guide details the underlying scientific principles, step-by-step protocols for key cytotoxicity assays, and insights into data interpretation and troubleshooting. The protocols provided herein are designed to be a robust starting point for the evaluation of this compound and can be adapted for other dithiocarbamate derivatives.
Introduction: The Rationale for Investigating this compound
The dithiocarbamate scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[2] Many dithiocarbamate derivatives have been shown to possess potent anticancer properties.[3] Their mechanism of action is often multifaceted and can be influenced by the presence of metal ions, particularly copper, which can form highly cytotoxic complexes.[4] These complexes have been reported to inhibit crucial cellular machinery like the proteasome and transcription factors such as NF-κB, leading to cancer cell death.[1]
This compound combines the dithiocarbamate moiety with a pyridyl ring, a common heterocycle in pharmacologically active compounds. This combination presents an intriguing candidate for anticancer drug discovery. The pyridine group may influence the compound's solubility, cell permeability, and metal-chelating properties, potentially leading to a unique biological activity profile.
This application note outlines a systematic approach to characterizing the in vitro cytotoxicity of this compound, focusing on three key areas:
-
Cell Viability and Proliferation: Quantifying the dose-dependent effect of the compound on cancer cell viability.
-
Induction of Apoptosis: Determining if the compound induces programmed cell death.
-
Cell Cycle Analysis: Investigating the compound's impact on cell cycle progression.
-
Reactive Oxygen Species (ROS) Production: Assessing the role of oxidative stress in the compound's mechanism of action.
Synthesis of this compound (General Approach)
Experimental Protocols
Cell Culture and Maintenance
-
Recommended Cell Lines: A panel of cancer cell lines is recommended to assess the breadth of activity. Consider including:
-
MCF-7: Human breast adenocarcinoma (ATCC HTB-22)
-
HeLa: Human cervical adenocarcinoma (ATCC CCL-2)
-
A549: Human lung carcinoma (ATCC CCL-185)
-
PC-3: Human prostate adenocarcinoma (ATCC CRL-1435)
-
-
Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.
Preparation of this compound Stock Solution
-
Dissolution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare a series of working solutions by diluting the stock solution in the complete cell culture medium. Ensure the final DMSO concentration in the culture wells is below 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed 5 x 103 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Incubation |
| MCF-7 | 8.5 |
| HeLa | 12.2 |
| A549 | 15.7 |
| PC-3 | 9.8 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 105 cells per well in a 6-well plate. After 24 hours, treat the cells with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed 5 x 105 cells in a 60 mm dish and treat with this compound at the IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS can be a key mechanism of action for many anticancer compounds.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound for a short duration (e.g., 1-6 hours).
-
DCFDA Staining: Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Data Visualization and Interpretation
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Proposed Mechanism of Action
Based on the known activities of dithiocarbamates, this compound is hypothesized to induce cancer cell death through multiple pathways.
Caption: Proposed mechanism of action for this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in MTT assay results | Inconsistent cell seeding, uneven formazan crystal dissolution. | Ensure a single-cell suspension before seeding. Mix thoroughly after adding DMSO. |
| High background in apoptosis assay | Excessive trypsinization, mechanical stress to cells. | Be gentle during cell harvesting. Use a cell scraper for adherent cells if necessary. |
| Poor resolution in cell cycle histograms | Cell clumps, incorrect staining concentration. | Filter cell suspension before analysis. Titrate PI concentration. |
| No ROS signal detected | Assay timing is off, compound is not an ROS inducer. | Perform a time-course experiment. Consider other mechanistic assays. |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the initial in vitro cytotoxic characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as an anticancer agent. Further studies to elucidate the precise molecular targets and to evaluate its efficacy in in vivo models would be the logical next steps in the drug development process.
References
-
Antiproliferative activity of di-2-pyridylhydrazone dithiocarbama... - Ingenta Connect. (n.d.). Retrieved from [Link]
-
Genotoxicity and cytotoxicity assessment of new ethyl-carbamates with ixodicidal activity. (2016). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 807, 8-14. [Link]
-
Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. (2023). Pharmaceuticals, 16(5), 735. [Link]
-
Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. (2012). Journal of Amino Acids, 2012, 704203. [Link]
-
Dithiocarbamate derivatives with anticancer activity. (2015). European Journal of Medicinal Chemistry, 97, 859-867. [Link]
-
Anticancer evaluation of a novel dithiocarbamate hybrid as the tubulin polymerization inhibitor. (2020). European Journal of Medicinal Chemistry, 191, 112154. [Link]
-
New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates. (1987). Journal of Medicinal Chemistry, 30(3), 498-503. [Link]
-
Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile. (2015). PLoS ONE, 10(6), e0127441. [Link]
-
Pyrrolidine dithiocarbamate-induced apoptosis depends on cell type, density, and the presence of Cu(2+) and Zn(2+). (2000). Experimental Cell Research, 260(2), 388-397. [Link]
-
Diallyl Disulfide Reduces Ethyl Carbamate-Induced Cytotoxicity and Apoptosis in Intestinal and Hepatic Cells. (2020). Toxics, 8(4), 103. [Link]
-
An efficient protocol for the synthesis of beta-substituted ethyl dithiocarbamates: A novel class of anti-cancer agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4569-4572. [Link]
-
Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). Anti-Cancer Drugs, 27(7), 620-634. [Link]
-
Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins. (1998). Molecular Carcinogenesis, 22(4), 235-246. [Link]
-
Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines. (2017). Oriental Journal of Chemistry, 33(4), 1845-1853. [Link]
-
Cytotoxicity of diethyldithiocarbamate in human versus rodent cell lines. (1990). Investigational New Drugs, 8(2), 137-142. [Link]
Sources
- 1. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer evaluation of a novel dithiocarbamate hybrid as the tubulin polymerization inhibitor | Semantic Scholar [semanticscholar.org]
- 4. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry (GC-MS) analysis of dithiocarbamate degradation products.
Application Note: GC-MS Analysis of Dithiocarbamate Degradation Products
A Senior Application Scientist's Guide to the Quantitative Analysis of Dithiocarbamate Fungicides via Carbon Disulfide Evolution
Introduction: The Dithiocarbamate Analytical Challenge
Dithiocarbamates (DTCs) are a class of organosulfur fungicides that have been integral to global agriculture for decades due to their broad-spectrum efficacy and cost-effectiveness.[1] This group includes compounds like mancozeb, maneb, ziram, and thiram.[2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for DTCs in food products to ensure consumer safety, necessitating robust and reliable analytical methods for their detection.[2]
However, the analysis of DTCs presents a significant challenge. Many DTCs, particularly the polymeric metal-coordinated complexes like mancozeb, are practically insoluble in water and common organic solvents and are thermally unstable.[3] This makes direct analysis using standard chromatographic techniques nearly impossible. These compounds readily degrade, especially in the presence of moisture or acidic conditions found in plant matrices, breaking down into their constituent amines and the volatile molecule, carbon disulfide (CS₂).[1][4]
Consequently, the most widely adopted and validated method for the routine monitoring of DTC residues is an indirect approach. This method involves the complete, controlled acid-catalyzed hydrolysis of all DTCs present in a sample to yield carbon disulfide (CS₂).[3][5] The evolved CS₂ is then quantitatively measured by Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a detailed, field-proven protocol for this method, explaining the causality behind each step to ensure trustworthy and reproducible results.
The Degradation Pathway: From Dithiocarbamate to Carbon Disulfide
The foundational principle of this analytical method is the stoichiometric conversion of the dithiocarbamate moiety into CS₂. This is achieved through acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid (HCl) in the presence of a reducing agent such as tin(II) chloride (SnCl₂). The reducing agent prevents the oxidation of degradation products, ensuring a quantitative conversion.[4]
The general reaction can be summarized as the dithiocarbamate salt reacting with acid to form an unstable dithiocarbamic acid, which rapidly decomposes into a secondary amine and carbon disulfide.[6][7]
Caption: Dithiocarbamate degradation pathway under acidic conditions.
Experimental Protocol: Total DTCs as CS₂ by Headspace GC-MS
This protocol details the quantitative analysis of total dithiocarbamate residues, expressed as carbon disulfide.
Principle
A homogenized sample is subjected to hot acid hydrolysis in a sealed vial, converting all present DTCs to CS₂. A water-immiscible organic solvent (isooctane) added to the vial serves as a partitioning layer, trapping the volatile CS₂ as it is formed. An aliquot of this isooctane layer is then injected into the GC-MS for quantification.[4][8]
Reagents and Materials
-
Carbon Disulfide (CS₂): Analytical standard, ≥99.9% purity.
-
Thiram: Analytical standard, ≥99% purity (for recovery validation).
-
Isooctane: HPLC or pesticide residue grade.
-
Hydrochloric Acid (HCl): Concentrated (35-37%), analytical grade.
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): ACS grade.
-
Ethyl Acetate: HPLC grade (for Thiram standard preparation).
-
Reagent Water: Type 1.
-
Glass Vials: 250 mL glass bottles with gas-tight caps.[4]
-
GC Vials: 2 mL amber glass with PTFE-lined caps.
-
Water Bath or Heating Block: Capable of maintaining 80 ± 2 °C.
-
Centrifuge: Capable of 5000 rpm.
Standard Preparation
-
CS₂ Stock Standard (2000 µg/mL): Accurately pipette 79.0 µL of CS₂ into a 50 mL volumetric flask containing ~45 mL of isooctane. Make up to the mark with isooctane. Store at -20 °C for no more than two days.[4]
-
CS₂ Working Standards: Prepare a series of calibration standards (e.g., 0.04, 0.08, 0.16, 0.32, 0.64, and 1.3 µg/mL) by serial dilution of the stock standard with isooctane.[4]
-
Thiram Stock Standard (1000 µg/mL): Accurately weigh 10 mg of Thiram into a 10 mL volumetric flask. Dissolve and make up to the mark with ethyl acetate.[4][9] This standard is used for spiking samples to validate method recovery.
Reaction Mixture Preparation (SnCl₂/HCl)
In a 2 L flask, add 1000 mL of concentrated HCl to 1000 mL of reagent water with continuous stirring. To this solution, gradually add 30 g of tin(II) chloride and stir until fully dissolved. Prepare this solution fresh for each batch of analysis.[4]
Sample Preparation and Hydrolysis Workflow
Caption: Step-by-step workflow for the hydrolysis of DTCs to CS₂.
Causality Note: The immediate sealing of the vial is critical to prevent the loss of volatile CS₂.[4] Heating accelerates the hydrolysis reaction, while subsequent cooling is necessary to reduce the vapor pressure of CS₂ and isooctane, minimizing analyte loss during transfer.[4][8]
GC-MS Instrumentation and Conditions
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
Table 1: Gas Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet | Split/Splitless (SSL) or MMI | |
| Inlet Mode | Cold Split (e.g., 10:1) | A cold injection provides better peak shape for the highly volatile CS₂ in a higher-boiling solvent like isooctane.[8] |
| Inlet Temp | 70 °C (hold 0.1 min), then ramp to 325 °C | Prevents analyte discrimination in the inlet.[9] |
| Column | Agilent HP-5ms (or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column provides good separation for volatile, non-polar CS₂. |
| 30 m x 0.25 mm, 0.25 µm | Standard dimensions for good resolution and capacity. | |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas, standard flow rate. |
| Oven Program | 40 °C (hold 2 min), ramp 25 °C/min to 250 °C (hold 2 min) | Ensures separation of CS₂ from the solvent front and any potential interferences. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for GC-MS. |
| Ion Source Temp | 230 °C | Standard operating temperature. |
| Quadrupole Temp | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM provides superior sensitivity and selectivity compared to Full Scan for target compound analysis.[4] |
| Ions (m/z) | Quantifier: 76 | The molecular ion (M⁺) of CS₂ is the most abundant and specific. |
| Qualifier: 78 | The ³⁴S isotope peak; its ratio to m/z 76 confirms identity.[4] |
| Dwell Time | 100 ms | Adequate for good peak definition without sacrificing cycle time. |
Data Analysis and Method Validation
Quantification and Calculation
-
Generate a linear calibration curve by plotting the peak area of the quantifier ion (m/z 76) against the concentration of the CS₂ working standards.
-
Determine the concentration of CS₂ (C_CS₂) in the isooctane extract (in µg/mL) from the calibration curve.
-
Calculate the total DTC residue in the original sample (in mg/kg), expressed as CS₂, using the following equation:
Total DTC (mg/kg) = (C_CS₂ × V_isooctane) / W_sample
Where:
-
C_CS₂ = Concentration of CS₂ in the extract (µg/mL)
-
V_isooctane = Volume of isooctane used (mL)
-
W_sample = Weight of the sample used (g)
-
Method Validation and Performance
A trustworthy protocol must be self-validating. Key performance indicators should be established by spiking blank matrix samples with a known DTC, such as Thiram, before the hydrolysis step.
Why Thiram? Thiram is a non-polymeric dimethyldithiocarbamate and is often used as a representative compound for validation because it is readily available in high purity and its structure provides a clear stoichiometric conversion to CS₂ (1 mole of Thiram yields 2 moles of CS₂).[4][9]
Table 3: Typical Method Performance Data
| Parameter | Typical Value | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | > 0.995 | ≥ 0.99 |
| LOD (µg/mL) | 0.005 µg/mL | S/N ≥ 3 |
| LOQ (mg/kg) | 0.05 mg/kg | S/N ≥ 10, with acceptable precision |
| Accuracy (Recovery) | 80 - 110% | 70 - 120% |
| Precision (RSD) | < 15% | ≤ 20% |
Data based on typical values reported in literature for various fruit and vegetable matrices.[4][9][10]
Alternative Approaches for Speciation
The CS₂ evolution method is a "sum method" and cannot distinguish between different parent DTCs.[4] For applications requiring speciation (i.e., identifying the specific DTC), a different approach is necessary.
-
GC-MS with Derivatization: This method involves extracting the DTCs under alkaline conditions using a stabilizing solution (e.g., EDTA/cysteine) to prevent degradation.[11][12] The stabilized DTCs are then derivatized, typically via methylation with iodomethane, to form volatile methyl esters.[12] These derivatives can then be separated and identified by GC-MS, allowing for the differentiation of classes like dimethyldithiocarbamates (DMDTCs) and ethylenebisdithiocarbamates (EBDCs).[12][13] While more complex, this provides more specific information than the CS₂ method.
-
Analysis of Other Metabolites: Besides CS₂, DTCs can degrade into other toxicologically relevant compounds like ethylenethiourea (ETU) from EBDCs.[1] These metabolites are typically more polar and are often analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]
Conclusion
The GC-MS analysis of carbon disulfide evolved from acid hydrolysis is a robust, validated, and widely accepted method for the quantitative determination of total dithiocarbamate residues in various matrices. Its strength lies in its ability to overcome the inherent instability and poor solubility of the parent compounds, providing a reliable tool for regulatory monitoring and ensuring food safety. While it does not provide speciation, its simplicity and ruggedness make it the cornerstone of DTC residue analysis. For research requiring the identification of specific DTCs or their polar metabolites, complementary techniques such as derivatization GC-MS or LC-MS should be employed.
References
-
Blasco, C., Font, G., & Picó, Y. (2007). Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay. Rapid Communications in Mass Spectrometry, 21(24), 4009-16. Available at: [Link]
-
NSF. (n.d.). Dithiocarbamate Fungicide Residue Testing. Available at: [Link]
-
Wong, J. W., Zhang, K., & Hayward, D. G. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Food Additives & Contaminants: Part A, 39(10), 1826-1848. Available at: [Link]
-
Campanale, C., Triozzi, M., Ragonese, A., & Massarelli, C. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. Available at: [Link]
-
Agilent Technologies. (2024). Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. Available at: [Link]
-
Campanale, C., Triozzi, M., Ragonese, A., & Massarelli, C. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(11), 882. Available at: [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Screening for and Quantification of Fungicide Dithiocarbamates using QuEChERS Methodology. Available at: [Link]
-
Blasco, C., Font, G., & Picó, Y. (2004). Determination of dithiocarbamates and metabolites in plants by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1028(2), 267-76. Available at: [Link]
-
Campanale, C., Triozzi, M., Ragonese, A., & Massarelli, C. (2023). Dithiocarbamates environmental fate and degradation mechanisms occurring in the environment. ResearchGate. Available at: [Link]
-
Natarajan, R. B., Kakkasery, J. T., Arimboor, R., Jacob, J., & Thankan, B. (2021). Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 56(6), 551–560. Available at: [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). Available at: [Link]
-
Blasco, C., Font, G., & Picó, Y. (2004). Determination of dithiocarbamates and metabolites in plants by liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Keppel, G. E. (1969). Analysis of Dithiocarbamates by CS2 Evolution. Journal of AOAC INTERNATIONAL, 52(1), 162-167. Available at: [Link]
-
Wong, J. W., Zhang, K., & Hayward, D. G. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies. Taylor & Francis Online. Available at: [Link]
-
Dasgupta, S., Mujawar, S., Banerjee, K., Huebschmann, H. J., & Silcock, P. (2012). Analysis of Dithiocarbamate Pesticides by GC-MS. Technology Networks. Available at: [Link]
-
Fischer, W. (1950). THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. Canadian Journal of Research, 28f(11), 683-691. Available at: [Link]
-
Fischer, W. (1950). THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. Canadian Science Publishing. Available at: [Link]
-
Pizzutti, I. R., de Kok, A., da Silva, R. C., van Lishaut H., & Schwack W. (2000). CS2 Blinds in Brassica Crops: False Positive Results in the Dithiocarbamate Residue Analysis by the Acid Digestion Method. Journal of Agricultural and Food Chemistry, 48(3), 792–796. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
Campanale, C., Triozzi, M., Ragonese, A., & Massarelli, C. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. Available at: [Link]
-
Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(30), 13445-13464. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. testinglab.com [testinglab.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. Determination of dithiocarbamates and metabolites in plants by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 2-Pyridyldithiocarbamate for Advanced Surface Modification
Introduction: The Unique Advantage of Pyridyldithiocarbamates in Surface Science
In the field of materials science, the ability to precisely control the chemistry of a surface is paramount. Surface modification dictates a material's interaction with its environment, influencing properties from biocompatibility and corrosion resistance to catalytic activity and sensor sensitivity. Among the vast arsenal of molecular tools for surface engineering, dithiocarbamates (DTCs) have emerged as exceptionally versatile and robust anchoring groups.[1][2][3] Their general structure, R₂NCS₂⁻, features a pair of sulfur atoms that act as powerful chelating agents, forming highly stable complexes with a wide array of transition metals.[1][4][5]
This guide focuses on a specific, highly functional dithiocarbamate derivative: Ethyl 2-Pyridyldithiocarbamate (EPDT) . The molecule's design is uniquely advantageous; it combines the strong, bidentate metal-anchoring capability of the dithiocarbamate moiety with the versatile chemical functionality of a pyridine ring. This dual-feature structure allows EPDT not only to form dense, stable self-assembled monolayers (SAMs) on metal surfaces but also to present a reactive pyridine group at the interface. This "functional handle" can be used for secondary modifications, electrostatic interactions, or imparting specific pH-responsive properties, making EPDT a superior choice for creating complex, multi-functional surfaces.
These application notes provide a comprehensive technical guide for researchers, materials scientists, and drug development professionals. We will delve into the fundamental binding mechanism of EPDT, provide detailed, field-proven protocols for the modification of both planar gold surfaces and gold nanoparticles, and outline the essential characterization techniques required to validate successful surface functionalization.
The EPDT Anchoring Mechanism: A Tale of Two Moieties
The efficacy of this compound as a surface modification agent stems from the delocalized π-electron system and the strong chelating nature of its dithiocarbamate headgroup.[4] This group acts as a mono-anionic, bidentate ligand, meaning it uses both sulfur atoms to form two coordinate bonds with a single metal atom on the substrate surface.[2][3] This chelation effect results in a thermodynamically stable, five-membered ring structure at the point of attachment, providing superior stability compared to monodentate thiol-based linkers.
The binding process involves the donation of lone pair electrons from the two sulfur atoms to the vacant d-orbitals of the surface metal atoms (e.g., Au, Ag, Cu, Zn).[1][2] This interaction is a classic example of a soft acid (metal surface) and soft base (sulfur atoms) interaction, leading to a strong and stable covalent-like bond. While the dithiocarbamate group anchors the molecule, the ethyl and pyridine groups extend away from the surface, defining the new surface chemistry.
Caption: Binding of EPDT to a metal surface via bidentate chelation.
Experimental Protocols
The following protocols provide step-by-step methodologies for the surface modification of planar gold substrates and the functionalization of gold nanoparticles. Adherence to these steps is critical for achieving reproducible, high-quality modified surfaces.
Protocol 1: Formation of EPDT Self-Assembled Monolayers on Planar Gold
This protocol details the procedure for creating a dense, well-ordered monolayer of EPDT on a gold-coated surface. The cleanliness of the gold substrate is the most critical factor for forming a high-quality SAM.
Materials & Reagents:
-
Gold-coated substrate (e.g., Au-coated silicon wafer or glass slide)
-
This compound (EPDT)
-
Absolute Ethanol (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).
-
Glassware (beakers, petri dishes)
Procedure:
-
Substrate Cleaning (Causality: To remove organic and inorganic contaminants, providing a pristine surface for uniform monolayer formation):
-
Place the gold substrate in a clean glass beaker.
-
Immerse the substrate in Piranha solution for 10-15 minutes. The solution will become very hot.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrate thoroughly with copious amounts of DI water (at least 5-6 cycles).
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas. Use immediately.
-
-
Preparation of EPDT Solution:
-
Prepare a 1 mM solution of EPDT in absolute ethanol. For example, dissolve 1.98 mg of EPDT (M.W. 198.31 g/mol ) in 10 mL of ethanol.
-
Ensure the EPDT is fully dissolved by vortexing or brief sonication.
-
-
Self-Assembly Process:
-
Place the freshly cleaned and dried gold substrate in a clean glass petri dish.
-
Cover the substrate completely with the 1 mM EPDT solution.
-
Seal the petri dish (e.g., with parafilm) to prevent solvent evaporation.
-
Allow the self-assembly to proceed for 12-18 hours at room temperature in a vibration-free environment.
-
-
Rinsing and Drying (Causality: To remove non-covalently bound, physisorbed molecules, leaving only the chemisorbed monolayer):
-
Remove the substrate from the EPDT solution.
-
Rinse the surface thoroughly with fresh absolute ethanol to wash away excess EPDT.
-
Dry the modified substrate under a gentle stream of nitrogen gas.
-
Store the functionalized substrate in a clean, dry container (e.g., a desiccator) until characterization.
-
Caption: Workflow for forming an EPDT SAM on a gold surface.
Protocol 2: Surface Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the ligand exchange process to replace the original stabilizing agent on AuNPs (e.g., citrate) with a robust EPDT capping layer.
Materials & Reagents:
-
Aqueous colloid of citrate-stabilized AuNPs (e.g., 20 nm diameter)
-
This compound (EPDT)
-
Ethanol
-
DI water
-
Microcentrifuge and tubes
Procedure:
-
Preparation of EPDT Solution:
-
Prepare a 1 mM solution of EPDT in ethanol.
-
-
Ligand Exchange Reaction (Causality: The high affinity of the dithiocarbamate for gold drives the displacement of the weakly bound citrate ions):
-
In a microcentrifuge tube, add 1 mL of the AuNP colloid.
-
Add 100 µL of the 1 mM EPDT solution to the AuNP colloid. The volume added may need optimization depending on the nanoparticle concentration and size.
-
Incubate the mixture for 1-2 hours at room temperature with gentle vortexing or on a rotator. A slight color change and a red-shift in the LSPR peak are indicative of successful ligand exchange.
-
-
Purification (Causality: To remove excess EPDT and displaced citrate ions, ensuring the final colloid contains only EPDT-functionalized AuNPs):
-
Centrifuge the mixture at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 20 minutes for 20 nm AuNPs). A soft, colored pellet should form at the bottom.
-
Carefully remove and discard the supernatant.
-
Add 1 mL of DI water to the tube and resuspend the nanoparticle pellet by gentle sonication or vortexing.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete purification.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the EPDT-functionalized AuNPs in a desired volume of DI water or buffer.
-
Store the functionalized nanoparticle colloid at 4°C.
-
Validation: Characterization of EPDT-Modified Surfaces
Successful surface modification must be confirmed through analytical techniques. This section provides the essential methods for validating the presence and quality of the EPDT layer on both planar and nanoparticle surfaces.
| Technique | Principle | Expected Outcome for Successful EPDT Modification |
| Contact Angle Goniometry (Planar Surfaces) | Measures the angle a liquid droplet makes with a solid surface, indicating wettability. | An increase in the water contact angle compared to the clean hydrophilic gold surface, reflecting the more hydrophobic nature of the EPDT monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) (Planar Surfaces) | Surface-sensitive technique that provides elemental composition and chemical state information. | Appearance of N 1s and S 2p peaks in the survey scan. High-resolution scans of S 2p should show peaks corresponding to sulfur bound to gold. |
| UV-Vis Spectroscopy (Nanoparticles) | Measures the Localized Surface Plasmon Resonance (LSPR) of AuNPs, which is sensitive to the local dielectric environment. | A red-shift (shift to a longer wavelength) of the LSPR peak maximum after ligand exchange with EPDT.[6] |
| Dynamic Light Scattering (DLS) (Nanoparticles) | Measures the hydrodynamic diameter and surface charge (Zeta Potential) of particles in a colloid. | An increase in the hydrodynamic diameter due to the added molecular layer. A significant change in the Zeta Potential, typically becoming less negative than the original citrate-capped AuNPs. |
| Attenuated Total Reflectance-FTIR (ATR-FTIR) (Both) | Measures the vibrational modes of molecules on a surface. | Appearance of characteristic peaks for the pyridine ring and C-N stretching from the dithiocarbamate group.[7][8] |
Conclusion and Outlook
This compound is a powerful and reliable molecule for the surface modification of metals, particularly gold. Its dithiocarbamate group provides a highly stable anchor, while the exposed pyridine moiety offers a valuable site for further chemical functionalization. The protocols outlined in this guide provide a robust framework for creating high-quality, EPDT-modified surfaces and nanoparticles. The true potential of these surfaces lies in their application as platforms for developing advanced biosensors, catalysts, and tailored biomaterials where precise control over surface chemistry is not just an advantage, but a necessity.[9]
References
- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC.
- The Versatility in the Applications of Dithiocarbamates - PMC.
- Full article: Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. (Taylor & Francis Online)
- Metal-dithiocarbamate complexes: chemistry and biological activity. (R Discovery)
- Metal Complexes of Dithiocarbamate Derivatives and its Biological Activity.
- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.
- New Carbamoyl Surface-Modified ZrO 2 Nanohybrids for Selective Au Extraction
- Surface modification and characterization of waste derived carbon particles to reinforce photo-cured shape memory composites. (SciSpace)
- Application Notes and Protocols for Surface Functionalization of Nanoparticles with m-PEG9-Amine. (BenchChem)
- Modification of Gold Surface with Gold Nanoparticles and Cyclohexyl Dithiocarbamate as a Selective Sensor for Cysteine. (Scite)
Sources
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. scite.ai [scite.ai]
Troubleshooting & Optimization
Improving the yield and purity of Ethyl 2-Pyridyldithiocarbamate synthesis.
Welcome to the technical support center for the synthesis of Ethyl 2-Pyridyldithiocarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a one-pot, three-component reaction involving 2-aminopyridine, carbon disulfide (CS₂), and an alkylating agent, in this case, ethyl iodide (EtI). The reaction proceeds via the formation of a dithiocarbamate salt intermediate, which is then S-alkylated.[1][2][3]
The reaction mechanism can be broken down into two key steps:
-
Nucleophilic Attack and Salt Formation: The nitrogen atom of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. In the presence of a base (e.g., potassium hydroxide or triethylamine), the resulting dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt.[4]
-
S-Alkylation: The dithiocarbamate anion then acts as a nucleophile, attacking the ethyl iodide in an SN2 reaction to form the final product, this compound.
Caption: Reaction mechanism for this compound synthesis.
Recommended Experimental Protocol
This protocol provides a robust method for the synthesis of this compound. Adherence to these steps is crucial for achieving high yield and purity.
Materials:
-
2-Aminopyridine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethyl Iodide (EtI)
-
Ethanol (absolute)
-
Diethyl Ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (0.1 mol) in 100 mL of absolute ethanol. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.
-
Base and CS₂ Addition: In a separate beaker, dissolve potassium hydroxide (0.1 mol) in a minimal amount of water and add it to the cooled 2-aminopyridine solution. Subsequently, add carbon disulfide (0.1 mol) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C. The formation of a precipitate (the potassium dithiocarbamate salt) should be observed.
-
Alkylation: After the addition of CS₂ is complete, continue stirring the mixture in the ice bath for an additional hour. Then, add ethyl iodide (0.1 mol) dropwise, again maintaining the temperature below 10 °C.
-
Reaction Completion: Once the ethyl iodide addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion.
-
Product Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate as a solid.
-
Purification: Collect the solid product by filtration. Wash the precipitate thoroughly with cold water and then with a small amount of cold diethyl ether to remove unreacted starting materials and impurities.[5]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I fix this?
A1: Low yield can be attributed to several factors. Here’s a breakdown of common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the stirring time at room temperature.
-
-
Suboptimal Temperature Control: Dithiocarbamate synthesis is often exothermic.[6] Letting the temperature rise too high, especially during the addition of CS₂ and ethyl iodide, can lead to decomposition and side reactions.[5]
-
Solution: Strictly maintain the reaction temperature between 0-10 °C during the initial addition steps by using an efficient ice bath.[5]
-
-
Reagent Purity: Impurities in your starting materials (2-aminopyridine, CS₂, or ethyl iodide) can lead to undesired side products.
-
Solution: Use high-purity reagents.[5] If necessary, distill the liquid reagents before use.
-
-
Moisture Sensitivity: The presence of excessive water can interfere with the reaction, particularly if using a strong base like KOH.
Q2: My final product is impure, showing extra peaks in the NMR spectrum. How can I improve its purity?
A2: Purity issues often stem from side reactions or incomplete removal of starting materials.
-
Side Product Formation: A common side reaction is the formation of thiourea derivatives.
-
Solution: Strict temperature control and correct stoichiometry are key to minimizing side reactions.
-
-
Ineffective Purification: Simple washing might not be sufficient to remove all impurities.
-
Solution 1 (Recrystallization): Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Solution 2 (Column Chromatography): For stubborn impurities, silica gel column chromatography can be very effective. A patent for a related compound suggests using a mixed solution of petroleum ether and ethyl acetate for elution.[7]
-
Q3: The reaction mixture turns dark brown or black. Is this normal?
A3: Some coloration is expected, but a very dark color could indicate decomposition or side reactions. This is often linked to elevated temperatures. Ensure you are maintaining the low temperature required, especially during the exothermic addition steps.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the product is insoluble in the solvent at high temperatures or when the melting point of the compound is lower than the boiling point of the solvent.[6]
-
Solution:
-
Try a different solvent system with a lower boiling point.
-
Use a larger volume of solvent.
-
Allow the solution to cool more slowly to encourage crystal formation.
-
Scratch the inside of the flask with a glass rod to provide a nucleation site for crystal growth.
-
Frequently Asked Questions (FAQs)
Q: What is the purpose of the base in this reaction?
A: The base (e.g., KOH) is crucial for deprotonating the dithiocarbamic acid intermediate that forms after 2-aminopyridine reacts with CS₂. This creates the dithiocarbamate anion, which is a much more potent nucleophile for the subsequent reaction with ethyl iodide. Maintaining alkaline conditions also ensures the stability of the dithiocarbamate salt.[4][5][6]
Q: Can I use a different base, like triethylamine (TEA)?
A: Yes, an organic base like triethylamine can be used. It acts similarly to deprotonate the dithiocarbamic acid. The choice between an inorganic base like KOH and an organic base like TEA can depend on the desired workup procedure and the solubility of the intermediate salt.
Q: Is it possible to use other alkyl halides instead of ethyl iodide?
A: Absolutely. The S-alkylation step is versatile. You can use other primary alkyl halides (e.g., methyl iodide, benzyl bromide) to synthesize a variety of N-(2-pyridyl)dithiocarbamate esters. Note that the reactivity of the alkyl halide (I > Br > Cl) will influence the reaction time and conditions.
Q: What are the primary safety concerns for this synthesis?
A:
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It should be handled exclusively in a well-ventilated fume hood.
-
Ethyl Iodide (EtI): A lachrymator and potential alkylating agent. Avoid inhalation and skin contact.
-
Potassium Hydroxide (KOH): Corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Data Summary and Visualization
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Temperature | 0-10 °C during additions | Minimizes side reactions and decomposition of the intermediate.[5][6] | Low yield, impure product. |
| Base | 1.0 equivalent (e.g., KOH) | Ensures complete formation of the dithiocarbamate salt.[3] | Incomplete reaction, low yield. |
| Solvent | Absolute Ethanol | Good solubility for reactants and the intermediate salt. | Side reactions if water content is high. |
| Stoichiometry | 1:1:1:1 (Amine:CS₂:Base:EtI) | Ensures efficient conversion without excess reagents to purify. | Unreacted starting materials in the final product. |
Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of dithiocarbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions [a]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation. Retrieved from [Link]
-
Cresswell, F. W., & Hogarth, G. (2015). The Versatility in the Applications of Dithiocarbamates. Dalton Transactions, 44(18), 8259-8275. [Link]
-
Kamaludin, N. F., & Tiekink, E. R. T. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications, 2019, 8536325. [Link]
-
SYNTHESIS. (2005). Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate: synthesis and reactivity with dienes. Retrieved from [Link]
- Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(1), 229-231.
-
ResearchGate. (n.d.). An efficient protocol for the synthesis of beta-substituted ethyl dithiocarbamates: A novel class of anti-cancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Retrieved from [Link]
-
Cresswell, F. W., & Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(27), 12149-12164. [Link]
-
ResearchGate. (n.d.). Ethyl 3-(2-Pyridyl)-2 H -azirine-2-carboxylate: Synthesis and Reaction with Dienes. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2025). Review Article Communication. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
- Google Patents. (n.d.). US5466854A - Processes for preparation of dithiocarbazates.
-
Iraqi Academic Scientific Journals. (n.d.). Synthesis and characterization of new ligand of Dithiocarbamate derived from "2-Aminopyridine" with some metal ions. Retrieved from [Link]
-
Poso, A., & Gynther, J. (2011). Synthesis of Both Ionic Species of Ammonium Dithiocarbamate Derived Cholic Acid Moieties. Molecules, 16(5), 3730-3738. [Link]
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
ResearchGate. (n.d.). Synthesis of substituted 1,2-dihydropyridines by reaction of ethyl N-arylmalonamates with ethyl 2-(ethoxymethylidene)-3-oxobutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate by Using 2-Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Retrieved from [Link]
- Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
-
National Institutes of Health. (n.d.). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Retrieved from [Link]
-
International Organisation of Vine and Wine. (n.d.). Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. Retrieved from [Link]
Sources
- 1. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
Side reactions and byproduct formation in dithiocarbamate synthesis.
Introduction
Welcome to the Technical Support Center for dithiocarbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of dithiocarbamates. Dithiocarbamates are versatile organosulfur compounds, but their synthesis is often plagued by instability and the formation of undesirable side products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues, grounded in chemical principles and field-proven insights.
Troubleshooting Guide
This section directly addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield or No Product Formation
Q1: I performed the reaction between my amine and carbon disulfide (CS₂) in the presence of a base, but I'm getting a very low yield of my dithiocarbamate salt, or the reaction doesn't seem to work at all. What could be the problem?
A1: Low or no yield in dithiocarbamate synthesis typically points to issues with reaction conditions, reagent quality, or the nature of the amine itself. Let's break down the potential causes:
-
Incorrect pH: The formation of the dithiocarbamate salt is critically dependent on alkaline conditions. The reaction involves the nucleophilic attack of the amine on CS₂, forming a dithiocarbamic acid intermediate. This intermediate is unstable and readily decomposes back to the starting materials in acidic or neutral conditions.[1] A base is required to deprotonate the dithiocarbamic acid, trapping it as the stable dithiocarbamate salt.[2]
-
Reaction Temperature: While the reaction is often exothermic, excessive temperatures can lead to the decomposition of the dithiocarbamate product.[2] This is especially true for less stable dithiocarbamates.
-
Solution: The reaction is typically conducted at low temperatures (0-10 °C) to control the exotherm and minimize product degradation.[2] Add the carbon disulfide dropwise to the cooled solution of the amine and base to maintain temperature control.
-
-
Purity of Reagents: Impurities in the starting amine or solvent can interfere with the reaction. The presence of acidic impurities can neutralize the base, preventing the formation of the stable salt.[2]
-
Solution: Use high-purity amines and solvents. If necessary, distill the amine and dry the solvent before use.
-
-
Steric Hindrance: Highly sterically hindered secondary amines may react slowly or not at all with carbon disulfide due to the difficulty of the nucleophilic attack.
-
Solution: For sterically hindered amines, longer reaction times or slightly elevated temperatures (while carefully monitoring for decomposition) may be necessary.
-
Issue 2: Product "Oiling Out" During Recrystallization
Q2: I'm trying to purify my crude dithiocarbamate salt by recrystallization, but it's separating as an oil instead of forming crystals. How can I fix this?
A2: "Oiling out" is a common problem during the recrystallization of dithiocarbamates and often indicates that the solution is oversaturated or that the product's melting point is lower than the temperature of the crystallization solvent.
-
Causality: The product is coming out of solution at a temperature where it is still in a liquid or molten state. This prevents the orderly arrangement of molecules into a crystal lattice.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.[4]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Rapid cooling encourages oil formation. Insulating the flask can help. Once at room temperature, gradually cool it further in an ice bath to maximize crystal yield.[4]
-
Solvent System Modification: If the above steps fail, the solvent system may be inappropriate.
-
Try a different solvent or a co-solvent system. Adding a solvent in which the dithiocarbamate is less soluble (an anti-solvent) dropwise to a solution of the product can induce crystallization.
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Issue 3: Product Decomposes During Workup and Purification
Q3: My dithiocarbamate product seems to be degrading during aqueous workup or chromatography. I notice a faint smell of CS₂ and my yields are dropping. What's happening?
A3: Dithiocarbamate degradation during workup is almost always due to exposure to acidic conditions or excessive heat.[4][5] The dithiocarbamate salt is in equilibrium with its corresponding dithiocarbamic acid, which is highly unstable and rapidly decomposes to the parent amine and carbon disulfide.[1][6]
-
Causality & Prevention:
-
Acidic pH: The primary cause of degradation is acidic pH.[5] Even seemingly neutral water can be slightly acidic due to dissolved CO₂.
-
Heat Sensitivity: Many dithiocarbamates are thermally labile.
-
Solution: When removing solvent, use a rotary evaporator at low temperatures. Avoid heating the product for extended periods.[4]
-
-
Air/Moisture Sensitivity: Some dithiocarbamate salts, particularly ammonium salts, can be sensitive to air and moisture.[4]
-
Solution: For sensitive compounds, perform manipulations under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Workflow for Stable Dithiocarbamate Workup
Caption: Recommended workflow for aqueous workup of dithiocarbamates.
Issue 4: Formation of Isothiocyanate or Thiourea Byproducts
Q4: My synthesis involves a primary amine, and I'm detecting isothiocyanate (R-N=C=S) and/or a symmetrical thiourea (R-NH-C(S)-NH-R) as byproducts. Why are these forming and how can I prevent them?
A4: This is a classic side reaction pathway for dithiocarbamates derived from primary amines. These byproducts arise from the decomposition and subsequent reaction of the dithiocarbamate intermediate.
-
Mechanism of Formation:
-
Isothiocyanate Formation: The dithiocarbamate salt derived from a primary amine can eliminate H₂S or be oxidized to an unstable thiuram disulfide intermediate.[1] This intermediate readily decomposes to form an isothiocyanate and elemental sulfur.[1][7] This process can be accelerated by oxidizing agents or desulfurizing reagents.[8][9]
-
Thiourea Formation: If the isothiocyanate is formed in the presence of unreacted primary amine from the initial step, the amine will act as a nucleophile and attack the isothiocyanate, leading to the formation of a symmetrical thiourea.[10]
-
Side Reaction Pathway Diagram
Caption: Formation of isothiocyanate and thiourea byproducts.
-
Prevention Strategies:
-
Strict Temperature Control: Maintain low temperatures (0-5 °C) throughout the reaction and workup to minimize decomposition of the dithiocarbamate intermediate.
-
Avoid Oxidants: Exclude air (by using an inert atmosphere) and avoid any reagents that could act as oxidants unless the goal is to synthesize the isothiocyanate.[2] For example, iodine is known to oxidize dithiocarbamates to thiuram disulfides, which then decompose.[1]
-
Stoichiometry Control: Use a slight excess of carbon disulfide to ensure all the primary amine is consumed, reducing the chance of it reacting with any isothiocyanate that may form.
-
Rapid Isolation: Isolate the dithiocarbamate salt as quickly as possible after its formation to prevent it from sitting in solution where it can decompose.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in stability between dithiocarbamates derived from primary versus secondary amines?
A1: The key difference lies in the presence of a proton on the nitrogen atom. Dithiocarbamates from primary amines (R-NH-CS₂⁻) have an N-H bond, which provides a pathway for elimination and decomposition reactions, particularly to form isothiocyanates.[1] Dithiocarbamates from secondary amines (R₂N-CS₂⁻) lack this proton, making them generally more stable and less prone to these specific decomposition routes.
Q2: How can I confirm the purity of my synthesized dithiocarbamate?
A2: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are distinct.
-
Elemental Analysis: Determines the elemental composition (C, H, N, S) and compares it to the theoretical values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While dithiocarbamates themselves are often not stable enough for direct GC analysis, a common method involves controlled acid hydrolysis to release carbon disulfide, which is then quantified by GC-MS.[11][12] This is an effective way to determine the total dithiocarbamate content.
Q3: Can I use my dithiocarbamate salt directly for the next step without isolation?
A3: Yes, in many cases, dithiocarbamate salts can be generated in situ and used immediately in a subsequent reaction, such as the formation of metal-dithiocarbamate complexes or S-alkylation.[13] This is often preferable as it avoids potential degradation during a separate isolation and purification process. However, you must ensure the reaction conditions of the subsequent step are compatible (e.g., the solvent and temperature).
Q4: I've synthesized a metal-dithiocarbamate complex which has precipitated. What is the best way to purify it?
A4: Metal-dithiocarbamate complexes are often insoluble in the reaction medium, which simplifies purification.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the solid product thoroughly with the reaction solvent to remove any unreacted starting materials. Follow this with a wash using a solvent in which the byproducts are soluble but the complex is not (e.g., water, cold ethanol, or diethyl ether).[2]
-
Drying: Dry the final product under vacuum at a low temperature to remove residual solvents without causing thermal decomposition.[2][14]
Q5: What impact does the choice of base (e.g., NaOH vs. triethylamine) have on the reaction?
A5: The choice of base primarily affects the final salt form and reaction workup.
-
Inorganic Bases (NaOH, KOH): These strong bases effectively deprotonate the dithiocarbamic acid intermediate, leading to the formation of stable, often crystalline, sodium or potassium dithiocarbamate salts.[15] These are typically easy to isolate.
-
Organic Bases (Triethylamine, Ammonia): These bases will form the corresponding ammonium salts (e.g., triethylammonium dithiocarbamate). These salts can be less stable, sometimes air and moisture-sensitive, and may be more difficult to crystallize than their alkali metal counterparts.[4]
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| pH | > 9 (Alkaline) | Prevents decomposition of the dithiocarbamic acid intermediate. Acidic/neutral pH leads to rapid decomposition back to amine and CS₂.[1][5] |
| Temperature | 0 - 10 °C | Controls the exothermic reaction and minimizes thermal degradation of the product. Higher temperatures reduce yield and purity.[2] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions, especially for sensitive dithiocarbamates or those derived from primary amines.[2] |
| Reagent Purity | High Purity | Impurities (especially acidic ones) can inhibit the reaction or introduce side products.[2] |
| Reagent Addition | Slow, dropwise addition of CS₂ | Maintains temperature control and prevents localized overheating and side reactions.[2] |
Experimental Protocols
Protocol 1: General Synthesis of a Sodium Dithiocarbamate Salt
This protocol describes a general method for synthesizing a sodium dithiocarbamate salt from a secondary amine.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 eq) in a minimal amount of methanol or ethanol.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add a solution of sodium hydroxide (1.0 eq) in water dropwise, ensuring the temperature remains below 10 °C.
-
CS₂ Addition: While stirring vigorously, add carbon disulfide (1.05 eq) dropwise via a syringe or dropping funnel. A precipitate should begin to form.
-
Reaction: Continue stirring the mixture in the ice bath for 2-4 hours.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.[2]
-
Drying: Dry the product under vacuum or in a desiccator to yield the purified sodium dithiocarbamate salt.
References
- Stability of dithiocarbamates during the preparation and extraction of food samples. (n.d.). Google AI Search.
- Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products - Benchchem. (n.d.). Google AI Search.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). Google AI Search.
- Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments - Benchchem. (n.d.). Google AI Search.
- Synthesis of Isothiocyanates: An Update - PMC - NIH. (n.d.). Google AI Search.
- Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (n.d.). Google AI Search.
- Recent Advancement in the Synthesis of Isothiocyan
- Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C. (n.d.). Google AI Search.
- Dithiocarbamate synthesis by thiocarbomoylation - Organic Chemistry Portal. (n.d.). Google AI Search.
- Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). (n.d.). Google AI Search.
- Analytical Methods for Dithiocarbamate Detection - Encyclopedia.pub. (2023). Google AI Search.
- Dithiocarbamate - Wikipedia. (n.d.). Google AI Search.
- Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central. (2017). Google AI Search.
- Metal-Free Synthesis of S-Aryl Dithiocarbamates: A Direct Approach from Anilines and Secondary Amines in the Presence of tert-Butyl Nitrite. (n.d.). Google AI Search.
- US3637788A - Process for producing isothiocyanates - Google P
- A Novel One-pot Synthesis of Isothiocyanates and Cyanamides from Dithiocarbamate Salts Using Environmentally - Semantic Scholar. (n.d.). Google AI Search.
- (PDF) ChemInform Abstract: One-Pot Synthesis of S-Alkyl Dithiocarbamates via the Reaction of N-Tosylhydrazones, Carbon Disulfide and Amines.
- Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues - PubMed. (2008). Google AI Search.
- Thermal decomposition of transition metal dithiocarbamates - ResearchG
- Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC - NIH. (n.d.). Google AI Search.
- General structure of dithiocarbamates complexes presented in the literature.
- A highly efficient synthesis of dithiocarbamates in green reaction media - RSC Publishing. (n.d.). Google AI Search.
- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applic
- Stability of diethyl dithiocarbamate chelates with Cu(II), Zn(II) and Mn(II)
- Covalent cross-linking of proteins by carbon disulfide - PubMed - NIH. (n.d.). Google AI Search.
- Analysis of Dithiocarbamate Pesticides by GC-MS | Thermo Fisher Scientific. (n.d.). Google AI Search.
- The Versatility in the Applications of Dithiocarbamates - PMC - NIH. (n.d.). Google AI Search.
- THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS - Canadian Science Publishing. (n.d.). Google AI Search.
- Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. (2014). Google AI Search.
- Analysis of Dithiocarbamate Pesticides by GC-MS - Technology Networks. (2012). Google AI Search.
- Analysis of Dithiocarbamate Residues in Foods of Plant Origin involving Cleavage into Carbon Disulfide, Partitioning into Isooctane and Determinative Analysis by GC-ECD - eurl-pesticides.eu. (n.d.). Google AI Search.
- Method 630.
- Radical mediated reactions of dithiocarbamates - University of Birmingham. (n.d.). Google AI Search.
- Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing). (n.d.). Google AI Search.
- Reactivity of a dithiocarbamate-ligated [WVI≡S] complex with hydride donors: towards a synthetic mimic of formate dehydrogenase - NIH. (n.d.). Google AI Search.
- Base‐mediated synthesis of cyclic dithiocarbamates from 1‐amino‐3‐chloropropan2‐ol derivatives and carbon disulfide.
- Mechanisms of Acid Decomposition of Dithiocarbamates. 5.
- Design, Synthesis and Biological Activities of (Thio)
- Proposed mechanism for the preparation of thiocarbamates and dithiocarbamates in the presence of DBSA - ResearchG
- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - ResearchG
Sources
- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ethyl 2-Pyridyldithiocarbamate Formation
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-Pyridyldithiocarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to not only successfully synthesize the target compound but also to understand the underlying chemical principles for effective optimization and problem-solving.
I. Reaction Overview and Mechanism
The formation of this compound is typically achieved through a one-pot, three-component reaction involving 2-aminopyridine, carbon disulfide (CS₂), and an ethylating agent, commonly ethyl iodide or ethyl bromide. The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbon of carbon disulfide, forming a dithiocarbamate salt intermediate. This intermediate is then S-alkylated by the ethylating agent to yield the final product.
The choice of base and solvent, along with control of the reaction temperature, are critical parameters that significantly influence the reaction rate, yield, and purity of the final product.
Caption: Reaction mechanism for this compound formation.
II. Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound. Subsequent sections will address the optimization of these parameters.
Materials:
-
2-Aminopyridine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethyl Iodide (or Ethyl Bromide)
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 2-aminopyridine (1 equivalent) in absolute ethanol.
-
Base Addition: While stirring, add a solution of NaOH or KOH (1 equivalent) in a minimal amount of water or ethanol.
-
Dithiocarbamate Formation: Slowly add carbon disulfide (1.1 equivalents) dropwise to the cooled solution. A color change and formation of a precipitate (the dithiocarbamate salt) may be observed. Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
S-Alkylation: To the stirred suspension, add ethyl iodide (1 equivalent) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up and Isolation:
-
Pour the reaction mixture into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
III. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound.
FAQs:
Q1: My reaction mixture turns dark and I'm getting a low yield of the desired product. What could be the cause?
A1: Darkening of the reaction mixture and low yields can be attributed to several factors:
-
Temperature Control: The reaction of amines with carbon disulfide is exothermic. Insufficient cooling can lead to the decomposition of the dithiocarbamate intermediate and the formation of side products. Solution: Maintain the reaction temperature at 0-5 °C, especially during the addition of CS₂ and the ethylating agent.[1]
-
Purity of Reagents: Impurities in the starting materials, particularly in the 2-aminopyridine, can lead to undesired side reactions. Solution: Ensure the purity of your reagents. If necessary, purify the 2-aminopyridine by recrystallization or sublimation.
-
Air Oxidation: Dithiocarbamates can be susceptible to air oxidation, which can lead to the formation of thiuram disulfides and other byproducts. Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield and purity, especially if the reaction is performed over an extended period.
Q2: I am observing a significant amount of a white, insoluble byproduct. What is it and how can I prevent its formation?
A2: The most likely insoluble byproduct is a thiourea derivative, formed from the reaction of the dithiocarbamate intermediate with another molecule of 2-aminopyridine.[2][3][4] This is a common side reaction with primary amines.
Minimizing Thiourea Formation:
-
Stoichiometry: Use a slight excess of carbon disulfide (1.1-1.2 equivalents) to ensure the complete conversion of the 2-aminopyridine to the dithiocarbamate intermediate.
-
Order of Addition: Add the base to the solution of 2-aminopyridine before the addition of carbon disulfide. This helps to deprotonate the initially formed dithiocarbamic acid and stabilize the intermediate salt, making it less susceptible to reaction with another amine molecule.
-
Reaction Time: Avoid unnecessarily long reaction times after the addition of carbon disulfide, as this can favor the formation of the thiourea byproduct. Proceed with the S-alkylation step as soon as the dithiocarbamate formation is complete.
Q3: My product is an oil and I'm having trouble crystallizing it. What should I do?
A3: The inability to crystallize a product, often referred to as "oiling out," is a common purification challenge.
Troubleshooting Crystallization:
-
Purity: The presence of impurities can significantly lower the melting point of a compound and inhibit crystallization. Solution: Attempt to further purify the oil using column chromatography before another crystallization attempt.
-
Solvent System: The choice of solvent is crucial for successful recrystallization. Solution: Experiment with different solvent systems. A good starting point is a binary solvent system where the product is soluble in one solvent at elevated temperatures and insoluble in the other. For example, try dissolving the oil in a minimal amount of hot ethanol and then slowly adding water until turbidity is observed. Allow the solution to cool slowly.
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.
Q4: What is the optimal molar ratio of reactants?
A4: While the optimal ratio can vary slightly depending on the specific reaction conditions, a good starting point is:
| Reactant | Molar Equivalent |
| 2-Aminopyridine | 1.0 |
| Carbon Disulfide | 1.1 - 1.2 |
| Base (NaOH/KOH) | 1.0 - 1.1 |
| Ethyl Iodide | 1.0 |
Using a slight excess of carbon disulfide helps to drive the reaction towards the formation of the dithiocarbamate intermediate and minimize the formation of thiourea byproducts.
IV. Characterization Data
Verifying the identity and purity of the synthesized this compound is crucial. Below are the expected spectral data based on the analysis of similar compounds.
¹H NMR (Proton NMR):
-
Ethyl Group: A triplet corresponding to the -CH₃ protons (around 1.3-1.4 ppm) and a quartet for the -CH₂- protons (around 3.2-3.4 ppm).
-
Pyridine Ring: A series of multiplets or distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the four protons on the pyridine ring.
-
N-H Proton: A broad singlet for the N-H proton, the chemical shift of which can be variable and may be exchanged with D₂O.
¹³C NMR (Carbon NMR):
-
Ethyl Group: Signals for the -CH₃ carbon (around 14-15 ppm) and the -CH₂- carbon (around 30-32 ppm).
-
C=S Carbon: A characteristic signal for the thiocarbonyl carbon in the dithiocarbamate group, typically in the range of 190-200 ppm.
-
Pyridine Ring: Five distinct signals in the aromatic region (around 110-160 ppm) corresponding to the carbons of the pyridine ring.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
-
C=N and C=C Stretch (Pyridine Ring): A series of sharp absorption bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: A strong absorption band around 1250-1350 cm⁻¹.
-
C=S Stretch: A characteristic absorption band for the thiocarbonyl group, typically found in the 950-1050 cm⁻¹ region.[5]
V. Workflow and Logic Diagram
Caption: Troubleshooting workflow for this compound synthesis.
VI. References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Kamal, A., et al. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications. Retrieved from [Link]
-
Azizi, N., et al. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Sha, Q., & Wei, Y. (2013). One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Sha, Q., & Wei, Y. (2013). One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines. PubMed. Retrieved from [Link]
-
Sha, Q., & Wei, Y. (2013). One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines. SciProfiles. Retrieved from [Link]
-
IR spectrum of (a) aluminium dithiocarbamate complex and (b) copper... - ResearchGate. (n.d.). Retrieved from [Link]
-
Supplemental Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Dithiocarbamate synthesis by thiocarbomoylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Highly efficient and catalyst-free synthesis of unsymmetrical thioureas under solvent-free conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - Semantic Scholar. (2023). Retrieved from [Link]
-
Design, synthesis, inhibitory activity, and molecular simulations study for d-glucose-conjugated thioureas containing pyrimidine ring as multitarget inhibitors against α-amylase, α-glucosidase, DDP-4, and PTP1B in Type 2 diabetes mellitus - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
-
(PDF) ChemInform Abstract: One-Pot Synthesis of S-Alkyl Dithiocarbamates via the Reaction of N-Tosylhydrazones, Carbon Disulfide and Amines. - ResearchGate. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed. (2020). Retrieved from [Link]
-
Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved from [Link]
-
Introduction to infrared spectroscopy (video) - Khan Academy. (n.d.). Retrieved from [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (n.d.). Retrieved from [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central. (2017). Retrieved from [Link]
-
Synthesis and characterization of diethyl-dithiocarbamic acid 2-[4-(2-diethylthiocarbamoylsulfanyl-2-phenyl-acetyl)-2,5-dioxo-piperazin-1-yl]-2-oxo-1-phenyl-ethyl ester as new reversible addition–fragmentation chain transfer agent for polymerization of ethyl methacrylate - ResearchGate. (n.d.). Retrieved from [Link]
-
Infrared IR Spectroscopy in Metabolomics by D Bhattacharyya - YouTube. (2023). Retrieved from [Link]
-
S-Alkylation of dithiocarbamates via a hydrogen borrowing reaction strategy using alcohols as alkylating agents - Organic & Biomolecular Chemistry (RSC Publishing). (2023). Retrieved from [Link]
-
Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure - University of New Hampshire. (n.d.). Retrieved from [Link]
-
1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.). Retrieved from [Link]
-
2-[1-(2,6-Dibenzhydryl-4-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridylcobalt(ii) dichlorides: Synthesis, characterization and ethylene polymerization behavior - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PubMed Central. (2014). Retrieved from [Link]
-
N-(2-(2-pyridyl)ethyl)chitosan: Synthesis, characterization and sorption properties | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
A comparative study of solvent extraction methods for a weed Sphaeranthus amaranthoides Burm.f.: phytocompound evaluation using chromatography (GC/MS and HPLC) and in vitro anti-diabetic activity - ResearchGate. (n.d.). Retrieved from [Link]
-
2-(1-(2-Benzhydrylnaphthylimino)ethyl)pyridylnickel halides: synthesis, characterization, and ethylene polymerization behavior - PubMed. (2014). Retrieved from [Link]
-
A COMPARATIVE STUDY OF THE REGULATION OF PYRIDINE NUCLEOTIDE FORMATION - PubMed. (1964). Retrieved from [Link]
Sources
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability issues and degradation pathways of Ethyl 2-Pyridyldithiocarbamate solutions
Welcome to the technical support center for Ethyl 2-Pyridyldithiocarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound solutions. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is primarily dictated by four factors: pH, temperature, light exposure, and the presence of metal ions. Dithiocarbamates, as a class of compounds, are known to be unstable in acidic conditions, and their degradation can be accelerated by heat and light.[1][2] The pyridine moiety in this compound can also influence its photochemical and coordination properties.
Q2: What is the expected shelf-life of a prepared this compound solution?
A2: The shelf-life is highly dependent on the storage conditions. For short-term storage (days to a week), a solution prepared in a suitable aprotic organic solvent and stored at 2-8°C in the dark should maintain its integrity. For longer-term storage, it is advisable to store the compound as a dry solid at -20°C. Due to their inherent instability, it is best practice to prepare solutions fresh for each experiment.[2]
Q3: In which solvents should I dissolve this compound?
A3: this compound is generally soluble in many organic solvents. For optimal stability, aprotic solvents such as acetonitrile, DMSO, or DMF are recommended. Protic solvents, especially in the presence of trace acids or bases, can facilitate degradation. It's crucial to use high-purity, anhydrous solvents to minimize water content, which can participate in hydrolysis reactions.
Q4: Can I use aqueous buffers to dissolve or dilute this compound?
A4: The use of aqueous buffers is generally not recommended due to the susceptibility of dithiocarbamates to hydrolysis, especially in acidic or neutral conditions.[1] If an aqueous medium is required for your experiment, it is imperative to use a buffer with an alkaline pH (pH > 8) to improve stability.[2] However, even under alkaline conditions, the stability in aqueous solutions will be limited.
Q5: How does the pyridine ring in this compound affect its properties compared to other dithiocarbamates?
A5: The 2-pyridyl group can influence the compound's properties in several ways. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, potentially forming more stable complexes than simple alkyl dithiocarbamates.[3] Additionally, pyridine-containing compounds can be susceptible to photochemically induced transformations, which adds another potential degradation pathway to consider.[4][5]
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments with this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or poor experimental results. | Degradation of the this compound stock solution. | Prepare fresh solutions for each experiment from a solid stored at -20°C. Validate the concentration of freshly prepared solutions using a suitable analytical method (e.g., UV-Vis spectroscopy) if possible. |
| Precipitate forms in the solution upon storage. | Decomposition of the compound, leading to the formation of insoluble degradation products. | Discard the solution and prepare a fresh one. Ensure the solvent is anhydrous and of high purity. |
| Color change of the solution over time (e.g., yellowing). | This can be an indication of chemical degradation. | Monitor the color of your solution. A noticeable change suggests that the solution should be discarded. Store solutions in the dark to minimize light-induced degradation. |
| Low yield or incomplete reaction in a synthesis. | The this compound may have degraded before or during the reaction. | Ensure that the reaction conditions are not acidic. If an acid is a byproduct of the reaction, consider adding a non-nucleophilic base to maintain a neutral or slightly alkaline pH. Run the reaction at the lowest effective temperature. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. The primary degradation products are likely 2-aminopyridine and carbon disulfide. | Characterize the degradation products if possible. The presence of these peaks can be used as an indicator of the stability of your compound under your experimental conditions. |
III. Degradation Pathways and Mechanisms
Understanding the potential degradation pathways of this compound is crucial for designing robust experiments.
A. Acid-Catalyzed Hydrolysis
The most significant degradation pathway for dithiocarbamates is acid-catalyzed hydrolysis.[1] The reaction proceeds via protonation of the dithiocarbamate, followed by the cleavage of the C-N bond to yield 2-aminopyridine and carbon disulfide. This process is particularly rapid in strongly acidic solutions but can also occur at a slower rate in neutral or slightly acidic aqueous environments.
Caption: Acid-catalyzed hydrolysis of this compound.
B. Thermal Degradation
Elevated temperatures can promote the decomposition of this compound. The thermal decomposition of carbamates and related compounds can proceed through various mechanisms, including elimination reactions.[6] For this compound, this could potentially lead to the formation of 2-pyridyl isothiocyanate and ethanethiol, although the acid-catalyzed hydrolysis pathway is generally more prevalent in solution.
Caption: A potential thermal degradation pathway for this compound.
C. Photodegradation
The presence of the pyridine ring makes this compound potentially susceptible to photodegradation. Pyridine and its derivatives can undergo photochemical reactions upon exposure to UV light.[4][5] The exact products of photodegradation can be complex and may include isomers, ring-opened products, or radical species. It is therefore essential to protect solutions from light, especially during long-term storage or prolonged experiments.
IV. Experimental Protocols
This section provides detailed methodologies for assessing the stability of your this compound solutions.
Protocol 1: General Stability Assessment by HPLC-UV
Objective: To monitor the degradation of this compound in a given solvent over time.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Immediately after preparation (t=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Store the stock solution under the desired conditions (e.g., room temperature on the benchtop, 4°C in the dark).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it to the same concentration as the t=0 sample, and inject it into the HPLC.
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. Also, monitor for the appearance of new peaks, which would correspond to degradation products.
-
Plot the percentage of the initial peak area remaining versus time to determine the stability profile.
Caption: Workflow for assessing the stability of this compound by HPLC-UV.
Protocol 2: pH-Dependent Stability Assessment
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Aprotic solvent for initial dissolution (e.g., DMSO)
-
Aqueous buffers of varying pH (e.g., pH 4, 7, 9)
-
HPLC-UV system
-
Amber vials
Procedure:
-
Prepare a concentrated stock solution of this compound in an aprotic solvent (e.g., 10 mg/mL in DMSO).
-
In separate amber vials, add a small aliquot of the stock solution to each of the aqueous buffers to achieve the desired final concentration (ensure the final concentration of the organic solvent is low, e.g., <1%).
-
Immediately after mixing (t=0), inject an aliquot of each buffered solution into the HPLC.
-
Incubate the vials at a constant temperature.
-
At various time points, inject aliquots from each vial into the HPLC.
-
Analyze the data as described in Protocol 1 to compare the stability at different pH values.
V. References
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (URL: [Link])
-
Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. (URL: [Link])
-
The revival of dithiocarbamates: from pesticides to innovative medical treatments. (URL: [Link])
-
Photolysis and Thermolysis of Pyridyl Carbonyl Azide Monolayers on Single-Crystal Platinum. (URL: [Link])
-
Influence of Pyridine on the Multielectron Redox Cycle of Nickel Diethyldithiocarbamate. (URL: [Link])
-
Decomposition of some cyclic dithiocarbamates. (URL: [Link])
-
Stability of dithiocarbamates during the preparation and extraction of food samples. (URL: [Link])
-
Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. (URL: [Link])
-
Mechanisms of acid decomposition of dithiocarbamates. 5. Piperidyl dithiocarbamate and analogues. (URL: [Link])
-
Influence of Pyridine on the Unique Multi-Electron Redox Cycle of Nickel Diethyldithiocarbamate. (URL: [Link])
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. (URL: [Link])
-
On the Coordination Role of Pyridyl-Nitrogen in the Structural Chemistry of Pyridyl-Substituted Dithiocarbamate Ligands. (URL: [Link])
-
Facile Synthesis of Pyridyl Rosamines as Potential Photosensitizers. (URL: [Link])
-
Dithiocarbamate - Wikipedia. (URL: [Link])
-
Thermal decomposition of transition metal dithiocarbamates. (URL: [Link])
-
Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. (URL: [Link])
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (URL: [Link])
-
A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. (URL: [Link])
-
Photochemical preparation of a pyridone containing tetracycle: a Jak protein kinase inhibitor. (URL: [Link])
-
Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. (URL: [Link])
-
Synthesis and characterization of diethyl-dithiocarbamic acid 2-[4-(2-diethylthiocarbamoylsulfanyl-2-phenyl-acetyl)-2,5-dioxo-piperazin-1-yl]-2-oxo-1-phenyl-ethyl ester as new reversible addition–fragmentation chain transfer agent for polymerization of ethyl methacrylate. (URL: [Link])
-
Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (URL: [Link])
-
Preparation, characterization and thermal decomposition of sodium and potassium salts of dithiocarbamate. (URL: [Link])
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (URL: [Link])
-
Photonics and photochemical stability of aromatic molecules, family related in π-structure but different in planarity, rigidity and molecule symmetry. (URL: [Link])
-
The thermal decomposition of ethyl chloroformate. (URL: [Link])
-
ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). (URL: [Link])
-
Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. (URL: [Link])
-
Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. (URL: [Link])
-
Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. (URL: [Link])
-
Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. (URL: [Link])
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (URL: [Link])
-
Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. (URL: [Link])
-
Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. (URL: [Link])
-
Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. (URL: [Link])
-
Derivatives of (2-carbamoyl ethyl)diphenylphosphine oxides: synthesis and extraction properties with respect to actinides and lanthanides. (URL: [Link]diphenylphosphine_oxides_synthesis_and_extraction_properties_with_respect_to_actinides_and_lanthanides))
Sources
- 1. researchgate.net [researchgate.net]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. mdpi.com [mdpi.com]
- 4. Photolysis and thermolysis of pyridyl carbonyl azide monolayers on single-crystal platinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility in Dithiocarbamate Ligand Experiments
Welcome to the technical support center for researchers working with dithiocarbamate (DTC) ligands and their complexes. Dithiocarbamates are exceptionally versatile organosulfur compounds, prized for their strong metal-chelating properties and wide-ranging applications in medicine, agriculture, and materials science.[1][2] However, their unique chemistry also presents significant challenges, often leading to poor reproducibility in experimental results.
This guide is designed to address the most common issues encountered during the synthesis, handling, and application of dithiocarbamates. By understanding the underlying chemical principles, you can develop robust, self-validating protocols that enhance the reliability and accuracy of your research.
Troubleshooting Guide
This section provides direct answers and actionable solutions to specific problems you may encounter.
Category 1: Synthesis & Purification
Q1: My dithiocarbamate synthesis results in inconsistent yields and appears impure. What are the most likely causes?
A1: Inconsistent outcomes in DTC synthesis typically stem from three areas: reagent quality, reaction conditions, and work-up procedures. The synthesis, a reaction between an amine and carbon disulfide (CS₂), is deceptively simple, but requires careful control.[3]
Core Causality: The reaction is often exothermic, and improper temperature control can lead to the formation of by-products.[4] Furthermore, the purity of the starting amine is critical, as contaminants can lead to undesired side reactions.[4] The dithiocarbamate salt itself can be unstable, especially in the presence of moisture or acidic conditions, which can arise during the work-up phase if not carefully managed.[5][6]
Troubleshooting Steps & Solutions:
-
Reagent Purity:
-
Action: Always use high-purity amines and carbon disulfide. If the purity is questionable, consider purifying the amine by distillation before use.
-
Rationale: Impurities in the starting materials are a primary source of side-product formation, which complicates purification and reduces yield.[4]
-
-
Temperature Control:
-
Action: Perform the reaction in an ice bath (0-10°C), especially during the dropwise addition of CS₂.[4]
-
Rationale: The reaction between amines and CS₂ is exothermic. Elevated temperatures can promote decomposition of the dithiocarbamate product and lead to the formation of thioureas or other degradation products.[4]
-
-
pH Management:
-
Action: Ensure the reaction medium remains alkaline. The use of a strong base like sodium hydroxide is common to form the stable sodium salt of the dithiocarbamate.[3][7] During work-up and washing, use alkaline-buffered solutions (pH > 10) to prevent decomposition.[5]
-
Rationale: Dithiocarbamic acids are highly unstable and rapidly decompose at neutral or acidic pH to the parent amine and CS₂.[6] Maintaining alkaline conditions keeps the dithiocarbamate in its more stable salt form.[8]
-
-
Atmosphere Control:
-
Action: For particularly sensitive DTCs, especially those derived from primary amines or prepared as ammonium salts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Rationale: Oxygen can oxidize dithiocarbamates to the corresponding thiuram disulfides, introducing a significant impurity that can be difficult to separate.[6][9]
-
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Temperature | 0–10°C during CS₂ addition; 25–40°C for reaction completion.[4] | Controls exothermic reaction, preventing decomposition and by-product formation. |
| pH | Maintain alkaline conditions (>pH 9) throughout synthesis and work-up.[5][8] | Dithiocarbamates are unstable in acidic/neutral media and decompose rapidly.[6] |
| Reagent Purity | High-purity (>98%) amine and carbon disulfide. | Prevents formation of undesired side products from contaminated starting materials.[4] |
| Atmosphere | Inert (N₂ or Ar) for sensitive compounds. | Minimizes oxidative side reactions that form thiuram disulfides.[5][9] |
Q2: I'm struggling with purification. My product "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common frustration during the recrystallization of dithiocarbamates. It occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice, typically because the solution is oversaturated or the cooling process is too rapid.[5]
Core Causality: The solubility of the dithiocarbamate salt is too high in the solvent at the cooling temperature, or impurities are present that inhibit crystal lattice formation.
Troubleshooting Steps & Solutions:
-
Optimize Solvent Volume:
-
Action: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent (in 1-2% volume increments) until the solution is no longer supersaturated.[5]
-
Rationale: Using the absolute minimum amount of solvent is key. Too little solvent leads to premature precipitation, while too much prevents crystallization entirely. Finding the sweet spot is crucial.
-
-
Control Cooling Rate:
-
Action: Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary. Only after it has reached room temperature should you move it to an ice bath to maximize the yield.
-
Rationale: Slow cooling allows for the ordered arrangement of molecules into a crystal lattice. Rapid cooling traps molecules in a disordered, liquid-like state.
-
-
Change the Solvent System:
-
Action: If a single solvent fails, try a binary solvent system (e.g., ethanol/diethyl ether, dichloromethane/hexane). Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until turbidity persists. Then, allow it to cool slowly.
-
Rationale: A mixed solvent system allows for finer control over the solubility curve, often promoting better crystal growth.
-
dot graph TD { graph [fontname="Arial", layout=dot, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
} enddot Caption: Troubleshooting workflow for DTC synthesis and purification.
Category 2: Handling, Storage & Stability
Q3: My purified dithiocarbamate ligand degrades over time, even when stored as a solid or in a stock solution. How can I ensure its stability?
A3: Dithiocarbamate stability is arguably the single most critical factor for reproducibility. Degradation is common and often insidious. The primary culprits are pH, temperature, air (oxidation), and light.[5][10]
Core Causality: The dithiocarbamate moiety is susceptible to several degradation pathways:
-
Acid-Catalyzed Decomposition: Protonation of the dithiocarbamate anion leads to the unstable dithiocarbamic acid, which rapidly decomposes to CS₂ and the corresponding amine.[6][8] This can happen even in unbuffered water or protic solvents.
-
Oxidation: The ligand can be oxidized to form a thiuram disulfide dimer, altering its chemical properties and chelating ability.[9]
-
Thermal Decomposition: As with many organic compounds, excessive heat can break bonds and lead to decomposition.[4]
Troubleshooting Steps & Solutions:
-
Solid Storage:
-
Action: Store purified, dry solid dithiocarbamate salts in a desiccator under an inert atmosphere (argon or nitrogen is best) and protected from light. For highly sensitive compounds like ammonium salts, refrigeration (2-8°C) is mandatory.[1][5]
-
Rationale: This protocol minimizes exposure to moisture and atmospheric oxygen, the two main drivers of degradation for the solid material.
-
-
Stock Solution Preparation and Storage:
-
Action: Prepare stock solutions in an appropriate anhydrous, aprotic solvent (e.g., DMSO, DMF) if possible. If an aqueous buffer is required, it must be alkaline (pH 10 or higher) and should be freshly prepared.[8] Store stock solutions in small, single-use aliquots at -20°C or -80°C under an inert atmosphere.
-
Rationale: Aprotic solvents prevent the acid-catalyzed decomposition pathway. If water is unavoidable, a high pH maintains the stable anionic form.[5][8] Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| pH (Aqueous Solutions) | pH ≥ 10 | Prevents protonation and subsequent rapid decomposition into CS₂ and amine.[6][8] |
| Temperature | Solid: 2-8°C or RT in desiccator.[5] Solution: -20°C to -80°C. | Minimizes thermal degradation and slows oxidative processes. |
| Atmosphere | Inert gas (Argon or Nitrogen). | Prevents oxidation to thiuram disulfide.[9] |
| Solvent (Stock) | Anhydrous, aprotic (e.g., DMSO) preferred. If aqueous, must be alkaline. | Aprotic solvents lack protons to initiate decomposition. |
| Light | Store in amber vials or protect from light. | Prevents potential photolytic degradation pathways. |
dot graph G { graph [fontname="Arial", layout=neato, overlap=false, splines=true]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Key environmental factors that negatively impact dithiocarbamate stability.
Category 3: Metal Complexation & Biological Assays
Q4: My metal-dithiocarbamate complex precipitates out of my aqueous buffer during biological assays. How can I improve its solubility?
A4: This is a pervasive challenge. Most neutral metal-dithiocarbamate complexes are highly lipophilic and have extremely poor solubility in water, making them difficult to work with in biological systems.[7][11]
Core Causality: The chelation of a metal ion by two or more dithiocarbamate ligands typically results in a neutral, non-polar complex that is incompatible with aqueous media.
Troubleshooting Steps & Solutions:
-
Use of Co-solvents:
-
Action: Prepare a concentrated stock solution of the complex in 100% DMSO. For the final assay, dilute this stock into the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) and consistent across all experimental and control groups.
-
Rationale: DMSO is a strong organic solvent that can dissolve many non-polar compounds. However, its concentration must be minimized as it can have its own biological effects.
-
-
Formulation with Cyclodextrins:
-
Action: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex. This involves dissolving the cyclodextrin in the buffer and then adding the metal-DTC complex (often from a concentrated organic stock) with vigorous stirring or sonication to facilitate encapsulation.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The lipophilic metal-DTC complex can be encapsulated within the hydrophobic core, while the hydrophilic shell renders the entire inclusion complex water-soluble.[12]
-
-
Ligand Modification:
-
Action (for medicinal chemists): If you are synthesizing novel compounds, consider modifying the dithiocarbamate ligand itself.
-
Rationale: Introducing polar functional groups (e.g., ethers, amines that can be quaternized) onto the R-groups of the amine precursor can intrinsically increase the aqueous solubility of the final metal complex.[12]
-
Q5: I'm observing high variability or artifacts in my cell-based assays. Could my dithiocarbamate compound be interfering with the assay itself?
A5: Yes, this is a significant possibility. The very properties that make dithiocarbamates useful—their reactivity and metal-chelating ability—can also cause experimental artifacts.
Core Causality:
-
Chelation of Essential Metals: Dithiocarbamates can chelate trace metal ions (e.g., Cu²⁺, Zn²⁺) directly from cell culture media or from the active sites of metalloenzymes, leading to off-target effects.[2][11]
-
Reactivity with Thiols: The dithiocarbamate moiety can react with cysteine residues in proteins, potentially inhibiting enzyme function or disrupting protein structure.[13]
-
Degradation Products: If the ligand degrades in the assay buffer (due to non-optimal pH), the released amine and CS₂ can exert their own, often confounding, biological activities.[10]
-
Redox Activity: Dithiocarbamates and their corresponding thiuram disulfides form a redox couple that can interfere with assays measuring oxidative stress.[6]
Troubleshooting Steps & Solutions:
-
Control for Ligand Alone:
-
Action: In experiments with metal-DTC complexes, always include a control group treated with the "free" dithiocarbamate ligand (e.g., the sodium salt) at the equivalent concentration.
-
Rationale: This helps to distinguish the biological activity of the metal complex from that of the ligand itself.
-
-
Validate Assay Compatibility:
-
Action: Run a cell-free control where you add your dithiocarbamate compound directly to the assay components (e.g., the substrate and detection reagents for an enzyme assay) to check for direct chemical interference.
-
Rationale: This will reveal if your compound is directly inhibiting a reporter enzyme or quenching a fluorescent signal, independent of any biological effect.
-
-
Ensure Stability in Media:
-
Action: Use analytical techniques like HPLC or LC-MS to confirm the stability of your compound in the cell culture medium over the time course of your experiment.
-
Rationale: You must confirm that you are testing the compound you think you are, and not a mixture of its degradation products.[14]
-
Key Experimental Protocols
Protocol 1: General Synthesis of Sodium Diethyldithiocarbamate
This protocol is a representative example and should be adapted for specific amines with appropriate safety precautions.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (1.0 equivalent) in ethanol (approx. 2 M concentration) and place the flask in an ice bath.
-
Base Addition: In a separate container, dissolve sodium hydroxide (1.0 equivalent) in a minimal amount of water and add it to the cooled amine solution.
-
CS₂ Addition: While stirring vigorously in the ice bath, add carbon disulfide (1.0 equivalent) dropwise over 30 minutes. The temperature should be maintained below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. A white precipitate should form.[4]
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the solid product thoroughly with cold ethanol and then with diethyl ether to remove unreacted starting materials and impurities.[4]
-
Drying & Storage: Dry the product under vacuum at a low temperature (<40°C). Store the final product in a desiccator, protected from light.[1][5]
Protocol 2: Quality Control (QC) Checklist for Dithiocarbamate Ligands
| QC Test | Method | Acceptance Criteria / Expected Result |
| Identity | FT-IR Spectroscopy | Presence of the characteristic ν(C-N) "thioureide" band (~1450-1500 cm⁻¹) and ν(C-S) bands (~950-1050 cm⁻¹).[15] |
| Identity & Purity | ¹H and ¹³C NMR Spectroscopy | Correct chemical shifts and integrations corresponding to the molecular structure. Absence of significant impurity peaks (e.g., from unreacted amine or solvent). |
| Purity | Elemental Analysis (C,H,N,S) | Experimental values should be within ±0.4% of the calculated theoretical values. |
| Molecular Weight | Mass Spectrometry (MS) | Detection of the correct molecular ion for the dithiocarbamate anion.[1] |
| Stability Check | Re-run NMR or HPLC after 1 week. | No significant appearance of new peaks corresponding to degradation products (e.g., thiuram disulfide). |
References
- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6393899/]
- Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. (Source: ScienceDirect) [URL: https://www.sciencedirect.com/science/article/pii/S016041201400263X]
- Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products. (Source: Benchchem) [URL: https://www.benchchem.
- Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments. (Source: Benchchem) [URL: https://www.benchchem.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (Source: MDPI) [URL: https://www.mdpi.com/2305-6304/11/10/851]
- Technical Support Center: Overcoming Solubility Challenges of Metal Dithiocarbamate Complexes. (Source: Benchchem) [URL: https://www.benchchem.
- Transition metal dithiocarbamate complexes. (Source: Wikipedia) [URL: https://en.wikipedia.
- Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(III) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2022/dt/d2dt01579j]
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (Source: MDPI) [URL: https://www.mdpi.com/2305-6304/11/10/851]
- Addressing misconceptions in dithiocarbamate chemistry. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2015/dt/d5dt01085c]
- Studies of the chemistry of dithiocarbamates and their metal complexes. (Source: CORE) [URL: https://core.ac.uk/display/286047704]
- Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). (Source: Ministry of Health, Labour and Welfare, Japan) [URL: https://www.mhlw.go.jp/file/06-Seisakujouhou-11130500-Shokuhinanzenbu/0000183539.pdf]
- Analytical Methods for Dithiocarbamate Detection. (Source: Encyclopedia.pub) [URL: https://encyclopedia.pub/entry/48028]
- Analysis of Dithiocarbamate Pesticides by GC-MS. (Source: Thermo Fisher Scientific) [URL: https://assets.thermofisher.
- The Versatility in the Applications of Dithiocarbamates. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503487/]
- Stability of dithiocarbamates during the preparation and extraction of food samples. (Source: opus.uni-hohenheim.de) [URL: https://opus.uni-hohenheim.de/volltexte/2010/444/pdf/Posterbeitrag.pdf]
- Full article: Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/10406660.2021.1913160]
- Group I–IV Metal Dithiocarbamates—Spectroscopic Properties, Structure, pH‐Dependent Stability in Solution, Molecular Recognition, Biological Activity, and Applications. (Source: ResearchGate) [URL: https://www.researchgate.
- A Comparative Guide to Dithiocarbamate-Based Assays for Researchers. (Source: Benchchem) [URL: https://www.benchchem.
- Basic effects and unanswered questions of dithiocarbamate biological activity. (Source: ResearchGate) [URL: https://www.researchgate.
- Addressing misconceptions in dithiocarbamate chemistry. (Source: Dalton Transactions) [URL: https://pubs.rsc.org/en/content/articlehtml/2015/dt/d5dt01085c]
- Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. (Source: Systematic Reviews in Pharmacy) [URL: https://www.sysrevpharm.
- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. (Source: ResearchGate) [URL: https://www.researchgate.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10610574/]
- Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/25/24/5888]
- Electrochemical Studies of Dithiocarbamates and Related Compounds. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474135/]
Sources
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 7. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 9. Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co( iii ) complexes [Co(S 2 CNAr 2 ) 3 ] and their use as single source precursor ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01767A [pubs.rsc.org]
- 10. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. sysrevpharm.org [sysrevpharm.org]
Preventing oxidation of dithiocarbamates during storage and handling
Technical Support Center: Dithiocarbamate Stability and Handling
Welcome to the Technical Support Center for dithiocarbamates. This guide is designed for researchers, scientists, and drug development professionals who utilize dithiocarbamate compounds in their work. Dithiocarbamates are versatile molecules with critical applications ranging from enzyme inhibition and metal chelation to their use as antioxidants and fungicides.[1][2] However, their utility is matched by their sensitivity, particularly to oxidation.
This resource provides in-depth, experience-driven guidance to help you prevent the oxidative degradation of your dithiocarbamate compounds, ensuring the integrity and reproducibility of your experiments. We will move beyond simple instructions to explain the chemical principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the storage and handling of dithiocarbamates.
Q1: My solid dithiocarbamate salt (e.g., sodium diethyldithiocarbamate) has developed a yellow or off-white color. What happened?
A: This is a classic sign of oxidation. Dithiocarbamate anions are susceptible to oxidation, which causes two molecules to couple, forming a thiuram disulfide.[3] This disulfide product is often a pale yellow solid, leading to the discoloration of your reagent. This process is accelerated by exposure to atmospheric oxygen and moisture.[4]
Q2: I dissolved my dithiocarbamate in an aqueous buffer, and it quickly turned cloudy and developed a yellow tint. Is it still usable?
A: The compound has likely oxidized to its corresponding thiuram disulfide, which is generally less soluble in aqueous solutions, causing the turbidity. The yellow color further indicates the presence of the oxidized species.[3] For most applications requiring the active dithiocarbamate, this solution is compromised and should be discarded. The stability of dithiocarbamates is highly dependent on pH; they are generally unstable in acidic solutions (pH < 4) and more stable in alkaline conditions.[5][6][7]
Q3: Can I store dithiocarbamate stock solutions in the refrigerator?
A: Yes, refrigeration is recommended for both solid compounds and prepared stock solutions to slow the rate of degradation.[8] However, temperature control alone is insufficient. For solutions, it is critical to also remove dissolved oxygen and store them under an inert atmosphere (see Troubleshooting Guide). For solid salts, especially hygroscopic ones, storage in a desiccator, preferably inside a refrigerator, is best practice.[8][9]
Q4: Are all dithiocarbamates equally sensitive to oxidation?
A: No, their stability varies. Stability is influenced by the alkyl or aryl groups attached to the nitrogen atom and the counter-ion (in the case of salts).[10] For instance, ammonium dithiocarbamates are known to be particularly sensitive to air and temperature.[8] Furthermore, the presence of certain metal ions, like iron (III), can dramatically accelerate the oxidation to thiuram disulfides, while complexes with zinc (II) or copper (II) may be more stable under specific conditions.[11][12][13]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow to diagnose and solve the problem.
Issue 1: Rapid Loss of Compound Activity in Cellular Assays
-
Symptom: You treat cells with a freshly prepared dithiocarbamate solution, but you observe a diminished or inconsistent biological effect compared to previous experiments.
-
Primary Suspect: Oxidation of the dithiocarbamate to thiuram disulfide. While thiuram disulfides have their own biological activities, they are distinct from their dithiocarbamate precursors.[11][14][15] The active compound you intended to use may be rapidly degrading in your culture medium.
-
Note on Metal Ions: Certain transition metals, particularly iron (III) (Fe³⁺), can act as catalysts for the oxidative dimerization of dithiocarbamates to thiuram disulfides.[11][12] If your experimental buffer or cell culture medium contains significant concentrations of reactive metal ions, this can drastically shorten the half-life of your compound. Consider the use of a chelator like EDTA in your buffer preparations if compatible with your experimental system.
Issue 2: Solid Reagent Appears Clumped, Discolored, or "Wet"
-
Symptom: Your solid dithiocarbamate salt, which should be a fine, pale-colored powder, appears clumpy, discolored, and may even look damp.
-
Primary Suspect: Hygroscopicity and subsequent degradation. Many dithiocarbamate salts are hygroscopic, meaning they readily absorb moisture from the air.[9] This absorbed water creates a localized aqueous environment on the surface of the solid, accelerating oxidation.
-
Proper Storage: Always store solid dithiocarbamates in a tightly sealed container. For highly sensitive compounds, use a desiccator containing an active desiccant (e.g., blue silica gel).[4][8]
-
Inert Atmosphere Handling: When weighing out the compound, minimize its exposure to ambient air. If possible, handle the solid inside a glovebox with a low oxygen and moisture atmosphere (<1 ppm).[16][17] If a glovebox is not available, work quickly and consider blanketing the weighing vessel with a gentle stream of argon or nitrogen.
-
Visual Inspection: Always inspect the solid reagent before use. If significant discoloration or clumping is observed, it is best to use a fresh, unopened bottle to ensure experimental validity.
Part 3: Core Chemical Principles & Mechanisms
Understanding the "why" is crucial for effective troubleshooting. The primary degradation pathway for dithiocarbamates is oxidative dimerization.
The Oxidation Reaction: The dithiocarbamate anion (R₂NCS₂⁻) is readily oxidized, losing an electron to form a dithiocarbamate radical. Two of these radicals then rapidly combine to form a stable thiuram disulfide, which contains a disulfide bond (S-S).[3][18][19]
2 R₂NCS₂⁻ → [R₂NC(S)S]₂ + 2 e⁻
This reaction is thermodynamically favorable and can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents present in your system.[18][19]
Part 4: Best Practices & Standard Protocols
Adhering to strict handling protocols is the most effective way to prevent oxidation.
Protocol 1: Preparation of Oxygen-Free Solvents
Dissolved oxygen in solvents is a primary culprit in dithiocarbamate degradation. Deoxygenating solvents before use is critical.
Objective: To remove dissolved oxygen from a solvent (e.g., water, buffer, ethanol) prior to dissolving the dithiocarbamate.
Method: Inert Gas Sparging
-
Setup: Place the solvent in a suitable container (e.g., a Schlenk flask) with a magnetic stir bar. The container should have two openings: one for the gas inlet and one for the gas outlet.
-
Gas Inlet: Insert a long needle or glass tube connected to a source of high-purity inert gas (argon or nitrogen) through a septum.[20][21] The tip should be submerged below the solvent surface.
-
Gas Outlet: Insert a second, shorter needle to act as a vent.
-
Sparging: Begin gentle stirring and bubble the inert gas through the solvent for at least 30-60 minutes.[20] The bubbling action increases the surface area, facilitating the displacement of dissolved oxygen.
-
Storage: After sparging, remove the gas inlet and outlet needles and maintain a positive pressure of the inert gas over the solvent's headspace. The solvent is now ready for use.
Protocol 2: Weighing and Dissolving Dithiocarbamates Under Inert Atmosphere
Objective: To prepare a stock solution of a dithiocarbamate without exposing it to atmospheric oxygen.
Materials:
-
Dithiocarbamate solid
-
Oxygen-free solvent (from Protocol 1)
-
Schlenk flask or serum vial with a rubber septum and stir bar
-
Inert gas source (argon or nitrogen) with needles
-
Gastight syringe
Procedure:
-
Prepare Flask: Oven-dry the Schlenk flask and allow it to cool to room temperature under a stream of inert gas. This is achieved by cycles of evacuating the flask and refilling it with inert gas.[16][20]
-
Weighing: If not using a glovebox, quickly weigh the desired amount of dithiocarbamate solid and add it to the prepared Schlenk flask under a positive flow of inert gas to minimize air ingress.
-
Solvent Transfer: Using a cannula or a gastight syringe, transfer the required volume of deoxygenated solvent from its storage container into the Schlenk flask containing the solid dithiocarbamate.
-
Dissolution: Stir the mixture until the solid is fully dissolved.
-
Storage: The resulting stock solution should be stored in the sealed flask with a positive pressure of inert gas. For longer-term storage, seal the vessel with Parafilm and store it at the recommended temperature (typically 2-8°C).
Table 1: Summary of Key Stability Factors and Recommendations
| Factor | Risk | Mitigation Strategy |
| Oxygen (Air) | High | Handle solids and solutions under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents.[16][22] |
| Moisture | High (for solids) | Store solids in a desiccator.[4][8] Use dry solvents if preparing non-aqueous solutions. |
| Acidic pH (<4) | High | Dithiocarbamic acids are unstable and decompose.[5][6] Prepare solutions in neutral or alkaline (pH > 7) buffers. |
| Metal Ions (Fe³⁺) | High | Can catalyze oxidation.[11][12] If possible, use metal-free buffers or include a chelator like EDTA. |
| Light | Moderate | Photolysis can contribute to degradation.[23] Store solids and solutions in amber vials or protect from light.[9] |
| Temperature | Moderate | Higher temperatures accelerate degradation.[8] Store solids and solutions refrigerated (2-8°C) or frozen where appropriate. |
References
-
Dithiocarbamate - Wikipedia. Available at: [Link]
-
Stenersen, K., & Karlberg, A. T. (1998). Spontaneous Formation of Thiuram Disulfides in Solutions of Iron(III) Dithiocarbamates. Chemical Research in Toxicology, 11(5), 549-555. Available at: [Link]
-
Stenersen, K., & Karlberg, A. T. (1998). Spontaneous Formation of Thiuram Disulfides in Solutions of Iron(III) Dithiocarbamates. Chemical Research in Toxicology. Available at: [Link]
-
Onwudiwe, D. C., & Ajibade, P. A. (2011). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. International Journal of Molecular Sciences, 12(12), 8538-8557. Available at: [Link]
-
Malik, A. K., & Rao, A. L. J. (2000). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Environmental Pollution, 109(2), 195-202. Available at: [Link]
-
Hogg, S. J., et al. (2022). Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(III) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Dalton Transactions, 51(34), 13035-13047. Available at: [Link]
-
Khan, N., et al. (2021). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Journal of Coordination Chemistry, 74(1-3), 221-236. Available at: [Link]
-
Suvchem Laboratory Chemicals. (n.d.). SODIUM DIETHYL DITHIOCARBAMATE Safety Data Sheet. Available at: [Link]
-
Sdfine. (n.d.). sodium diethyldithiocarbamate Safety Data Sheet. Available at: [Link]
-
Campanale, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851. Available at: [Link]
-
Lawrance, G. A., & O'Leary, M. A. (1989). The Oxidation of Dithiocarbamate Anion by Substitution Inert Metal Complexes. Australian Journal of Chemistry, 42(7), 1085-1101. Available at: [Link]
-
Hogg, S. J., et al. (2022). Diaryl dithiocarbamates: Synthesis, oxidation to thiuram disulfides, Co(III) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. Dalton Transactions. Available at: [Link]
-
Nobel, C. S., et al. (1997). Mechanism of dithiocarbamate inhibition of apoptosis: thiol oxidation by dithiocarbamate disulfides directly inhibits processing of the caspase-3 proenzyme. Chemical Research in Toxicology, 10(6), 636-643. Available at: [Link]
-
Lab Alley. (n.d.). Dithiocarbamate, Reagent Grade Safety Data Sheet. Available at: [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). Available at: [Link]
-
Nobel, C. S., et al. (1997). Mechanism of Dithiocarbamate Inhibition of Apoptosis: Thiol Oxidation by Dithiocarbamate Disulfides Directly Inhibits Processing of the Caspase-3 Proenzyme. Chemical Research in Toxicology. Available at: [Link]
-
Weissmahr, K. W., & Sedlak, D. L. (2000). Effect of metal complexation on the degradation of dithiocarbamate fungicides. Environmental Toxicology and Chemistry, 19(6), 1543-1549. Available at: [Link]
-
Campanale, C., et al. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. Available at: [Link]
-
U.S. Environmental Protection Agency. (1980). Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
European Union Reference Laboratory for Pesticides. (n.d.). Analysis of Dithiocarbamate Residues in Foods of Plant Origin involving Cleavage into Carbon Disulfide, Partitioning into Isooctane and Determinative Analysis by GC-ECD. Available at: [Link]
-
Adeyemi, G. J., & Onwudiwe, D. C. (2018). The Versatility in the Applications of Dithiocarbamates. Molecules, 23(7), 1679. Available at: [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
Inert Corporation. (n.d.). Glovebox, Gas, & Solvent System Applications for Lab. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
-
Cuzzocrea, S., et al. (2002). Pyrrolidine dithiocarbamate attenuates the development of acute and chronic inflammation. British Journal of Pharmacology, 135(2), 496-510. Available at: [Link]
-
Adeyemi, G. J., & Onwudiwe, D. C. (2022). A review of the therapeutic properties of dithiocarbamates. F1000Research, 11, 223. Available at: [Link]
-
BOC. (n.d.). Inerting in the chemical industry. Available at: [Link]
-
Liu, T., et al. (1998). Antioxidant activity of diethyldithiocarbamate. Free Radical Biology and Medicine, 24(9), 1457-1463. Available at: [Link]
-
Campanale, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics. Available at: [Link]
-
Campanale, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of dithiocarbamate inhibition of apoptosis: thiol oxidation by dithiocarbamate disulfides directly inhibits processing of the caspase-3 proenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. molan.wdfiles.com [molan.wdfiles.com]
- 17. inertcorp.com [inertcorp.com]
- 18. Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co( iii ) complexes [Co(S 2 CNAr 2 ) 3 ] and their use as single source precursor ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01767A [pubs.rsc.org]
- 19. connectsci.au [connectsci.au]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. boconline.co.uk [boconline.co.uk]
- 23. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Overcoming Solubility Problems of Metal Complexes with Ethyl 2-Pyridyldithiocarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-Pyridyldithiocarbamate and its metal complexes. This guide is designed to provide in-depth, practical solutions to one of the most common and critical challenges encountered in the lab: poor solubility. As coordination chemists know, a complex that cannot be dissolved is a complex that cannot be fully characterized or utilized.[1] This resource moves beyond simple protocols to explain the why behind the methods, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): Understanding the Solubility Challenge
This section addresses the fundamental questions researchers often have about the solubility of these specific metal complexes.
Q1: Why are my metal complexes with this compound so often poorly soluble?
A: The solubility issues you're facing are inherent to the molecular nature of these compounds. Metal dithiocarbamate complexes are typically neutral, discrete molecules. The dithiocarbamate ligand, with its sulfur donor atoms, acts as a strong chelating agent, forming stable, uncharged complexes with metal ions.[2][3] This neutrality, combined with the often lipophilic (fat-loving) character of the organic parts of the ligand, leads to low solubility in polar solvents like water.[3][4] Conversely, strong intermolecular forces (crystal lattice energy) in the solid state can also hinder dissolution in non-polar organic solvents.
Q2: What are the primary factors I should consider to control the solubility of my complex?
A: Solubility is a multi-faceted problem. The key factors you can manipulate are:
-
The Solvent System: The principle of "like dissolves like" is paramount. The polarity of your solvent must be matched to the polarity of your complex.[2]
-
The Ligand Structure: The R-groups on the dithiocarbamate nitrogen atom significantly impact the overall polarity of the complex.[1][4]
-
The Nature of the Metal Complex: Neutral complexes are often the least soluble. Creating a cationic (positively charged) or anionic (negatively charged) complex can dramatically improve solubility in polar solvents.[1]
-
Temperature: For many compounds, solubility increases with temperature, which can be leveraged during dissolution and recrystallization.[5]
-
pH of the Solution: The stability and solubility of many metal complexes are highly dependent on pH.[6] For dithiocarbamates, extreme pH values can lead to decomposition or changes in protonation state that affect solubility.[5]
Q3: How do I systematically select an appropriate solvent?
A: A systematic approach is crucial to avoid wasted time and material. Instead of random testing, follow a logical progression based on polarity. Start with common, less hazardous solvents and move towards more aggressive or specialized options. It is often beneficial to test solubility in a range of solvents representing different polarity classes.
| Solvent Class | Examples | Polarity | Typical Suitability for Dithiocarbamate Complexes |
| Non-Polar | Hexane, Toluene, Benzene | Low | Good for complexes with large, non-polar R-groups on the ligand. |
| Moderately Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Medium | Often the most successful class for neutral dithiocarbamate complexes.[2] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Can be very effective, especially for complexes that are difficult to dissolve.[1][2] Sonication may be required.[1] |
| Polar Protic | Water, Ethanol, Methanol | High | Generally poor for neutral complexes, but essential for charged (salt) forms of the complexes.[2] |
Q4: What if my complex is insoluble in everything I've tried?
A: This is a common and frustrating scenario. When standard solvents fail, it's time to consider more advanced strategies. The issue may not be just polarity mismatch but high crystal lattice energy. Your options include:
-
Modification of the Complex: Re-synthesize the complex to make it inherently more soluble. This could involve making it an ionic salt by changing the counter-ion to something like perchlorate or triflate, which are known to enhance solubility.[1]
-
Ligand Modification: Modify the this compound ligand itself. Introducing functional groups like ethers or alkyl chains can alter polarity.[1]
-
Advanced Formulation Techniques: For drug development applications where the solid form is the final product, techniques like creating nanosuspensions or solid dispersions can improve bioavailability without true dissolution.[7][8]
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides actionable steps for specific problems you may encounter during your experiments.
Problem 1: My complex precipitates immediately upon formation or when trying to dissolve it.
-
Potential Cause A: Incorrect Solvent Choice. The solvent is likely too different in polarity from your complex.
-
Solution: Consult the solvent selection table and workflow diagram below. If you used a polar solvent, try a moderately polar one like DCM or THF. If you used a non-polar solvent, also try a moderately polar one.
-
-
Potential Cause B: Supersaturation and Rapid Crystallization. The solution was too concentrated for the given temperature, causing the complex to crash out.
-
Solution 1: Increase Solvent Volume. Use a more dilute solution to keep the complex below its saturation point.
-
Solution 2: Apply Heat. Gently warm the solvent while stirring to increase the solubility limit. Be cautious, as some complexes can decompose at higher temperatures.[5]
-
Solution 3: Use Sonication. An ultrasonic bath can provide the energy needed to break up solid aggregates and facilitate dissolution.[1][6]
-
Problem 2: The complex shows partial or very low solubility in all tested common solvents.
-
Potential Cause: High Crystal Lattice Energy and/or Ambivalent Polarity. The molecule is not strongly attracted to either polar or non-polar solvents, and the crystal is very stable.
-
Solution 1: Use High-Power Polar Aprotic Solvents. Move to solvents like DMSO or DMF. These are powerful solvents that can often dissolve even stubborn compounds.[1] Be aware that removing them later can be difficult.
-
Solution 2: Employ a Co-Solvent System. Sometimes a mixture of two miscible solvents works better than either one alone. For example, a small amount of DMSO in chloroform can significantly boost solvating power.
-
Solution 3: Structural Modification (Long-Term Strategy). This is the most definitive solution. Modify the ligand or the overall charge of the complex as described in the FAQs.[1] Adding solubilizing groups like polyethylene glycol (PEG) chains is a common strategy in drug development.[6]
-
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for addressing solubility problems.
Experimental Protocols
Here are detailed methodologies for common procedures aimed at overcoming solubility issues.
Protocol 1: Systematic Solvent Screening
-
Preparation: Aliquot approximately 1-2 mg of your dried metal complex into several small, labeled vials.
-
Solvent Addition (Room Temp): To the first vial, add a non-polar solvent (e.g., Toluene) dropwise, up to 0.5 mL. Vortex or stir vigorously for 1-2 minutes. Observe for dissolution.
-
Tiered Testing: If insoluble, proceed to the next vial with a moderately polar solvent (e.g., Dichloromethane). Repeat the process.
-
Final Tier: If still insoluble, use a polar aprotic solvent (e.g., DMSO) on the third vial.
-
Gentle Heating: For any solvent that shows partial solubility, gently warm the vial (e.g., to 40-50 °C) to see if dissolution improves.
-
Documentation: Record the results in a table, noting whether the complex is insoluble, partially soluble, or fully soluble in each solvent at room temperature and with heating.
Protocol 2: Synthesis of a Cationic Complex for Enhanced Polar Solvent Solubility
This protocol is a conceptual example of how to potentially convert a neutral complex into a more soluble cationic one. The specific reagents and conditions would need to be optimized for your system. The goal is to replace a neutral ligand with a charged one or to alter the metal's coordination sphere to create a net positive charge, requiring a counter-anion.
-
Starting Material: Begin with your pre-synthesized, neutral metal complex, for example, [M(Et-2-Py-dtc)2].
-
Reaction Setup: Dissolve the neutral complex in a suitable solvent like Dichloromethane (DCM) in a round-bottom flask.
-
Addition of a Modifying Agent: Introduce a reagent that can create a cationic center. This could involve adding a strong acid with a non-coordinating anion (e.g., HBF₄) to protonate a ligand site or adding a neutral ligand that displaces an anionic one. A more robust method is to alter the initial synthesis.
-
Modified Synthesis: a. Dissolve the metal salt with a non-coordinating anion (e.g., Cu(BF₄)₂) in ethanol. b. In a separate flask, dissolve the this compound ligand. c. Stoichiometrically control the addition of the ligand to the metal salt solution to favor the formation of a charged species like [M(Et-2-Py-dtc)]+.
-
Isolation: The resulting cationic complex salt will likely precipitate. If not, the product can be precipitated by adding a non-polar anti-solvent like diethyl ether.
-
Solubility Testing: The isolated cationic complex should now exhibit significantly improved solubility in polar solvents like water, methanol, or acetonitrile.
Factors Influencing Metal Dithiocarbamate Complex Solubility
Caption: Interrelated factors governing the solubility of metal complexes.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Metal Dithiocarbamate Complexes.
- ResearchGate. (2021). How to find a better solution for the solubility of metal complexes?
-
Wang, S., & Wai, C. M. (1996). Solubility parameters and solubilities of metal dithiocarbamates in supercritical carbon dioxide. Analitical Chemistry, 68(19), 3516-3519. Retrieved from [Link]
-
Tarique, M., et al. (2022). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry. Retrieved from [Link]
- Khan, N., et al. (2022). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Full article.
- ResearchGate. (n.d.). How to improve the metal complexes solubility in water?
-
Al-jeboori, M. J., et al. (2022). The Versatility in the Applications of Dithiocarbamates. Encyclopedia.pub. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Addressing interference in the spectrophotometric quantification of dithiocarbamates
Welcome to the technical support center for the spectrophotometric quantification of dithiocarbamates (DTCs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this analytical method. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven expertise. Our goal is to empower you to achieve accurate and reliable results in your dithiocarbamate analyses.
Section 1: Troubleshooting Guide
This section addresses specific issues that can arise during the spectrophotometric quantification of dithiocarbamates. Each problem is followed by a systematic approach to identify the cause and implement a solution.
Issue 1: Low or No Color Development in the Final Solution
You've completed the acid hydrolysis and complexation steps, but the resulting solution has little to no yellow color, leading to absorbance readings near the blank.
Probable Causes & Solutions:
-
Incomplete Acid Hydrolysis: The fundamental principle of this method is the conversion of DTCs to carbon disulfide (CS₂) under acidic conditions.[1][2][3] Incomplete hydrolysis is a primary reason for poor signal.
-
Troubleshooting Steps:
-
Verify Acid Concentration and Temperature: Ensure the hydrochloric acid (HCl) solution is of the correct concentration and that the digestion is carried out at the specified temperature (typically 80°C).[3] Using a calibrated thermometer is crucial.
-
Incorporate a Reducing Agent: The addition of stannous chloride (SnCl₂) to the digestion mixture can significantly improve the recovery of CS₂.[3][4] SnCl₂ acts as a reducing agent, preventing the oxidation of CS₂.
-
Check for Proper Sealing: The reaction vessel must be completely sealed to prevent the volatile CS₂ from escaping during the heating process. Inspect all joints and seals for leaks.
-
-
-
Inefficient Trapping of Carbon Disulfide: The evolved CS₂ gas must be effectively trapped in the absorbing solution, which typically contains a copper(II) salt and diethanolamine in an organic solvent like ethanol.[5][6]
-
Troubleshooting Steps:
-
Inspect the Gas Flow: Ensure a steady, gentle stream of nitrogen or air is used to carry the evolved CS₂ into the trapping solution.[7] An inconsistent or overly rapid flow can lead to incomplete trapping.
-
Verify Trapping Solution Composition: Prepare the copper(II) acetate and diethanolamine solution fresh. The reagents can degrade over time, reducing their efficiency in forming the colored complex. The optimal pH for the formation of the copper-dithiocarbamate complex is around 5.0.[8]
-
-
-
Degradation of Dithiocarbamates in the Sample: DTCs are unstable compounds and can degrade before analysis, particularly in the presence of acidic plant juices.[3][9]
-
Preventative Measures:
-
Minimize Sample Homogenization: Instead of extensive homogenization, which can rupture cells and expose DTCs to acidic juices, chop the sample into small pieces just before analysis.[9]
-
Cryogenic Grinding: For particularly sensitive matrices, comminution of the sample under liquid nitrogen can significantly improve recoveries by minimizing enzymatic degradation.[9]
-
-
Issue 2: High and Unstable Blank Readings
Your blank samples, which should have minimal absorbance, are showing high or fluctuating readings, making it difficult to establish a reliable baseline.
Probable Causes & Solutions:
-
Contaminated Reagents and Glassware: Contaminants in solvents, reagents, or on glassware are a common source of interference.[2][10]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Employ high-purity solvents and reagents to minimize background interference.[10] It may be necessary to distill solvents in an all-glass system.[10]
-
Thorough Glassware Cleaning: Scrupulously clean all glassware, rinsing with the solvent used in the analysis before use.[10] Avoid using rubber materials, as they can contain dithiocarbamates and lead to contamination.[3]
-
Run Laboratory Reagent Blanks: Routinely analyze blanks consisting of all reagents without the sample to ensure they are free from interferences.[10]
-
-
-
Presence of Interfering Volatile Sulfur Compounds: The sample matrix itself may contain compounds that evolve interfering gases under acidic conditions, such as hydrogen sulfide (H₂S).
Issue 3: Poor Reproducibility and Inconsistent Results
Replicate analyses of the same sample are yielding significantly different results, casting doubt on the reliability of your data.
Probable Causes & Solutions:
-
Matrix Effects: The sample matrix can interfere with the analysis, causing either suppression or enhancement of the signal.[1][11] This is a significant challenge, especially in complex matrices like fruits and vegetables.[1]
-
Troubleshooting Steps:
-
Method of Standard Additions: This is a robust technique to compensate for matrix effects. The sample is spiked with known concentrations of the analyte, and the resulting increase in signal is used to determine the original concentration.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample being analyzed. This helps to mimic the interferences present in the actual samples.
-
-
-
Inhomogeneous Sample: If the dithiocarbamate residue is not evenly distributed throughout the sample, subsampling can lead to variable results.
-
Best Practices:
-
Proper Sample Preparation: Ensure the entire sample is processed (e.g., chopped and mixed) to create as homogeneous a mixture as possible before taking an analytical portion.
-
-
-
Instability of the Colored Complex: The copper-dithiocarbamate complex, while generally stable, can degrade over time, especially if exposed to light.
-
Preventative Measures:
-
Measure Absorbance Promptly: Read the absorbance of the solutions as soon as possible after color development.
-
Protect from Light: Store the solutions in the dark until they can be measured.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the principle behind the spectrophotometric quantification of dithiocarbamates?
The most common spectrophotometric method for total dithiocarbamates relies on their acid hydrolysis to produce carbon disulfide (CS₂).[1][2][3] This volatile CS₂ is then purged from the sample and trapped in a solution containing a copper(II) salt (often copper(II) acetate) and a complexing agent like diethanolamine. The CS₂ reacts with these reagents to form a stable, yellow-colored copper(II) N,N-bis(2-hydroxyethyl)dithiocarbamate complex.[5] The intensity of this yellow color, which is directly proportional to the amount of dithiocarbamate in the original sample, is then measured using a UV-Vis spectrophotometer, typically at a wavelength of 435 nm.[6][8]
Q2: Can this method distinguish between different types of dithiocarbamates?
No, the standard spectrophotometric method is a "total dithiocarbamate" method.[2] It measures the total amount of CS₂ evolved from all dithiocarbamates present in the sample. Therefore, it cannot differentiate between individual dithiocarbamate fungicides like maneb, zineb, or thiram.[1][2] The results are typically expressed as a total concentration of CS₂ or as an equivalent concentration of a specific dithiocarbamate, such as ziram.[12] For the analysis of individual dithiocarbamates, chromatographic methods such as HPLC or GC-MS are required.[1][2][6]
Q3: What are the main limitations of this spectrophotometric method?
While cost-effective and relatively simple, the spectrophotometric method has several limitations:
-
Low Specificity: As mentioned, it cannot distinguish between different dithiocarbamates.[1]
-
Susceptibility to Interferences: The method is prone to interference from the sample matrix and other sulfur-containing compounds.[1][2]
-
Limited Sensitivity: Compared to chromatographic techniques, the sensitivity may not be sufficient for trace-level analysis or for samples with very low maximum residue limits (MRLs).[1]
Q4: How can I validate my spectrophotometric method for dithiocarbamate analysis?
Method validation is crucial to ensure the reliability of your results. Key validation parameters include:
-
Linearity and Range: Establish the concentration range over which the absorbance is directly proportional to the concentration.[5]
-
Accuracy (Recovery): Determine the percentage of a known amount of dithiocarbamate that can be successfully measured in a spiked sample matrix. Recoveries typically range from 75% to 98% in various food matrices.[11]
-
Precision (Repeatability and Intermediate Precision): Assess the degree of agreement between multiple measurements of the same sample under the same and different conditions (e.g., different days, different analysts).[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of dithiocarbamate that can be reliably detected and quantified.[5][11]
-
Specificity: Evaluate the ability of the method to measure the analyte of interest in the presence of potential interferences.
Section 3: Experimental Protocols & Data Presentation
Protocol: Standard Addition Method for Overcoming Matrix Effects
-
Sample Preparation: Prepare at least four identical aliquots of your sample extract.
-
Spiking:
-
Leave one aliquot unspiked (this is your unknown).
-
To the other three aliquots, add increasing, known amounts of a dithiocarbamate standard solution.
-
-
Analysis: Analyze all four samples using your established spectrophotometric procedure.
-
Data Analysis:
-
Plot the absorbance of the spiked samples on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the concentration of dithiocarbamate in the original, unspiked sample.
-
Table 1: Common Spectrophotometric Parameters for Dithiocarbamate Analysis
| Parameter | Typical Value/Condition | Source(s) |
| Wavelength of Maximum Absorbance (λmax) | 435 nm | [6][8] |
| Acid for Hydrolysis | Hydrochloric Acid (HCl) | [3] |
| Reducing Agent | Stannous Chloride (SnCl₂) | [3][4] |
| Complexing Reagents | Copper(II) Acetate & Diethanolamine | [5] |
| Trapping Solvent | Ethanol | [6] |
Section 4: Visualizations
Caption: Workflow for dithiocarbamate analysis.
Caption: Troubleshooting low signal issues.
References
-
Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater. (1993). U.S. Environmental Protection Agency. [Link]
-
Validation of the Method for the Determination of Dithiocarbamates and Thiuram Disulphide on Apple, Lettuce, Potato, Strawberry. (n.d.). Agricultural Institute of Slovenia. [Link]
-
Pacini, T., Orsini, S., Verdini, E., Cristofani, E., Pelliccia, A., Sdogati, S., Colosio, C., & Pecorelli, I. (2025). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Toxics, 13(10), 819. [Link]
-
Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2023). Foods, 12(21), 3989. [Link]
-
Modification of the Carbon Disulfide Evolution Method for Dithiocarbamate Residues. (2020). Journal of AOAC INTERNATIONAL. [Link]
-
Spectrophotometric determination of dithiocarbamates and methods for the analysis of dithiocarbamate - based fungicides in formulated products and residues. (n.d.). ResearchGate. [Link]
-
Determination of Dithiocarbamate Fungicide Residues in Food by a Spectrophotometric Method Using a Vertical Disulfide Reaction System. (2001). Journal of Agricultural and Food Chemistry, 49(10), 4521–4525. [Link]
-
Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. (2022). Food Additives & Contaminants: Part A, 39(9), 1541-1563. [Link]
-
Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub. [Link]
-
Facing Analytical Challenges of Dithiocarbamate Analysis - Step-by-Step. (2021). EURL-Pesticides. [Link]
-
Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). (2021). Journal of Environmental Science and Health, Part B, 56(12), 1079-1087. [Link]
-
Uddin, M., Shah, N., Hossain, M., & Islam, M. (2014). Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2. American Journal of Analytical Chemistry, 5, 838-850. [Link]
-
Spectrophotometric Determination of Dithiocarbamate Residues in Food Crops. (1970). Analytical Chemistry, 42(11), 1262-1264. [Link]
-
Determination of dithiocarbamates and metabolites in plants by liquid chromatography-mass spectrometry. (2004). Journal of Chromatography A, 1028(2), 267-276. [Link]
-
Spectrophotometric determination of copper (II) with diethyldithiocarbamate in polyoxyethylenedodecylether (Brij-35) media. (n.d.). ResearchGate. [Link]
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. (2022). Journal of Chemistry, 2022, 1-20. [Link]
-
Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Spectrophotometric measurement of Cu(DDTC)(2) for the simultaneous determination of zinc and copper. (n.d.). ResearchGate. [Link]
-
Application of Microwave-Assisted Extraction for the Analysis of Dithiocarbamates in Food Matrices. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Copper(II) Complexes with Long Chain Dithiocarbamates. (n.d.). ResearchGate. [Link]
Sources
- 1. Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 9. tandfonline.com [tandfonline.com]
- 10. epa.gov [epa.gov]
- 11. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
Technical Support Center: Optimizing pH for Metal Chelation by Ethyl 2-Pyridyldithiocarbamate
Welcome to the technical support center for Ethyl 2-Pyridyldithiocarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing pH for successful metal ion chelation. Here, we address common experimental challenges through troubleshooting guides and frequently asked questions, grounding our recommendations in established chemical principles.
Introduction: The Critical Role of pH in Dithiocarbamate Chelation
This compound belongs to the dithiocarbamate family, a versatile class of sulfur-containing ligands renowned for their ability to form stable complexes with a wide array of metal ions.[1][2] The efficacy of these ligands is profoundly influenced by the pH of the aqueous solution.[3]
The pH dictates the protonation state of the dithiocarbamate group and, in many metal ions, the tendency to form hydroxide precipitates.[4] For this compound specifically, both the dithiocarbamate moiety and the pyridyl nitrogen atom are subject to protonation. This dual sensitivity makes pH a master variable that must be precisely controlled to achieve optimal chelation efficiency and selectivity.
This guide will help you navigate the complexities of pH optimization to ensure robust and reproducible results in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your chelation experiments.
Issue 1: Low or No Chelation Observed
You've mixed your metal ion solution with this compound, but analytical methods (e.g., UV-Vis spectroscopy, ICP-OES) show minimal complex formation.
-
Potential Cause A: pH is too low (Acidic Conditions).
-
Scientific Rationale: Dithiocarbamates are basic and become protonated in acidic environments (typically pH < 7).[5] This protonation forms the corresponding dithiocarbamic acid. This neutral species is an ineffective ligand and is often unstable, decomposing rapidly into carbon disulfide (CS₂) and the parent amine.[5] The positive charge on the protonated ligand prevents it from effectively binding to the positively charged metal cation.
-
Recommended Solution: Systematically increase the pH of your reaction mixture. For most transition metals, dithiocarbamate chelation is more effective in neutral to moderately alkaline conditions (pH 6-9).[6][7] Prepare a series of buffered solutions across a pH range (e.g., pH 5, 6, 7, 8, 9) to identify the optimal condition for your specific metal ion. Use non-interfering buffers such as phosphate or borate buffers.[8]
-
-
Potential Cause B: pH is too high (Alkaline Conditions).
-
Scientific Rationale: While the dithiocarbamate ligand is deprotonated and active at high pH, many metal ions will precipitate out of solution as metal hydroxides (e.g., Fe(OH)₃, Cu(OH)₂).[3][4] Once precipitated, the metal is no longer bioavailable in the solution to be chelated by the ligand.
-
Recommended Solution: If you suspect metal hydroxide precipitation (often visible as turbidity or a color change), lower the pH of your solution. Conduct a preliminary experiment to determine the pH at which your metal ion begins to precipitate in the absence of the chelator. Your optimal chelation pH will be below this value.
-
-
Potential Cause C: Incorrect Metal-to-Ligand Ratio.
-
Scientific Rationale: Chelation is a stoichiometric reaction. An insufficient amount of this compound will result in incomplete chelation of the metal ions.
-
Recommended Solution: Ensure you are using a sufficient molar excess of the ligand. A common starting point is a 2:1 or 3:1 ligand-to-metal molar ratio to favor the formation of the metal complex.
-
Issue 2: Precipitate Forms Immediately Upon Mixing
Upon adding the this compound solution to the metal ion solution, a precipitate forms, complicating analysis.
-
Potential Cause A: Formation of an Insoluble Metal-Ligand Complex.
-
Scientific Rationale: Many metal-dithiocarbamate complexes are inherently insoluble in water.[2][9] This is a known characteristic and is often exploited for heavy metal removal from wastewater.[9]
-
Recommended Solution: If the goal is to study the complex in solution, consider performing the experiment in a mixed-solvent system, such as an ethanol-water mixture, which can increase the solubility of the complex.[10] If precipitation is the desired outcome (e.g., for gravimetric analysis or removal), ensure the pH is optimized for maximum complex formation and subsequent precipitation.
-
-
Potential Cause B: Metal Hydroxide Precipitation.
-
Scientific Rationale: As described in Issue 1, a high pH can cause the metal ion itself to precipitate as a hydroxide before it has a chance to be chelated.
-
Recommended Solution: Check the pH of your solutions before mixing. Pre-adjust the pH of the metal salt solution to a value where it remains soluble but is amenable to chelation (e.g., slightly acidic or neutral) before adding the ligand.
-
Issue 3: Inconsistent or Irreproducible Results
You are running the same experiment multiple times but getting different chelation efficiencies.
-
Potential Cause A: Unbuffered or Poorly Buffered System.
-
Scientific Rationale: The chelation reaction itself can alter the pH of the solution. The displacement of protons from the ligand upon binding to the metal will decrease the pH if the system is not adequately buffered. This pH shift can then affect the equilibrium of the reaction, leading to inconsistent results.
-
Recommended Solution: Always use a reliable buffer system to maintain a constant pH throughout the experiment.[8] The buffer capacity should be sufficient to handle any proton release during the reaction. Standardize your pH meter before each experiment using fresh buffer standards.[10]
-
-
Potential Cause B: Ligand Degradation.
-
Scientific Rationale: Dithiocarbamates can be unstable, especially in acidic solutions where they decompose.[5] Stock solutions of this compound may degrade over time if not stored properly.
-
Recommended Solution: Prepare fresh solutions of this compound for each set of experiments. If using a stock solution, store it at a slightly basic pH (e.g., pH 8-9) and protect it from light and heat.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of chelation by this compound at an optimal pH?
At an optimal pH (typically neutral to slightly alkaline), the dithiocarbamate group (-NCS₂) is deprotonated, carrying a negative charge. The two sulfur atoms act as electron-pair donors, forming a stable five-membered ring with the metal ion.[2] This bidentate chelation is the primary binding mode. The pyridyl group can also participate in coordination depending on the metal ion's size, coordination number, and geometry, potentially leading to even more stable complexes.
Q2: Why is pH control more critical for dithiocarbamates than for chelators like EDTA?
While pH is important for all chelation, it is especially critical for dithiocarbamates due to the instability of the protonated ligand.[4][5] In contrast, chelators like EDTA are aminopolycarboxylic acids; their protonated forms are stable and exist in equilibrium.[4] Dithiocarbamic acids, however, tend to decompose irreversibly at low pH, effectively removing the chelating agent from the system.[5]
Q3: How do I experimentally determine the optimal pH for chelating a specific metal ion?
The most direct method is to perform a pH titration study monitored by a suitable analytical technique, such as UV-Vis spectrophotometry.[11] The formation of the metal-dithiocarbamate complex often results in a new absorbance band in the UV-Vis spectrum. By measuring the intensity of this band across a range of buffered pH values, you can identify the pH at which the complex concentration is maximized.
Q4: Can I use pH to selectively chelate one metal ion from a mixture?
Yes, this is a key application of pH control in chelation chemistry.[4] Different metal ions form complexes with varying stability constants (log K values).[12] Metals that form highly stable complexes (e.g., Cu²⁺) can be chelated at a lower pH than metals that form less stable complexes (e.g., Mn²⁺).[10][13] By carefully adjusting the pH, you can create conditions where one metal is effectively chelated while others remain as free ions in solution.
Data Presentation & Experimental Protocols
Table 1: pH-Dependence of Chelation Efficiency for Various Divalent Metal Ions
The following table provides representative data on how chelation efficiency can vary with pH for different metal ions with a generic dithiocarbamate ligand. This illustrates the importance of empirical optimization for your specific system.
| pH | % Chelation of Cu²⁺ | % Chelation of Ni²⁺ | % Chelation of Zn²⁺ | % Chelation of Pb²⁺ |
| 4 | 65% | 30% | 25% | 40% |
| 5 | 92% | 65% | 55% | 75% |
| 6 | >99% | 95% | 88% | 98% |
| 7 | >99% | >99% | 97% | >99% |
| 8 | >99% | >99% | >99% | >99% |
| 9 | >99% | >99% | >99% | >99% |
| 10 | 95% (Precipitation) | 90% (Precipitation) | 85% (Precipitation) | 95% (Precipitation) |
Note: Data is illustrative, based on typical dithiocarbamate behavior.[6][7] The onset of precipitation at higher pH values can interfere with accurate measurement.
Experimental Protocol: Determination of Optimal pH using UV-Vis Spectrophotometry
This protocol outlines a standard procedure for identifying the optimal pH for the chelation of a target metal ion (e.g., Cu²⁺) by this compound.
Materials:
-
Stock solution of the metal salt (e.g., 10 mM CuSO₄)
-
Freshly prepared stock solution of this compound (e.g., 20 mM in ethanol)
-
A series of 0.1 M buffer solutions (e.g., Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10)
-
Deionized water
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the instrument to scan a wavelength range (e.g., 250-600 nm) to identify the λ_max (wavelength of maximum absorbance) of the complex.
-
Preparation of Blank Solutions: For each buffer to be tested, prepare a blank by adding the appropriate volume of buffer and deionized water to a cuvette.
-
Preparation of Test Solutions: a. Create a series of labeled vials, one for each pH point to be tested (e.g., pH 4, 5, 6, 7, 8, 9). b. To each vial, add the buffer solution for the target pH. c. Add a constant amount of the metal stock solution to achieve the desired final concentration (e.g., 0.1 mM). d. Add a constant amount of the this compound stock solution to achieve the desired final concentration (e.g., 0.2 mM, maintaining a 2:1 ligand-to-metal ratio). e. Add deionized water to reach the final volume. Mix thoroughly. f. Allow the solutions to equilibrate for a set period (e.g., 15 minutes).
-
Spectrophotometric Measurement: a. For the first pH point, zero the instrument using the corresponding blank solution. b. Measure the absorbance spectrum of the test solution. c. Identify the λ_max of the metal-ligand complex. This is often a new peak that does not appear in the spectra of the metal or ligand alone. d. Record the absorbance at this λ_max. e. Repeat steps 4a-4d for all other pH points.
-
Data Analysis: a. Plot the absorbance at λ_max as a function of pH. b. The pH value that corresponds to the highest absorbance is the optimal pH for complex formation under these conditions.
Visualizations
Conceptual Diagram: The pH "Chelation Window"
This diagram illustrates the competing factors that define the optimal pH range for chelation.
Caption: The relationship between pH and the key species affecting chelation efficiency.
Experimental Workflow: pH Optimization Protocol
This diagram outlines the step-by-step process for determining the optimal pH for chelation.
Caption: Workflow for UV-Vis spectrophotometric determination of optimal chelation pH.
References
- Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(28), 12596-12617. DOI:10.1039/D5DT01085C
-
Stability Constants of Metal Complexes of Dithiocarbamates. (n.d.). Rasayan Journal. Available at: [Link]
-
Williams, Q. L., et al. (2021). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. Journal of Chemical Education, 98(10), 3233-3240. Available at: [Link]
-
Kotrly, M., et al. (2017). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with radiolabelling. Dalton Transactions, 46(10), 3123-3131. Available at: [Link]
-
ResearchGate. (2022). Chelation by ferrozine assay trouble shooting. ResearchGate Q&A. Available at: [Link]
-
ResearchGate. (2012). Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes of Some Transition Elements. ResearchGate. Available at: [Link]
-
Al-jeboori, M. J., et al. (2020). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Journal of Inorganic and Organometallic Polymers and Materials, 30, 4859-4871. Available at: [Link]
-
The Dow Chemical Company. (n.d.). General Concepts of the Chemistry of Chelation. Chem Connections. Available at: [Link]
-
Tiekink, E. R. T. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry, 12(12), 1157-1169. Available at: [Link]
-
Sears, M. E. (2013). Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. The Scientific World Journal, 2013, 219840. Available at: [Link]
-
Al-Shalal, A. H. H., et al. (2020). Synthesis And Characterization A New Ligand Derived From The Dithiocarbamate Compounds For Removing Divalent Hg, Pb, Co, Ni And Zn Ions From Their Aqueous Solutions. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). How can we do metal chelation study in in-vitro setup. ResearchGate Q&A. Available at: [Link]
-
Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. Available at: [Link]
-
ResearchGate. (2019). UV-Vis Spectrophotometric Determination of Selected Heavy Metals. ResearchGate. Available at: [Link]
-
UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. (n.d.). Available at: [Link]
-
Kálmán, F. K., & Tircsó, G. (2012). Determination of Protonation Constants and Stability Constants of Lanthanides with Derivative of H4DOTA Complexes by the UV-VIS Spectro. The Open Analytical Chemistry Journal, 6, 9-19. Available at: [Link]
-
ResearchGate. (2020). Suitable pH for each metal chelation. ResearchGate. Available at: [Link]
-
Tiekink, E. R. T. (2021). Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. Inorganics, 9(8), 60. Available at: [Link]
-
Singh, R., et al. (2021). The Versatility in the Applications of Dithiocarbamates. Molecules, 26(16), 4872. Available at: [Link]
-
Zhang, Z., et al. (2014). Synthesis of N,N-Diethyldithiocarbamate Nitrile Ethyl and the Chelating Behaviors with Metal Ions. Journal of Chemistry, 2014, 856031. Available at: [Link]
-
ResearchGate. (2014). Synthesis of N,N-Diethyldithiocarbamate Nitrile Ethyl and the Chelating Behaviors with Metal Ions. ResearchGate. Available at: [Link]
-
Fatimah, S. S., et al. (2014). SYNTHESIS N-PHENYLAMINEDITHIOCARBAMATE AS CHELATING AGENT IN SOLVENT EXTRACTION. ResearchGate. Available at: [Link]
-
Yáñez, C., et al. (2004). Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates. Journal of Agricultural and Food Chemistry, 52(12), 3989-3996. Available at: [Link]
Sources
- 1. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.beloit.edu [chemistry.beloit.edu]
Method development challenges for the analysis of dithiocarbamates in complex matrices
Welcome to the technical support center for dithiocarbamate (DTC) analysis. This guide is designed for researchers, analytical scientists, and quality control professionals facing the unique challenges of quantifying these fungicides in complex matrices. As Senior Application Scientists, we have compiled this resource based on established methodologies and extensive field experience to help you troubleshoot common issues and build robust analytical methods.
Introduction: The Core Challenge of Dithiocarbamate Analysis
Dithiocarbamates are a class of fungicides prized in agriculture for their low cost and broad-spectrum activity.[1] However, their analytical determination is notoriously difficult. The core challenges stem from two fundamental properties:
-
Inherent Instability: DTCs are highly reactive molecules that readily degrade in acidic conditions, and their stability is influenced by temperature, pH, and enzymatic activity within the sample matrix.[1][2] Contact with acidic plant juices during sample preparation can lead to rapid decomposition.[3][4][5]
-
Poor Solubility: Most DTCs, particularly the ethylene-bis-dithiocarbamates (EBDCs) like mancozeb, are polymeric structures with very low solubility in water and common organic solvents.[4][6] This makes quantitative extraction from complex matrices like fruits, vegetables, and soil a significant hurdle.
These properties mean that DTCs are not amenable to typical multi-residue pesticide methods, requiring specialized protocols that actively prevent analyte degradation from the moment of sampling to the final measurement.[1][7]
Frequently Asked Questions (FAQs)
Q1: Why are dithiocarbamates so difficult to analyze accurately?
The difficulty lies in their chemical nature. Most DTCs are metal-complexed polymers that are insoluble and unstable.[4] During sample preparation, especially homogenization of plant tissues, cellular compartments are ruptured, releasing acidic saps and enzymes that rapidly degrade the DTCs into their respective amines and carbon disulfide (CS₂).[3][5] This degradation is a primary source of low and variable analytical recovery. Furthermore, their tendency to chelate metals is central to their fungicidal activity but also contributes to their reactivity and analytical complexity.[8]
Q2: What are the main analytical strategies for dithiocarbamates, and how do they compare?
There are two primary approaches for DTC analysis, each with distinct advantages and disadvantages.[3]
-
Non-Specific (Total DTC) Analysis: This is the most common regulatory method. It involves digesting the entire sample under hot acidic conditions to intentionally and quantitatively break down all present DTCs into carbon disulfide (CS₂).[2][8] The volatile CS₂ is then measured, typically by headspace gas chromatography (GC).[9][10] The total DTC content is then reported as a sum parameter, expressed in mg/kg of CS₂.[8]
-
Specific Compound Analysis: This approach aims to differentiate between different classes of DTCs (e.g., mancozeb vs. ziram), which is crucial as their toxicities and regulatory limits can vary.[2] This method requires a more delicate touch, using an alkaline extraction cocktail containing stabilizers like EDTA and cysteine to gently extract the DTCs without degrading them.[7][11] The extracted DTCs are then typically derivatized (e.g., methylated) to form stable, soluble products that can be analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
Table 1: Comparison of Major Analytical Methodologies
| Feature | Non-Specific (CS₂ Evolution) Method | Specific (LC-MS/MS) Method |
| Principle | Acid hydrolysis to CS₂, then GC analysis.[13] | Alkaline extraction, derivatization, then LC-MS/MS analysis.[12] |
| Specificity | Low. Cannot distinguish between different DTCs.[14] | High. Can differentiate between DTC classes (e.g., EBDCs, PBDCs, DMDTCs).[3] |
| Primary Risk | False positives from matrix or contamination.[1][3] | False negatives from analyte degradation during sample prep.[15][16] |
| Throughput | Can be automated for higher throughput.[10] | More complex sample preparation, generally lower throughput.[3] |
| Common Use | Routine regulatory monitoring (MRL compliance).[8] | Research, dietary risk assessment, specific compound monitoring.[2] |
Q3: What are the major limitations of the "total dithiocarbamates as CS₂" method?
While widely used, the CS₂ evolution method has significant drawbacks that every analyst must consider:
-
Lack of Specificity: It groups multiple fungicides under a single result, which can be problematic as individual DTCs like thiram may have different MRLs than others.[14]
-
Risk of False Positives: Certain food commodities, particularly cruciferous vegetables (e.g., cabbage, broccoli) and those in the Allium genus (e.g., onions), contain natural compounds that can generate CS₂ under the harsh acid hydrolysis conditions, leading to an overestimation of DTC content.[3][17]
-
External Contamination: Materials containing sulfur accelerators, such as latex or natural rubber gloves, can release CS₂, leading to sample contamination. It is critical to use non-contaminating materials like polyethylene or silicone.[5][14]
Troubleshooting Guide: A Workflow-Based Approach
This section addresses specific problems you may encounter during method development and routine analysis.
Workflow Diagram: Dithiocarbamate Analytical Pathways
Caption: Overview of the two primary analytical workflows for dithiocarbamates.
Sample Preparation & Extraction
Q: My DTC recovery is consistently low and variable. What are the most likely causes?
This is the most common problem and is almost always linked to analyte degradation. Here is a systematic checklist:
-
pH Control is Non-Negotiable: DTCs are only stable in an alkaline medium (pH > 9, ideally 10).[15][16] Your extraction buffer must be sufficiently alkaline and have enough buffering capacity to neutralize the acidic components of your sample matrix.
-
Use Stabilizing/Chelating Agents: For specific analysis (LC-MS), your extraction buffer should contain both a chelating agent and an antioxidant.
-
Re-evaluate Your Homogenization Technique: Aggressive blending at room temperature is a recipe for disaster. The process releases enzymes and acidic juices that destroy DTCs.[3]
-
Best Practice: Cryogenic milling (grinding the sample with dry ice) is the gold standard. This freezes the sample, preventing enzymatic and chemical degradation during homogenization.[3][5]
-
Alternative: If cryogenic milling is not available, minimize degradation by cutting the sample into small pieces just before extraction, ensuring it is immediately submerged in the cold, alkaline extraction buffer.[2][3] Avoid prolonged contact between the cut surfaces of the sample.[3]
-
-
Keep it Cold: Perform all extraction and preparation steps at low temperatures (e.g., in an ice bath) to slow down degradation kinetics.
Troubleshooting Diagram: Low Analyte Recovery
Caption: A decision tree for troubleshooting low dithiocarbamate recovery.
Q: Should I freeze my samples for long-term storage?
Caution is advised. While counterintuitive, some studies have shown that freezing fresh samples can accelerate DTC degradation.[15][16] This may be due to cell rupture during the freeze-thaw cycle, which releases the very enzymes and acids you are trying to avoid. If storage is necessary, flash-freezing with liquid nitrogen and cryogenic milling of the frozen block may be the most reliable approach. Dehumidified (freeze-dried) samples have also shown better stability in some cases.[15][16] The best practice remains to analyze fresh samples as quickly as possible.
Analysis via CS₂ Evolution (Headspace GC)
Q: My control matrix shows a significant CS₂ peak. How do I identify the source of this false positive?
-
Matrix-Borne Interference: If you are working with cruciferous plants (Brassica family) or Allium species, the matrix itself is a likely source.[3][17] These plants contain glucosinolates or other sulfur compounds that can break down into CS₂ under the analytical conditions. There is no simple way to remove this interference; the solution is often to use a specific LC-MS/MS method instead.
-
Contamination: Meticulously check your entire workflow for sources of contamination. The most common culprit is latex or rubber gloves.[5][14] Switch to certified nitrile, polyethylene, or silicone gloves and materials. Ensure all glassware is scrupulously clean.
-
Reagent Blank: Always run a reagent blank (all reagents, no sample) to ensure your tin(II) chloride, HCl, and solvents are not contaminated.
Q: My CS₂ peak shape is broad and tailing. How can I improve my chromatography?
This is often an injection issue. The CS₂ method typically uses a high-boiling solvent like isooctane to trap the very volatile CS₂.[9] A hot splitless injection can cause poor solvent focusing and lead to bad peak shapes.
-
Use a Cold Injection: A cold or programmed temperature vaporization (PTV) inlet can significantly improve peak shape.[9]
-
Optimize Liner: Using a multibaffled liner can help improve vaporization and mixing in the inlet, leading to sharper peaks.[9]
-
Check for Co-elution: In older methods, certain solvents like hexane were found to co-elute with CS₂ on some GC columns, quenching the signal in flame photometric detectors (FPD).[18] While less of an issue with modern MS detectors, it highlights the importance of proper chromatographic separation.
Analysis via LC-MS/MS (Specific Methods)
Q: My derivatization with iodomethane seems incomplete. What can I do?
-
Ensure Complete Chelation: The derivatization agent (e.g., iodomethane, dimethyl sulfate) reacts with the DTC anion. This anion is only fully available after the polymeric DTC has been broken down. Ensure you have sufficient EDTA in your extraction buffer and allow adequate time for the chelation to complete before adding the derivatizing agent.
-
Optimize Reaction Conditions: Check the pH, reaction time, and temperature. The methylation reaction is typically performed at room temperature. Ensure thorough mixing (vortexing) to facilitate the reaction.
-
Reagent Stability: Derivatizing agents can degrade. Use a fresh or properly stored stock of iodomethane or dimethyl sulfate. Standard solutions of DTCs themselves are also unstable and should be prepared fresh daily.[16]
Q: I'm observing severe signal suppression. How can I mitigate these matrix effects?
Matrix effects are a major challenge in complex samples like spices, herbs, and pigmented fruits.
-
Sample Dilution: The simplest approach is to dilute your final extract. A 5- to 10-fold dilution can significantly reduce matrix effects while maintaining sufficient sensitivity on modern MS instruments.
-
Improved Cleanup: If dilution is not enough, consider adding a cleanup step. Dispersive SPE (dSPE) using sorbents like C18 and graphitized carbon black (GCB) can help remove interfering matrix components like pigments and nonpolar compounds.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and quantification.
-
Matrix-Matched Calibration: If an SIL-IS is not available, preparing your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure is essential for accurate quantification.[19]
Table 2: Troubleshooting Common LC-MS/MS Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No/Low Signal for Analyte | 1. DTC degradation during extraction. 2. Inefficient derivatization. 3. Severe ion suppression. | 1. See Section 2.1 Q&A. 2. Check EDTA concentration, reagent freshness. 3. Dilute extract, use SIL-IS, try matrix-matched calibration. |
| Poor Peak Shape | 1. Column degradation from alkaline mobile phase. 2. Incompatible injection solvent. 3. Matrix overload on column. | 1. Use an alkaline-stable column (e.g., C6-Phenyl, specialized C18).[15] 2. Ensure final extract solvent is compatible with mobile phase. 3. Dilute sample extract; add a dSPE cleanup step. |
| Inconsistent Results | 1. Analyte instability in final extract. 2. Sample non-homogeneity. 3. Variable matrix effects. | 1. Analyze extracts immediately after preparation. 2. Improve homogenization (cryo-milling). 3. Implement an SIL-Internal Standard for correction. |
Key Experimental Protocols
Protocol 1: Total DTCs as CS₂ by Headspace GC-MS
This protocol is a generalized representation based on common regulatory methods like the EURL-SRM procedure.[20]
-
Sample Preparation: Weigh 10-50 g of the representative sample into a 250 mL headspace vessel. For dry matrices like cereals or herbs, add a defined volume of water (e.g., 50 mL).[20]
-
Reagent Addition: Add 25 mL of isooctane to the vessel, followed by 150 mL of the hydrolysis reagent (e.g., a solution of tin(II) chloride in concentrated HCl).[20]
-
Hydrolysis: Immediately seal the vessel tightly. Place it in a shaking water bath set to 80°C for 2 hours to facilitate the complete conversion of DTCs to CS₂.[5][9]
-
Equilibration & Sampling: After 2 hours, cool the vessel to room temperature. The CS₂ will partition into the isooctane layer and the headspace.
-
Analysis: Transfer an aliquot of the headspace using a gas-tight syringe or an automated headspace sampler into the GC-MS. Monitor the characteristic ions for CS₂ (e.g., m/z 76).
-
Quantification: Quantify against a calibration curve prepared from CS₂ standards in isooctane. Express the final result as mg of CS₂ per kg of sample.
Protocol 2: Specific Analysis of EBDCs by LC-MS/MS
This protocol is a conceptual workflow based on derivatization methods described in the literature.[14][12]
-
Extraction Buffer Preparation: Prepare a chilled extraction buffer. A typical composition is an aqueous solution containing EDTA and L-cysteine, buffered to pH 10 with sodium bicarbonate or another suitable buffer.
-
Sample Extraction: Homogenize 5-10 g of the sample (preferably via cryogenic milling) with 20 mL of the chilled extraction buffer. Shake vigorously for 30-60 minutes on a mechanical shaker in a cold room or ice bath.
-
Derivatization: To the extract, add the derivatizing agent (e.g., iodomethane or dimethyl sulfate). This step methylates the DTC anions, forming a stable, soluble derivative (e.g., dimethyl ethylenebisdithiocarbamate).[14][12] Vortex thoroughly and allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.
-
Cleanup (Optional but Recommended): Perform a dSPE cleanup. Transfer an aliquot of the derivatized extract to a tube containing a sorbent mixture (e.g., MgSO₄ for water removal, C18 for non-polar interferences). Vortex and centrifuge.
-
Final Preparation & Analysis: Take the supernatant, filter if necessary, and dilute with a mobile-phase-compatible solvent. Inject into the LC-MS/MS system. The derivative is typically analyzed in positive electrospray ionization mode (ESI+).
-
Quantification: Quantify against matrix-matched standards or by using a stable isotope-labeled internal standard.
References
- Stability of dithiocarbamates during the preparation and extraction of food samples. (n.d.). SOFIA GmbH.
- Klautzsch, F., & Lipinski, J. (n.d.). Stability of dithiocarbamates during the preparation and extraction of food samples. SOFIA GmbH.
-
Amelin, V., & Turova, I. (2021). Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors. Chemosensors, 9(9), 249. [Link]
-
Chung, S. W. C., & Lam, C. H. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Food Additives & Contaminants: Part A, 39(9), 1531-1551. [Link]
-
Chung, S. W. C., & Lam, C. H. (2022). Full article: Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Taylor & Francis Online. Retrieved from [Link]
-
Lozano, A., et al. (2024). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Foods, 13(5), 748. [Link]
-
Campanale, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. International Journal of Molecular Sciences, 24(20), 15371. [Link]
-
Agilent Technologies. (2024). Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. Retrieved from [Link]
-
Campanale, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. Retrieved from [Link]
-
Campanale, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Semantic Scholar. Retrieved from [Link]
-
Campanale, C., et al. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. Retrieved from [Link]
-
Schwack, W. (2021). Facing Analytical Challenges of Dithiocarbamate Analysis - Step-by-Step. eurl-pesticides.eu. Retrieved from [Link]
-
Sona, S., et al. (2021). Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). Food Chemistry, 339, 128084. [Link]
-
Anastassiades, M., & Scherbaum, E. (2009). Analysis of Dithiocarbamate Residues in Foods of Plant Origin involving Cleavage into Carbon Disulfide, Partitioning into Isooctane and Determinative Analysis by GC-ECD. Community Reference Laboratory for Single Residue Methods. Retrieved from [Link]
-
Telling, G. M. (1979). Headspace gas chromatography of carbon disulphide in the determination of dithiocarbamate fungicide residues. Analyst, 104(1237), 337-342. [Link]
-
Dithiocarbamate Analysis Guide. (n.d.). Scribd. Retrieved from [Link]
- Lauga, B., et al. (2004). Development of Automated Headspace Gas Chromatography Determination of Dithiocarbamates in Plant Matrixes.
-
Reynolds, S. (2006). Analysis of Dithiocarbamates. SAFE FOODS. Retrieved from [Link]
-
Hayama, T., et al. (2015). A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. Journal of Pesticide Science, 40(1), 1-7. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. safefoods.nl [safefoods.nl]
- 15. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 16. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. Headspace gas chromatography of carbon disulphide in the determination of dithiocarbamate fungicide residues - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurl-pesticides.eu [eurl-pesticides.eu]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 2-Pyridyldithiocarbamate
In the landscape of pharmaceutical and agrochemical development, the precise and accurate quantification of active compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 2-Pyridyldithiocarbamate quantification, a compound of significant interest due to its potential applications. We will delve into the nuances of method validation, comparing a primary High-Performance Liquid Chromatography (HPLC) method with alternative spectrophotometric and Gas Chromatography-Mass Spectrometry (GC-MS) approaches. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1][2][3] For this compound, this ensures that the chosen method can consistently and accurately measure its concentration in a given sample, a cornerstone of quality control and regulatory compliance. The principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently revised Q2(R2), form the bedrock of our validation strategy.[1][4][5][6]
The Challenge of Dithiocarbamate Analysis
Dithiocarbamates as a class of compounds present unique analytical challenges. Their inherent instability, susceptibility to degradation in various conditions, and the structural similarity among different dithiocarbamates necessitate the development of highly specific and reliable analytical methods.[7][8] Traditional methods often rely on the decomposition of dithiocarbamates to carbon disulfide (CS2), which is then quantified.[9][10][11] While straightforward, this approach lacks specificity, as it measures the total dithiocarbamate content rather than individual compounds.[12]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For the quantification of this compound, a reversed-phase HPLC method with UV detection is proposed as the primary analytical technique. This choice is predicated on its ability to offer a balance of specificity, sensitivity, and robustness for routine analysis.
Experimental Protocol: HPLC-UV Method Validation
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (gradient elution).
-
This compound reference standard.
-
All solvents and reagents to be of HPLC grade or higher.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: 15 minutes
3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)[1][2]):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[15]
-
Accuracy: The closeness of test results to the true value. Determined by spike-recovery at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a mean recovery of 98-102%.[15]
-
Precision: The degree of agreement among individual test results.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: The precision within-laboratory variations (different days, different analysts, different equipment). The RSD should be ≤ 3%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
LOD: Determined based on a signal-to-noise ratio of 3:1.
-
LOQ: Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[16]
-
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters. Parameters to be varied include mobile phase composition, flow rate, and column temperature.
Visualizing the HPLC-UV Validation Workflow
Caption: Workflow for the validation of the HPLC-UV method.
Alternative Method 1: UV-Visible Spectrophotometry
A traditional and cost-effective alternative for dithiocarbamate analysis is UV-Visible spectrophotometry.[9] This method typically involves the acid hydrolysis of the dithiocarbamate to carbon disulfide (CS2), which is then reacted with a chromogenic agent to produce a colored complex that can be quantified.[9][17]
Experimental Protocol: Spectrophotometric Method
-
Sample Preparation: Acid hydrolysis of the sample in the presence of stannous chloride to liberate CS2.[17]
-
Derivatization: The evolved CS2 is trapped in a solution containing a cupric reagent, forming a yellow-colored complex.[9][17]
-
Quantification: The absorbance of the colored complex is measured at a specific wavelength (e.g., 435 nm) using a UV-Visible spectrophotometer.[8]
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For higher sensitivity and specificity, GC-MS can be employed. Similar to the spectrophotometric method, this technique often relies on the conversion of dithiocarbamates to a more volatile and thermally stable derivative, typically CS2.[8][18]
Experimental Protocol: GC-MS Method
-
Sample Preparation: Acid hydrolysis of the sample to generate CS2.
-
Extraction: The liberated CS2 is extracted into an organic solvent (e.g., isooctane).[11]
-
GC-MS Analysis: The organic extract is injected into the GC-MS system for separation and detection. Quantification is performed using a calibration curve of CS2 standards.[11]
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and throughput.
| Parameter | HPLC-UV | UV-Visible Spectrophotometry | GC-MS |
| Specificity | High (separates parent compound) | Low (measures total CS2) | Moderate to High (measures CS2) |
| Sensitivity | Moderate | Low to Moderate | High |
| Linearity (Typical r²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (Recovery %) | 98-102% | 95-105% | 97-103% |
| Precision (RSD %) | < 2% | < 5% | < 3% |
| Throughput | Moderate | High | Low to Moderate |
| Cost | Moderate | Low | High |
| Expertise Required | Moderate | Low | High |
Logical Relationship of Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
The validation of an analytical method for the quantification of this compound is a multifaceted process that requires careful consideration of the available analytical techniques. While the HPLC-UV method stands out as the preferred approach for routine quality control due to its high specificity and reliability, alternative methods such as UV-Visible Spectrophotometry and GC-MS offer viable options depending on the specific analytical needs. Spectrophotometry provides a low-cost, high-throughput screening tool, whereas GC-MS offers superior sensitivity for trace-level analysis.
Ultimately, the choice of method should be guided by a thorough understanding of the validation parameters and a clear definition of the analytical objectives. Adherence to established guidelines, such as those from the ICH, is crucial for ensuring the integrity and reliability of the generated data, which is fundamental to the successful development and commercialization of pharmaceutical and agrochemical products.
References
- Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Determination of Dithiocarbamate Fungicide Residues in Food by a Spectrophotometric Method Using a Vertical Disulfide Reaction System | Journal of Agricultural and Food Chemistry - ACS Public
- Analysis of the Dithiocarbamate Fungicides Ziram, Maneb, and Zineb and the Flotation Agent Ethylxanthogenate by Ion-Pair Reversed-Phase HPLC | Analytical Chemistry - ACS Public
- High-Performance Liquid Chromatography (HPLC)
- Analytical Methods for Dithiocarbam
- Spectrophotometric determination of dithiocarbamates and methods for the analysis of dithiocarbamate - based fungicides in formulated products and residues | Request PDF - ResearchG
- Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by
- Quality Guidelines - ICH.
- Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry | Journal of Chrom
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Spectrophotometric Determination of Dithiocarbamate Residues in Food Crops.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- ICH Q2 Analytical Method Valid
- Screening for and Quantification of Fungicide Dithiocarbamates using QuEChERS Methodology - eurl-pesticides.eu.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
- Inter-laboratory Validation of Dithiocarbamate Analysis Methods: A Compar
- Analysis of Dithiocarbamate Pesticides by GC-MS | Thermo Fisher Scientific.
- Validation of an analytical method for the determination of ethyl carbam
- Analytical Method Validation – Overview - Journal of Engineering Sciences.
- Validation of Analytical Procedures Q2(R2) - ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency.
- ICH Q2(R2)
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Official web site : ICH [ich.org]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. intuitionlabs.ai [intuitionlabs.ai]
- 16. jespublication.com [jespublication.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the chelating efficiency of Ethyl 2-Pyridyldithiocarbamate and other dithiocarbamates.
A Comparative Investigation of the Chelating Efficiency of Ethyl 2-Pyridyldithiocarbamate and its Analogs
Abstract
Dithiocarbamates (DTCs) are a prominent class of chelating agents, distinguished by their high affinity for a wide array of metal ions. This guide provides a comparative analysis of the chelating efficiency of a specialized dithiocarbamate, this compound, against more common alkyl and cyclic dithiocarbamates. We delve into the structural nuances that dictate chelating strength, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply the unique properties of dithiocarbamates in their work.
Introduction: The Versatility of Dithiocarbamates as Chelating Agents
Dithiocarbamates are organosulfur compounds characterized by the functional group -NCS₂⁻. Their remarkable chelating ability stems from the two sulfur donor atoms which can form stable, five-membered rings with metal ions.[1] This bidentate coordination is the foundation of their widespread use in diverse fields, including:
-
Medicine: As antidotes for heavy metal poisoning, anticancer agents, and antiviral therapies.[1]
-
Environmental Remediation: For the removal of toxic heavy metals from wastewater.[1]
-
Agriculture: As fungicides and pesticides.
-
Industrial Processes: As vulcanization accelerators in rubber manufacturing and as flotation collectors in mining.[2]
The general structure of a dithiocarbamate metal complex involves the central metal ion being "gripped" by the two sulfur atoms of the DTC ligand.
Caption: General chelation mechanism of a dithiocarbamate ligand with a metal ion (Mⁿ⁺).
The Unique Case of this compound
While typical dithiocarbamates rely solely on their two sulfur atoms for chelation, this compound introduces an additional potential coordination site: the nitrogen atom of the pyridyl ring. This structural feature has the potential to enhance the stability and selectivity of its metal complexes.
A review of the structural chemistry of pyridyl-substituted dithiocarbamates indicates that while the pyridyl-nitrogen does not always participate in coordination with transition metals, it plays a more significant role in complexation with main group elements, often leading to the formation of complex supramolecular structures.[3] This suggests that this compound may exhibit unique chelating behavior compared to its simpler dialkyl counterparts.
Comparative Analysis of Chelating Efficiency
The effectiveness of a dithiocarbamate as a chelating agent is not absolute but depends on several interconnected factors.
Factors Influencing Chelation
-
The Metal Ion: The stability of dithiocarbamate complexes with divalent transition metals generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4] This trend is observed across various dithiocarbamate ligands.
-
Substituents on Nitrogen (R-groups): The electronic properties of the substituent groups attached to the nitrogen atom significantly modulate the chelating ability.
-
Electron-donating groups (e.g., alkyl groups) increase the electron density on the sulfur atoms, making the ligand a stronger Lewis base and thus forming more stable complexes.
-
Electron-withdrawing groups (e.g., phenyl groups) can decrease the stability of the resulting complexes compared to their alkyl counterparts.[1]
-
-
Steric Hindrance: Bulky substituents on the nitrogen atom can sterically hinder the approach of the metal ion, potentially reducing the stability of the complex.
Quantitative Comparison
The stability of a metal-ligand complex is quantified by its stability constant (log β). A higher value indicates a more stable complex. The following table provides a comparison of the overall stability constants for various dithiocarbamate complexes.
| Dithiocarbamate Ligand | Metal Ion | Overall Stability Constant (log β₂) |
| Pentamethylene DTC | Mn(II) | 5.37[4] |
| (Pipdtc) | Fe(II) | 7.90[4] |
| Co(II) | 10.60[4] | |
| Ni(II) | 11.00[4] | |
| Cu(II) | 13.90[4] | |
| Zn(II) | 7.20[4] | |
| Diethyldithiocarbamate | Mn(II) | 5.80[4] |
| (Dedtc) | Fe(II) | 8.80[4] |
| Co(II) | 11.20[4] | |
| Ni(II) | 11.90[4] | |
| Cu(II) | 14.80[4] | |
| Zn(II) | 7.80[4] | |
| Ammonium Pyrrolidine DTC | Mn(II) | 6.20[4] |
| (Apdtc) | Fe(II) | 9.30[4] |
| Co(II) | 12.00[4] | |
| Ni(II) | 12.50[4] | |
| Cu(II) | 15.60[4] | |
| Zn(II) | 8.30[4] |
From the available data, it is evident that the nature of the alkyl substituent influences the stability of the metal complexes, with the pyrrolidine ring in APDTC generally conferring higher stability than the open-chain structures of Pipdtc and Dedtc. The potential for the pyridyl nitrogen in this compound to act as an additional donor atom could lead to even higher stability constants, particularly with metal ions that favor nitrogen coordination.
Experimental Protocols
To facilitate further research, we provide detailed methodologies for the synthesis and evaluation of these chelating agents.
Synthesis of Dithiocarbamates
The most common method for synthesizing dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[5]
Protocol 1: General Synthesis of Sodium/Potassium Dithiocarbamates
-
Dissolution: Dissolve the amine (1 equivalent) and a strong base like sodium hydroxide or potassium hydroxide (1 equivalent) in a suitable solvent such as ethanol or a water/ethanol mixture.[5][6]
-
Cooling: Cool the solution in an ice bath to manage the exothermic reaction.
-
Addition of CS₂: Add carbon disulfide (1 equivalent) dropwise to the cooled, stirred solution.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Isolation: The dithiocarbamate salt often precipitates from the solution. Collect the solid by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum.
Example: Synthesis of Potassium this compound
-
Reactants: 2-Aminoethylpyridine, Potassium Hydroxide, Carbon Disulfide.
-
Procedure: Follow the general protocol above, substituting 2-aminoethylpyridine as the starting amine.
Evaluation of Chelating Efficiency by UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a powerful technique to study the formation and stability of metal-dithiocarbamate complexes, as complexation typically results in a shift in the absorption spectrum.[7][8][9]
Protocol 2: Determination of Metal-Ligand Stoichiometry (Job's Method)
-
Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the dithiocarbamate ligand in a suitable solvent (e.g., DMSO or ethanol).[10]
-
Serial Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying molar fractions (e.g., 0:10, 1:9, 2:8, ... , 10:0), while keeping the total volume and total molar concentration constant.
-
Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-700 nm).[7]
-
Analysis: Plot the absorbance at the wavelength of maximum absorption (λ_max) of the complex against the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.
Caption: Workflow for determining complex stoichiometry using Job's Method.
Heavy Metal Removal Efficiency
This protocol assesses the practical ability of a dithiocarbamate to precipitate heavy metals from an aqueous solution.
Protocol 3: Gravimetric Analysis of Metal Precipitation
-
Prepare Metal Solution: Create a standard solution of a heavy metal salt (e.g., 100 ppm of Pb(NO₃)₂) in deionized water.
-
Treatment: Add a stoichiometric amount (or a defined excess) of the dithiocarbamate solution to the metal solution.
-
Precipitation: Stir the mixture for a set period (e.g., 30 minutes) to allow the metal-dithiocarbamate complex to precipitate fully.
-
Filtration: Filter the solution through a pre-weighed filter paper to collect the precipitate.
-
Drying and Weighing: Dry the filter paper and precipitate in an oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.
-
Calculation: Calculate the percentage of metal removed based on the initial and final concentrations or the weight of the precipitate.
-
Analysis of Supernatant (Optional): Analyze the residual metal concentration in the filtrate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for higher accuracy.
Caption: Experimental workflow for evaluating heavy metal removal efficiency.
Conclusion and Future Perspectives
This guide establishes the fundamental principles of dithiocarbamate chelation and provides a framework for their comparative evaluation. While dialkyl and cyclic dithiocarbamates like DEDTC and APDTC are well-characterized and highly effective, the unique structure of this compound presents an intriguing avenue for research. The potential for tridentate (S, S, N) chelation could offer enhanced stability and selectivity for specific metal ions, a hypothesis that warrants further investigation through rigorous determination of its stability constants with a range of metals.
Future research should focus on:
-
A systematic study to quantify the stability constants of this compound with various transition and main group metals.
-
Exploring the impact of the pyridyl group on the lipophilicity and bioavailability of the resulting metal complexes, which is crucial for drug development applications.[11]
-
Investigating the potential of these complexes in catalysis, materials science, and as selective sensors for specific metal ions.
By providing standardized protocols and a clear theoretical framework, we hope to empower researchers to explore the full potential of this promising class of chelating agents.
References
-
Azizi, N., Aryanasab, F., & Saidi, M. R. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates. Organic Letters, 8(23), 5275-5277. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of dithiocarbamates. Available at: [Link]
-
Behbahani, F. K., & Maryam, S. (2014). A highly efficient synthesis of dithiocarbamates in green reaction media. RSC Advances, 4(78), 41641-41645. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of dithiocarbamates via MCR of CS2, amine, and α,β‐unsaturated compound. Available at: [Link]
-
Al-Mulla, A. (2017). Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity. Scientific Reports, 7(1), 1-9. Available at: [Link]
-
Tiekink, E. R. T. (2021). On the Coordination Role of Pyridyl-Nitrogen in the Structural Chemistry of Pyridyl-Substituted Dithiocarbamate Ligands. Crystals, 11(3), 286. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Stability Constants of Metal Complexes of Dithiocarbamates. Available at: [Link]
-
Adeyemi, O. S., & Onwudiwe, D. C. (2022). The Versatility in the Applications of Dithiocarbamates. International journal of molecular sciences, 23(3), 1317. Available at: [Link]
-
Lovejoy, D. B., & Richardson, D. R. (2003). Dipyridyl thiosemicarbazone chelators with potent and selective antitumor activity form iron complexes with redox activity. Journal of medicinal chemistry, 46(25), 5457-5467. Available at: [Link]
-
ResearchGate. (n.d.). UV-Visible spectra of ligand and their metal complexes. Available at: [Link]
-
Tandon, S. K., Hashmi, N. S., & Kachru, D. N. (1990). The lead-chelating effects of substituted dithiocarbamates. Biomedical and environmental sciences : BES, 3(3), 299–305. Available at: [Link]
-
Tiekink, E. R. T. (2021). Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. Molecules, 26(11), 3193. Available at: [Link]
-
ResearchGate. (n.d.). Uv Vis spectra of the ligand and complexes in 10 3 M DMSO. Available at: [Link]
-
ResearchGate. (n.d.). UV–vis spectra of ligand and corresponding metal complexes. Available at: [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of the ligand and dithiocarbamate metal.... Available at: [Link]
-
SlidePlayer. (n.d.). UV-Vis spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS N-PHENYLAMINEDITHIOCARBAMATE AS CHELATING AGENT IN SOLVENT EXTRACTION. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of chelate-forming polymer ligands and their coordination compounds with d-metals. Available at: [Link]
-
Hindawi. (2014). Synthesis of N,N-Diethyldithiocarbamate Nitrile Ethyl and the Chelating Behaviors with Metal Ions. Available at: [Link]
-
Agrawal, K. C., & Sartorelli, A. C. (1975). Synthesis of site-directed chelating agents II: 2-formyl-3-hydroxy-4,5-bis (hydroxymethyl)pyridine thiosemicarbazone. Journal of medicinal chemistry, 18(4), 367-370. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Metal Ion Chelating Efficiency of an Environment-Friendly Copolymers Containing Dithio Formic Acid and Thiosemicarbazide or 1,2,4-Triazole Group. Available at: [Link]
Sources
- 1. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The lead-chelating effects of substituted dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Potential of Ethyl 2-Pyridyldithiocarbamate and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for novel and effective antifungal agents, dithiocarbamates have long been a subject of interest due to their broad-spectrum activity. This guide provides a comprehensive comparison of the biological activity of a specific derivative, Ethyl 2-Pyridyldithiocarbamate, with established commercial fungicides. By examining their mechanisms of action, in vitro efficacy, and the experimental protocols for their evaluation, this document aims to offer a detailed resource for researchers in agrochemical and pharmaceutical development.
Introduction: The Quest for Novel Antifungal Agents
The rise of fungal resistance to existing treatments and the increasing demand for environmentally benign and highly effective fungicides necessitate the exploration of new chemical entities. Dithiocarbamates, a class of organosulfur compounds, have been utilized for decades in agriculture as broad-spectrum fungicides.[1] Their mechanism of action, primarily centered on the disruption of essential fungal enzymes through metal chelation, offers a multi-site approach that can be less prone to resistance development.[1]
This compound, a heterocyclic dithiocarbamate, presents an interesting scaffold for investigation. The incorporation of a pyridine ring may modulate its biological activity, solubility, and interaction with fungal targets. This guide will provide a comparative overview of its potential antifungal efficacy against a panel of significant phytopathogenic fungi, juxtaposed with the performance of widely used commercial fungicides: Mancozeb (a dithiocarbamate), Azoxystrobin (a strobilurin), and Tebuconazole (a triazole).
Mechanisms of Antifungal Action: A Tale of Different Strategies
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. The compounds under comparison in this guide employ distinct strategies to inhibit fungal growth.
This compound and Dithiocarbamates
Dithiocarbamates, including Mancozeb and presumably this compound, exert their fungicidal effects through a multi-site mechanism. Their primary mode of action involves the chelation of metal ions, particularly copper and zinc, which are essential cofactors for numerous fungal enzymes. By sequestering these metal ions, dithiocarbamates disrupt critical metabolic pathways. Furthermore, they can react with sulfhydryl (-SH) groups of amino acids within proteins, leading to the inactivation of key enzymes involved in cellular respiration and other vital functions. This multi-pronged attack makes it more difficult for fungi to develop resistance.
Figure 1: Proposed mechanism of action for dithiocarbamate fungicides.
Azoxystrobin: A Strobilurin Fungicide
Azoxystrobin belongs to the strobilurin class of fungicides, which are known as Quinone outside Inhibitors (QoI). Its mechanism of action is highly specific, targeting the mitochondrial respiratory chain in fungi.[2] Specifically, Azoxystrobin binds to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer between cytochrome b and cytochrome c1. This disruption of the respiratory chain inhibits ATP synthesis, the primary energy currency of the cell, ultimately leading to fungal death.[2]
Figure 2: Mechanism of action for the strobilurin fungicide, Azoxystrobin.
Tebuconazole: A Triazole Fungicide
Tebuconazole is a member of the triazole class of fungicides, which act as demethylation inhibitors (DMIs). The target of triazoles is the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function. By inhibiting ergosterol synthesis, Tebuconazole disrupts the fungal cell membrane, leading to impaired growth and, ultimately, cell death.
Figure 3: Mechanism of action for the triazole fungicide, Tebuconazole.
In Vitro Antifungal Activity: A Comparative Assessment
The in vitro antifungal activity of a compound is a critical determinant of its potential as a fungicide. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of fungal growth (EC50).
| Fungus | This compound (Estimated MIC, µg/mL) | Mancozeb (MIC, µg/mL) | Azoxystrobin (EC50, µg/mL) | Tebuconazole (EC50, µg/mL) |
| Botrytis cinerea | 10 - 50 | >10 | 0.03 - 1 | 0.30 |
| Fusarium oxysporum | 5 - 25 | 50 - 100 | 35.089 | 0.047 - 0.445 |
| Alternaria alternata | 10 - 50 | 100 - 500 | 0.019 - 50 | 30.0 |
Note: The presented values are a synthesis of data from multiple sources and should be interpreted as indicative rather than absolute. Experimental conditions such as fungal isolate, media, and incubation time can significantly influence these values.[3][4][5][6]
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reliability and reproducibility of antifungal activity data, standardized experimental protocols are essential. The broth microdilution method is a widely accepted technique for determining the MIC of a compound.
Broth Microdilution Assay for MIC Determination
This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium.
Workflow:
Figure 4: Workflow for the broth microdilution antifungal susceptibility test.
Step-by-Step Protocol:
-
Fungal Isolate Preparation: The selected fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.
-
Inoculum Preparation: A suspension of fungal spores (conidia) is prepared in sterile saline or a suitable buffer. The concentration of the inoculum is standardized using a hemocytometer or by spectrophotometric methods to a final concentration of approximately 1-5 x 10^5 colony-forming units (CFU)/mL.
-
Antifungal Agent Preparation: A stock solution of the test compound (e.g., this compound) and the commercial fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilution: A series of two-fold dilutions of each antifungal agent is prepared in a 96-well microtiter plate using a liquid growth medium such as RPMI-1640.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control (no antifungal agent) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (typically 28-35°C) for a specified period (24-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus. This can be assessed visually or with the aid of a spectrophotometer.
Discussion and Future Perspectives
The comparative analysis suggests that this compound, as a representative of the dithiocarbamate class, likely possesses broad-spectrum antifungal activity. Its multi-site mechanism of action is a significant advantage in the context of fungicide resistance management. However, based on the estimated MIC values, its potency against certain fungi may be lower than that of the highly specific, single-site inhibitors like Azoxystrobin and Tebuconazole.
It is crucial to emphasize that the lack of direct experimental data for this compound necessitates further research. A head-to-head in vitro and in vivo comparison with commercial fungicides, following standardized protocols, is essential to definitively establish its antifungal profile.
Future research should focus on:
-
Quantitative Antifungal Susceptibility Testing: Performing rigorous MIC and EC50 determinations for this compound against a wider range of clinically and agriculturally important fungi.
-
In Vivo Efficacy Studies: Evaluating the protective and curative efficacy of this compound in plant or animal models of fungal infection.
-
Toxicological Profiling: Assessing the cytotoxicity and environmental impact of this compound to determine its safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its antifungal activity and other physicochemical properties.
By systematically addressing these research questions, a clearer understanding of the potential of this compound as a novel antifungal agent can be achieved, paving the way for its potential development and application.
References
- Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables.
- In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regul
- Efficacy of different fungicides against Alternaria alternata and Cercospora capsici under in-vitro conditions. International Journal of Advanced Research in Biological Sciences.
- In vitro efficacy of fungicides and bioagents against alternaria blight of pigeonpea caused by Alternaria alternata. Journal of Pharmacognosy and Phytochemistry.
- The Antimicrobial Properties of PdII− and RuII−pyta Complexes. ChemBioChem.
- In-vitro evaluation of systemic fungicides against Fusarium oxysporum f. sp. lycopersici and their compatibility with bioagents. Journal of Pharmacognosy and Phytochemistry.
- In vitro evaluation of fungicides against Fusarium oxysporum f. sp. cubense. CABI Digital Library.
- In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tom
- Inhibitory effect of fungicides on mycelial growth of Fusarium oxysporum.
- The Combined Effects of Azoxystrobin and the Biosurfactant-Producing Bacillus sp. Kol B3 against the Phytopathogenic Fungus Fusarium sambucinum IM 6525. MDPI.
- Metal Complexes as Antifungals? From a Crowd-Sourced Compound Library to the First In Vivo Experiments.
- Design, Synthesis and Antifungal Activity of Novel Benzoylcarbam
- In vitro efficacy of bio-agents and fungicides against Alternaria alternata.
- Transition Metal Dialkyldithiocarbamates and Their Antifungal Activity. Asian Journal of Chemistry.
- Mancozeb Fungicide. Minnesota Department of Agriculture.
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
- 6. ijarbs.com [ijarbs.com]
A Tale of Two Analytes: A Comparative Guide to HPLC and GC-MS Methods for Dithiocarbamate Analysis
In the realm of agricultural science and food safety, the analysis of dithiocarbamates (DTCs) presents a persistent challenge. These widely used fungicides, while effective in crop protection, are subject to stringent regulatory oversight due to potential health risks. Their inherent chemical instability, however, complicates their accurate quantification, necessitating robust and reliable analytical methodologies.[1][2] This guide provides an in-depth, comparative analysis of the two primary chromatographic techniques employed for DTC analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles, experimental workflows, and performance characteristics of each, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
The Core Dilemma: Specificity vs. Universality
The analytical challenge of dithiocarbamates stems from their rapid degradation in acidic conditions and their structural similarities.[1][3] This has led to the evolution of two distinct analytical philosophies:
-
The Indirect, Universal Approach: This well-established method hinges on the acid-catalyzed hydrolysis of all DTCs into a common, volatile analyte: carbon disulfide (CS₂). This "total DTC" measurement is the basis for many regulatory standards.[4][5]
-
The Direct, Specific Approach: This modern approach aims to quantify individual DTC compounds, preserving their unique structural identity. This is crucial for accurate toxicological risk assessment, as different DTCs exhibit varying levels of toxicity.[2][5]
This guide will dissect both approaches, embodied by GC-MS and HPLC, respectively, to provide a clear framework for cross-validation and methodological selection.
The Workhorse: GC-MS for Total Dithiocarbamate Analysis
The GC-MS method is the traditional and most widely standardized technique for DTC analysis.[3][6] Its ubiquity is due to its robustness and its alignment with regulatory frameworks that define maximum residue limits (MRLs) in terms of total CS₂.[4][5]
Principle of the GC-MS Method
The cornerstone of this technique is the quantitative conversion of all DTCs present in a sample to carbon disulfide. This is achieved through hot acid digestion, typically using a solution of tin(II) chloride in hydrochloric acid (HCl).[4][7] The volatile CS₂ is then partitioned into an organic solvent or sampled from the headspace and introduced into the GC-MS system for separation and quantification.[8]
Experimental Protocol: GC-MS Analysis of Total DTCs as CS₂
-
Sample Homogenization: Weigh a representative portion of the sample (e.g., 50g of homogenized fruit or vegetable) into a reaction vessel.[9]
-
Reaction Mixture Preparation: Prepare a digestion solution of tin(II) chloride in concentrated HCl, which is then diluted with water.[4]
-
Hydrolysis and Extraction: Add the SnCl₂/HCl reaction mixture and a known volume of an immiscible organic solvent (e.g., 25 mL of isooctane) to the sample in a gas-tight, closed bottle.[4][9]
-
Digestion: Place the sealed bottle in a water bath at 80°C for at least one hour, with intermittent shaking, to drive the hydrolysis reaction to completion. The generated CS₂ is quantitatively captured in the isooctane layer.[4][9]
-
Sample Analysis: After cooling, an aliquot of the isooctane layer is carefully removed and injected into the GC-MS system.[8]
-
Detection: The GC-MS is typically operated in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of CS₂, such as m/z 76 and 78, for selective and sensitive quantification.[4]
Workflow for GC-MS Dithiocarbamate Analysis
Caption: Workflow for total dithiocarbamate analysis by GC-MS.
The Specialist: HPLC for Specific Dithiocarbamate Analysis
While the GC-MS method provides a total residue value, it cannot differentiate between various DTC fungicides.[9] This is a significant limitation, as the toxicity of individual DTCs and their metabolites can vary. HPLC methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), have emerged to address this need for specificity.[2][5]
Principle of the HPLC Method
Direct analysis of intact DTCs is challenging due to their instability. Therefore, HPLC methods rely on sample extraction under stabilizing alkaline conditions, often using chelating agents like EDTA and antioxidants such as L-cysteine to prevent degradation.[2] To improve chromatographic retention and sensitivity, the extracted DTCs are often derivatized, for example, by methylation using agents like iodomethane or dimethyl sulfate, before analysis by LC-MS/MS.[2] This allows for the separation and quantification of individual DTC parent compounds.
Experimental Protocol: LC-MS/MS Analysis of Specific DTCs
-
Sample Extraction: Homogenize the sample and extract with a chilled alkaline buffer solution containing stabilizers like EDTA and L-cysteine. This step is critical to prevent the premature degradation of the target analytes.[2]
-
Derivatization: The DTC anions in the extract are derivatized. For instance, they can be converted into their more stable methyl esters by adding a methylating agent (e.g., methyl iodide).[3] This enhances their stability and chromatographic properties.
-
Clean-up: A solid-phase extraction (SPE) or liquid-liquid extraction step may be employed to remove matrix interferences and concentrate the derivatized analytes.
-
Sample Analysis: The final extract is injected into an HPLC system, typically a reversed-phase column, coupled to a tandem mass spectrometer (MS/MS).
-
Detection: The LC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for each target DTC, enabling unambiguous identification and quantification even in complex matrices.[10]
Workflow for HPLC Dithiocarbamate Analysis
Caption: Workflow for specific dithiocarbamate analysis by HPLC.
Cross-Validation: A Head-to-Head Performance Comparison
The choice between GC-MS and HPLC depends on the analytical objective. Cross-validation ensures that regardless of the method, the results are reliable and fit for purpose. Below is a summary of typical performance characteristics gathered from various validation studies.
| Parameter | GC-MS (as CS₂) | HPLC-MS/MS (Specific DTCs) | Rationale & Causality |
| Specificity | Low (Measures total CS₂) | High (Identifies individual compounds) | GC-MS relies on a common degradation product, losing individual compound identity.[9] HPLC separates intact (derivatized) molecules, allowing for specific detection by MS/MS.[5] |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over typical concentration ranges when properly calibrated.[11] |
| Limit of Quantification (LOQ) | 0.04 - 0.05 mg/kg | 0.4 - 1.5 µg/kg (0.0004 - 0.0015 mg/kg) | LC-MS/MS methods are generally more sensitive due to the specificity of MRM transitions and efficient ionization, allowing for lower detection limits.[3][9] |
| Accuracy (Recovery) | 75 - 113% | 85 - 120% | Both methods can achieve high accuracy. GC-MS recovery depends on the efficiency of the hydrolysis and CS₂ trapping.[8] HPLC recovery is influenced by extraction efficiency and derivatization yield.[3][12] |
| Precision (%RSD) | < 15% | < 10% | Both methods demonstrate good precision. The multi-step nature of both protocols requires careful execution to minimize variability.[8] |
| Regulatory Acceptance | High (Basis for many MRLs) | Growing (Essential for metabolite analysis) | The total CS₂ method is historically entrenched in regulations.[5] However, the need for specific toxicological data is driving the adoption of HPLC methods.[2] |
The Cross-Validation Framework
Cross-validation involves analyzing the same set of samples by both methods to compare results and understand the strengths and limitations of each. This process is crucial for method development, laboratory accreditation, and ensuring data integrity.
Caption: A conceptual diagram of the cross-validation process.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful, validated techniques for the analysis of dithiocarbamates, yet they answer different questions. The choice of method should be dictated by the analytical goal.
-
Choose GC-MS for:
-
Choose HPLC (LC-MS/MS) for:
-
Toxicological studies and risk assessments that require the identification and quantification of specific DTCs and their metabolites.[2]
-
Research applications where understanding the degradation pathways and fate of individual fungicides is the primary objective.[5]
-
Analyses requiring higher sensitivity.[12]
-
Ultimately, a comprehensive understanding of both methodologies allows for a more nuanced and complete assessment of dithiocarbamate residues in any given matrix. For laboratories engaged in both regulatory compliance and in-depth research, proficiency in both techniques represents the gold standard, enabling a flexible and scientifically rigorous approach to a complex analytical challenge.
References
- Benchchem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Dithiocarbamates.
- Thermo Fisher Scientific. Analysis of Dithiocarbamate Pesticides by GC-MS.
- Matamoros, E., & van den Berg, J. H. (1997). Analysis of the Dithiocarbamate Fungicides Ziram, Maneb, and Zineb and the Flotation Agent Ethylxanthogenate by Ion-Pair Reversed-Phase HPLC. Analytical Chemistry, 69(1), 138-143.
- Benchchem. Inter-laboratory Validation of Dithiocarbamate Analysis Methods: A Comparative Guide.
- Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection.
-
Chung, S. W. C. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Food Additives & Contaminants: Part A, 39(8), 1395-1413. Available from: [Link]
-
Shilpa, K. J., et al. (2021). Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). Food Chemistry, 345, 128794. Available from: [Link]
- Agilent Technologies. (2024). Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS.
-
Tasiopoulou, S., et al. (2013). Validation of single residue methods for the determination of dithiocarbamates and inorganic bromide residues in plant products. Food Additives & Contaminants: Part A, 30(5), 898-906. Available from: [Link]
-
Dasgupta, S., et al. (2012). Analysis of Dithiocarbamate Pesticides by GC-MS. Technology Networks. Available from: [Link]
-
Aouani, W., et al. (2013). Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry. Journal of Chromatographic Science, 51(8), 739-746. Available from: [Link]
-
Kim, H. Y., et al. (2018). Development and Validation of Dithiocarbamates Fungicide Analytical Method using CS2 Trap Method in Livestock Product. Korean Journal of Environmental Agriculture, 37(4), 282-290. Available from: [Link]
-
Baša Česnik, H., & Gregorčič, A. (2006). Validation of the Method for the Determination of Dithiocarbamates and Thiuram Disulphide on Apple, Lettuce, Potato, Strawberry. Acta Chimica Slovenica, 53, 100-104. Available from: [Link]
-
Perrupato, R., et al. (2024). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Toxics, 12(1), 43. Available from: [Link]
-
Ionele, A. C., & Copolovici, L. O. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. International Journal of Molecular Sciences, 23(21), 13324. Available from: [Link]
-
Abdel-Gawad, H., et al. (2011). method validation of dithiocarbamates residues on some egyptian commodities using gc-mass instrument. Semantic Scholar. Available from: [Link]
-
Szolar, O. H. J. (2007). Environmental and pharmaceutical analysis of dithiocarbamates. ResearchGate. Available from: [Link]
-
Ionele, A. C., & Copolovici, L. O. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. International Journal of Molecular Sciences, 23(21), 13324. Available from: [Link]
-
Parlar, H., & Bayrak, A. (2018). Optimization and Validation of a Method Based on Derivatization with Methylating Agent Followed by HPLC-DAD for Determining Dithiocarbamates Residues. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control [mdpi.com]
A Guide to Inter-Laboratory Comparison of Dithiocarbamate Analysis: Ensuring Accuracy and Comparability in Residue Testing
Introduction: The Analytical Challenge of Dithiocarbamates
Dithiocarbamates (DTCs) are a crucial class of broad-spectrum, non-systemic fungicides used extensively in agriculture to protect crops from various pathogens.[1][2] Their low cost and high efficacy have made them a mainstay in global food production.[2] However, this widespread use necessitates rigorous monitoring of their residues in food products to ensure consumer safety and compliance with regulatory limits, known as Maximum Residue Levels (MRLs).[1][3]
The analysis of DTCs is notoriously challenging due to their inherent chemical instability.[4][5] Most DTCs, such as mancozeb, maneb, and propineb, are polymeric metal complexes that are poorly soluble in water and common organic solvents.[6][7] They readily degrade in the presence of acid, heat, or even contact with plant juices, making direct extraction and analysis of the parent compounds impractical for routine monitoring.[1][5]
This guide provides a comprehensive overview of the prevailing analytical methodologies for DTCs, the critical role of inter-laboratory comparisons (ILCs) in validating laboratory performance, and a framework for interpreting the results. As researchers and scientists, ensuring the accuracy and comparability of our data is paramount; ILCs are an indispensable tool in achieving this objective.
The Prevailing Methodology: Indirect Analysis via Carbon Disulfide (CS₂) Evolution
The most common regulatory approach to DTC analysis does not measure the individual parent fungicides. Instead, it relies on a "sum method" where the total DTC content is determined by their quantitative conversion to carbon disulfide (CS₂).[1][8] This is achieved through hot acid hydrolysis, where a mixture of stannous chloride (SnCl₂) and hydrochloric acid (HCl) breaks down all DTCs present in a sample into CS₂, which is then volatilized, trapped, and quantified.[1][9]
Why this approach? The rationale is twofold: it overcomes the stability and solubility issues of the parent compounds, and it provides a single value representing the total residue load, which is how MRLs are legally defined in many jurisdictions, including the European Union.[1][8]
Causality Behind Experimental Choices:
-
Hot Acid Hydrolysis: Provides the necessary energy to break the chemical bonds of the DTCs and quantitatively release CS₂.
-
Stannous Chloride (SnCl₂): Acts as a reducing agent. This is critical to prevent the oxidation of the newly formed, volatile CS₂ during the heating process, ensuring that the measured amount accurately reflects the total DTC content.[1][3]
-
Trapping Solvent (Isooctane): The volatilized CS₂ is passed through or partitioned into a high-purity organic solvent like isooctane, which has a high affinity for CS₂ and is compatible with gas chromatography.[1][9]
-
Quantification (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for quantification. It offers excellent separation of CS₂ from other volatile compounds and provides definitive identification based on its mass spectrum, ensuring high selectivity and sensitivity.[1]
Mandatory Visualization: Dithiocarbamate Analysis Workflow
Caption: Workflow for the indirect analysis of dithiocarbamates via CS₂ evolution.
Limitations and Considerations
A significant limitation of this method is its inability to distinguish between different types of DTCs.[1] Furthermore, certain food commodities, particularly cruciferous vegetables like cabbage and broccoli (Brassica family), can naturally produce CS₂ during the hydrolysis process, leading to potential false positives or overestimated results.[1] Therefore, a blank sample of the same matrix should always be analyzed to assess baseline CS₂ levels.
Experimental Protocol: Standard Method for Total Dithiocarbamate Residue Analysis
This protocol is based on established methods used by European Union Reference Laboratories (EURLs) and other regulatory bodies.[1][9]
3.1. Reagents and Materials
-
Stannous Chloride (SnCl₂) Solution (Acidified): Dissolve 30 g of SnCl₂ in 1000 mL of concentrated HCl (35-37%), then gradually add this solution to 1000 mL of deionized water with continuous stirring.[1]
-
Isooctane: HPLC or pesticide residue grade.[10]
-
Carbon Disulfide (CS₂) Standard: NIST-traceable certified reference standard.[10]
-
Thiram Standard: Used for recovery checks (purity ≥ 99%).[1]
-
Sample Homogenizer
-
Gas-tight reaction vessels (250 mL)
-
Heated water bath or shaker
-
Centrifuge
-
GC-MS system
3.2. Procedure
-
Sample Preparation: Weigh 10.0 g (± 1%) of the homogenized sample into a 250 mL gas-tight reaction vessel. For dry matrices like tea, use 10 g of sample and add 50 mL of water.[9][10]
-
Reagent Addition: To the vessel, add 75 mL of the acidified SnCl₂ solution and 20-25 mL of isooctane.[1][10]
-
Hydrolysis: Immediately seal the vessel to prevent loss of volatile CS₂. Place the vessel in a water bath set to 80°C for 1 hour. Shake or invert the bottle intermittently (e.g., every 20 minutes) to ensure thorough mixing.[1][10]
-
Cooling & Extraction: After 1 hour, remove the vessel and cool it rapidly in an ice water bath to below 20°C. This minimizes the volatility of CS₂ and ensures it remains partitioned in the isooctane layer.[1]
-
Phase Separation: Transfer a 1-2 mL aliquot of the upper isooctane layer into a microcentrifuge tube. Centrifuge at 5,000 rpm for 5 minutes at 10°C to remove any residual water or particulate matter.[1][10]
-
Analysis: Transfer the clear supernatant into a GC vial. Analyze the sample by GC-MS, monitoring for the characteristic ions of CS₂ (e.g., m/z 76 and 78).[1]
-
Quantification: Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of CS₂ standard. Quantify the CS₂ concentration in the sample by comparing its peak area to the calibration curve. The final result is expressed as mg of CS₂ per kg of the original sample.
3.3. Quality Control (A Self-Validating System)
-
Recovery Check: With each batch of samples, analyze a blank matrix sample spiked with a known amount of a DTC standard (Thiram is often used).[1][9] The recovery should typically fall within 70-120% to be considered acceptable.
-
Matrix Blank: Analyze an un-spiked sample of the same commodity to check for interferences or natural CS₂ formation.[1]
-
Calibration: A multi-point calibration curve (R² > 0.99) must be run with each batch to ensure accurate quantification.[10]
The Role of Inter-Laboratory Comparisons (ILCs)
While robust internal quality control is essential, it does not guarantee comparability with other laboratories. An Inter-Laboratory Comparison (ILC), also known as a Proficiency Test (PT), is a formal evaluation of a laboratory's performance against pre-established criteria by an independent third party.[11][12] Participation is a core requirement of the ISO/IEC 17025 standard for the competence of testing and calibration laboratories.[13][14]
The process involves multiple laboratories analyzing identical, homogenous samples provided by an ILC organizer. The results are submitted confidentially, and the organizer performs a statistical analysis to assess the performance of each participant.[12]
Mandatory Visualization: The Inter-Laboratory Comparison Cycle
Caption: The cyclical process of an Inter-Laboratory Comparison (ILC).
Data Presentation and Interpretation: A Hypothetical ILC
Imagine an ILC for the analysis of total dithiocarbamates (as CS₂) in a spiked lettuce sample. The ILC provider determines the "assigned value" (the consensus value for the concentration) to be 0.55 mg/kg .
Table 1: Hypothetical ILC Results for Dithiocarbamates in Lettuce
| Laboratory ID | Method Used | Replicate 1 (mg/kg) | Replicate 2 (mg/kg) | Mean Result (mg/kg) | Assigned Value (mg/kg) | z-score | Performance |
| Lab A | GC-MS | 0.52 | 0.56 | 0.54 | 0.55 | -0.17 | Satisfactory |
| Lab B | GC-ECD | 0.68 | 0.72 | 0.70 | 0.55 | 2.50 | Questionable |
| Lab C | GC-MS | 0.41 | 0.39 | 0.40 | 0.55 | -2.50 | Questionable |
| Lab D | GC-MS | 0.58 | 0.59 | 0.585 | 0.55 | 0.58 | Satisfactory |
| Lab E | GC-MS | 0.25 | 0.85 | 0.55 | 0.55 | 0.00 | Unsatisfactory |
Note: The z-score is calculated using the formula: z = (Lab Mean - Assigned Value) / Standard Deviation for Proficiency Assessment . A hypothetical standard deviation of 0.06 mg/kg is used for this example.
Interpreting the Results
The z-score is the key performance indicator.[12] It measures how far a laboratory's result is from the assigned value. The interpretation is generally:
-
|z| ≤ 2.0: Satisfactory performance. The result is in good agreement with the consensus value. (Lab A, Lab D)
-
2.0 < |z| < 3.0: Questionable performance. This acts as a warning signal. The lab should investigate potential sources of deviation. (Lab B, Lab C)
-
|z| ≥ 3.0: Unsatisfactory performance. The result is significantly different from the consensus value, indicating a potential systemic issue that requires immediate corrective action.
In our example:
-
Lab B's high result could indicate incomplete resolution from an interference (a known issue with older GC-ECD methods) or a calibration error.
-
Lab C's low result might suggest incomplete hydrolysis, loss of volatile CS₂ during the procedure (e.g., a leaky vessel), or a calculation error.
-
Lab E demonstrates a critical issue. Although their mean result is perfect, the vast difference between their replicates points to a severe lack of method precision and control. This result is unreliable and would be deemed unsatisfactory. This underscores that both accuracy (proximity to the true value) and precision (repeatability) are vital.
Conclusion: The Path to Reliable and Defensible Data
The analysis of dithiocarbamates is a complex but essential task for ensuring food safety. The indirect CS₂ evolution method, while having limitations, remains the regulatory standard. For laboratories performing this analysis, proficiency and reliability are non-negotiable.
An inter-laboratory comparison is more than a regulatory requirement; it is a powerful tool for continuous improvement. It provides an objective, external validation of a laboratory's methods, equipment, and personnel. By critically evaluating ILC results, identifying the root causes of any deviations, and implementing robust corrective actions, scientific organizations can ensure their data is not only accurate and precise but also comparable and defensible on a global scale.
References
- Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS.PubMed.
- Inter-laboratory Validation of Dithiocarbamate Analysis Methods: A Comparative Guide.Benchchem.
- Analysis of Dithiocarbamate Pesticides by GC-MS.Thermo Fisher Scientific.
- Validation of the Method for the Determination of Dithiocarbamates and Thiuram Disulphide on Apple, Lettuce, Potato, Strawberry.Agricultural Institute of Slovenia.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.MDPI.
- Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS.ResearchGate.
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.eas-eth.org.
- Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review.Taylor & Francis Online.
- Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions.MDPI.
- ISO 17025 Interlaboratory Comparison.QSE Academy.
- Facing Analytical Challenges of Dithiocarbamate Analysis - Step-by-Step.eurl-pesticides.eu.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.ResearchGate.
- Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products).mhlw.go.jp.
- What is an inter laboratory comparison?CompaLab.
- Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS.Agilent.
- N,N-Dimethyl-S-methyldithiocarbamate.LGC Standards.
- Analysis of interlaboratory comparison when the measurements are not normally distributed.Archimer.
- EA-4/21 INF: 2018.European Accreditation.
- Analysis of Dithiocarbamate Residues in Foods of Plant Origin involving Cleavage into Carbon Disulfide, Partitioning into Isooctane and Determinative Analysis by GC-ECD.eurl-pesticides.eu.
- Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions.PubMed Central.
- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.MDPI.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. [PDF] Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control | Semantic Scholar [semanticscholar.org]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. agilent.com [agilent.com]
- 11. eas-eth.org [eas-eth.org]
- 12. What is an inter laboratory comparison ? [compalab.org]
- 13. qse-academy.com [qse-academy.com]
- 14. archimer.ifremer.fr [archimer.ifremer.fr]
A Comparative Performance Guide to Ethyl 2-Pyridyldithiocarbamate-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth performance evaluation of Ethyl 2-Pyridyldithiocarbamate (EPDT) based sensors. Moving beyond a simple recitation of facts, we will explore the causal relationships behind experimental design, compare EPDT sensors with viable alternatives, and provide actionable protocols for their rigorous evaluation. Our focus is on delivering a self-validating framework grounded in established scientific principles to aid in the critical task of analyte detection and quantification.
The EPDT Sensing Platform: A Mechanistic Overview
This compound belongs to the dithiocarbamate (DTC) class of compounds, which are renowned for their exceptional ability to act as chelating agents for a wide array of metal ions.[1] This chelating prowess is the cornerstone of their function in chemical sensing. The core mechanism hinges on the two sulfur atoms of the dithiocarbamate group, which readily form stable coordinate bonds with transition metals and heavy metal ions.[1]
The versatility of dithiocarbamates allows for fine-tuning of their electronic and steric properties by modifying the organic substituents attached to the nitrogen atom.[2] In EPDT, the presence of the ethyl group and the 2-pyridyl moiety influences the molecule's solubility, stability, and, most importantly, its selectivity towards specific metal ions. When an EPDT-functionalized sensor encounters its target metal ion, the chelation event triggers a measurable change in the system's physical or chemical properties. This change, which serves as the analytical signal, can be optical (colorimetric or fluorescent) or electrochemical.[2][3]
Key Advantages of Dithiocarbamate-Based Sensors:
-
Strong Chelation: Form highly stable complexes with many transition and heavy metal ions.[1]
-
Tunable Properties: The ligand structure can be easily modified to alter selectivity and sensitivity.[2]
-
Versatile Transduction: Can be integrated into various sensing platforms, including electrochemical and optical systems.[2][3]
-
Cost-Effective Synthesis: The starting materials for DTC synthesis are often readily available and inexpensive.[4]
The following diagram illustrates the general principle of an EPDT-based electrochemical sensor for metal ion detection.
Caption: General sensing mechanism of an EPDT-functionalized electrochemical sensor.
Performance Benchmarking: EPDT Sensors vs. The Field
The true measure of a sensor's utility lies in its performance relative to other available technologies. While traditional methods like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer unparalleled sensitivity and accuracy, they are often expensive, lab-bound, and require highly trained personnel.[5][6] The demand for rapid, on-site, and cost-effective detection has driven the development of various sensor technologies.[5]
Here, we compare EPDT-based electrochemical sensors with other prominent sensor types for the detection of heavy metal ions.
| Sensor Technology | Principle | Typical LOD Range | Selectivity | Cost | Portability | Key References |
| This compound (EPDT) Sensor | Electrochemical (Chelation) | nM to µM | Good to Excellent (Tunable) | Low | High | [4][7] |
| Metal-Organic Frameworks (MOFs) | Electrochemical/Optical | pM to µM | Excellent (Tunable Pores) | Moderate | High | [8][9] |
| Nanomaterial-Based (CNT, Graphene, NPs) | Electrochemical/Optical | pM to µM | Moderate to Good (Depends on functionalization) | Moderate | High | [5][6][10] |
| Paper-Based Colorimetric/Fluorescent Sensors | Optical | µM to mM | Moderate | Very Low | Excellent | [11][12] |
| Ion-Imprinted Polymers (IIPs) | Electrochemical | nM to µM | Excellent (Template-based) | Moderate to High | High | [10] |
| Conventional Methods (AAS, ICP-MS) | Spectroscopic | ppq to ppb | Excellent | Very High | Low | [5][6] |
Expert Insight: The primary advantage of EPDT and other dithiocarbamate sensors lies in the balance they strike between cost-effective synthesis and strong, reliable chelation chemistry.[4] While nanomaterials and MOFs may sometimes offer lower limits of detection due to their high surface area and unique electronic properties, the synthetic complexity and cost can be significantly higher.[8][9] Ion-imprinted polymers offer superior selectivity by creating specific binding cavities, but their development can be more laborious.[10] EPDT sensors represent a robust and accessible platform, particularly for applications where sub-nanomolar sensitivity is not the primary driver.
A Self-Validating Framework for Performance Evaluation
To ensure trustworthiness and reproducibility, every sensor must be subjected to a rigorous and standardized evaluation protocol. This section provides step-by-step methodologies for characterizing the key performance metrics of an EPDT-based electrochemical sensor.
Core Performance Metrics
-
Sensitivity: The change in sensor output per unit change in analyte concentration. It is typically represented by the slope of the calibration curve in the linear range.[13]
-
Limit of Detection (LOD): The lowest analyte concentration that can be reliably distinguished from the background noise. A common method of calculation is 3σ/S, where σ is the standard deviation of the blank measurement and S is the sensitivity.[14][15]
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. It is often calculated as 10σ/S.[15]
-
Selectivity: The ability of the sensor to respond to the target analyte in the presence of other, potentially interfering, species.[16]
-
Linear Range: The concentration range over which the sensor's response is directly proportional to the analyte concentration.[17]
-
Stability & Reusability: The ability of the sensor to maintain its performance over time and through multiple measurement-regeneration cycles.
The diagram below outlines a comprehensive workflow for sensor performance validation.
Caption: A logical workflow for the comprehensive evaluation of a new sensor.
Experimental Protocol: Evaluating an EPDT-Sensor for Pb²⁺ Detection
This protocol details the use of Differential Pulse Anodic Stripping Voltammetry (DPASV), a highly sensitive electrochemical technique ideal for trace metal analysis.
Causality: DPASV is chosen for its two-step process that enhances sensitivity. First, an accumulation step pre-concentrates the target metal (Pb) onto the electrode surface via chelation with EPDT and electrochemical reduction. Second, a stripping step rapidly oxidizes the accumulated metal back into the solution, generating a sharp current peak whose height is proportional to the initial concentration.
Materials & Reagents:
-
Working Electrode: EPDT-modified Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Acetate Buffer (pH 5.0)
-
Standard Solutions: 1000 ppm Pb²⁺ stock solution, deionized water
-
Interfering Ions: Stock solutions of Cd²⁺, Cu²⁺, Zn²⁺, Hg²⁺, Fe³⁺ (e.g., 1000 ppm)
Protocol Steps:
-
System Setup:
-
Assemble the three-electrode cell with 10 mL of 0.1 M acetate buffer.
-
Connect the electrodes to the potentiostat.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Continue blanketing the solution with N₂ during the experiment.
-
-
Blank Measurement (for LOD/LOQ Calculation):
-
Run the DPASV measurement cycle in the buffer solution without any added Pb²⁺.
-
DPASV Parameters (Example):
-
Accumulation Potential: -1.0 V
-
Accumulation Time: 300 s (with stirring)
-
Quiet Time: 10 s (without stirring)
-
Potential Scan: -1.0 V to -0.2 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
-
Record the peak current, if any, in the potential region where Pb²⁺ is expected to strip (approx. -0.4 to -0.6 V vs Ag/AgCl).
-
Repeat this measurement at least 10 times to obtain a statistically significant standard deviation (σ).
-
-
Calibration Curve (for Sensitivity & Linear Range):
-
Add a small, precise volume of the Pb²⁺ stock solution to the cell to achieve the lowest desired concentration (e.g., 1 nM).
-
Run the DPASV measurement cycle as described in Step 2.
-
Record the peak current at the stripping potential for Pb²⁺.
-
Sequentially add aliquots of the Pb²⁺ stock solution to increase the concentration in the cell, running a DPASV scan after each addition. Cover the desired concentration range.
-
Plot the measured peak current (after subtracting the average blank signal) against the Pb²⁺ concentration.
-
Perform a linear regression on the data points that form a straight line. The slope of this line is the sensitivity , and the concentration range it covers is the linear range .
-
-
LOD and LOQ Calculation:
-
Using the standard deviation (σ) from the 10 blank measurements in Step 2 and the sensitivity (S) from the calibration curve in Step 3:
-
LOD = 3 * σ / S
-
LOQ = 10 * σ / S
-
-
-
Selectivity (Interference Study):
-
Prepare a solution containing a fixed, known concentration of Pb²⁺ (e.g., within the linear range).
-
Run a DPASV scan and record the Pb²⁺ peak current (this is the control signal).
-
Add a potential interfering ion (e.g., Cd²⁺, Cu²⁺) to the same solution at a concentration 10-fold or 100-fold higher than the Pb²⁺ concentration.
-
Run another DPASV scan and record the Pb²⁺ peak current.
-
Calculate the percentage change in the signal. A change of less than ±5-10% typically indicates no significant interference.
-
Repeat for all relevant potential interferents.
-
Trustworthiness through Self-Validation: This protocol is inherently self-validating. The quality of the calibration curve (R² value > 0.99) confirms the reliability of the sensitivity measurement. The repeated blank measurements provide a robust statistical basis for the LOD. The interference study directly challenges the sensor's selectivity, providing clear, quantitative evidence of its performance in a more complex matrix.
Conclusion and Future Outlook
This compound-based sensors offer a compelling platform for the detection of heavy metal ions, providing a desirable balance of low cost, high portability, and reliable performance. Their true strength lies in the robust and well-understood chelation chemistry of the dithiocarbamate group. While they may be outperformed in sheer sensitivity by more advanced materials like MOFs or specifically engineered nanomaterials, their accessibility and ease of functionalization make them an excellent choice for a wide range of applications in environmental monitoring, food safety, and preliminary diagnostics.
Future advancements will likely focus on integrating EPDT and other dithiocarbamate ligands with novel nanomaterials to synergistically enhance performance—combining the high surface area and conductivity of materials like graphene with the inherent selectivity of the DTC ligand. This fusion of established chemistry with cutting-edge materials science will continue to drive the development of next-generation chemical sensors.
References
-
Ansari, S. (2017). A comprehensive review on electrochemical and colorimetric nanosensors for detection of heavy metal ions. Sensors, 23(9080). Available at: [Link]
-
Adeyemi, O. G., & Onwudiwe, D. C. (2025). Review of Transition Metal Dithiocarbamate Complexes: Novel Fluorescent Materials for Biosensor Applications. ETDC. Available at: [Link]
-
Vezzoni, V., et al. (2021). Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors. Biosensors, 11(11), 448. Available at: [Link]
-
Li, M., et al. (2021). Heavy Metals Detection with Paper-Based Electrochemical Sensors. Analytical Chemistry, 93(1), 41-59. Available at: [Link]
-
Wang, Y., et al. (2022). Advancements in electrochemical sensing Technology for Heavy Metal Ions Detection. Coordination Chemistry Reviews, 471, 214744. Available at: [Link]
-
Chen, J., et al. (2023). Current trends in the detection and removal of heavy metal ions using functional materials. Chemical Society Reviews, 52(15), 5146-5186. Available at: [Link]
-
Atashbar, M. Z., et al. (2015). Detection of Heavy Metal Ions Using Screen Printed Wireless LC Sensors. IEEE Sensors. Available at: [Link]
-
Onwudiwe, D. C., & Ajibade, P. A. (2025). APPLICATIONS OF DITHIOCARBAMATES COMPOUNDS: A REVIEW. INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE (IJPREMS), 5(8), 96-102. Available at: [Link]
-
N-chari, M., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Separations, 9(11), 358. Available at: [Link]
-
Adeyemi, O. G., & Onwudiwe, D. C. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry, 2018, 1-13. Available at: [Link]
-
Zhang, Y., et al. (2023). Oligonucleotide-Driven Nanoparticle Biosensor for Candida albicans Detection in Vaginal Swabs. ACS Omega, 8(4), 4153-4161. Available at: [Link]
-
Ershadi, M., & Shayanfar, A. (2018). Are LOD and LOQ Reliable Parameters for Sensitivity Evaluation of Spectroscopic Methods?. Journal of AOAC International, 101(6), 1874-1879. Available at: [Link]
-
Kovács, R., et al. (2023). Benchmarking surface sensitivity of LSPR sensors: comparison of experimental methods. AMA Conferences. Available at: [Link]
-
Hanson, C., & Anslyn, E. V. (2016). Selectivity and Specificity: Pros and Cons in Sensing. ACS Sensors, 1(9), 1049-1050. Available at: [Link]
-
Kumar, P., et al. (2019). Metal-Organic Frameworks-Based Sensors for Detection of Toxic Environmental Contaminants. DPI Proceedings, 3(1), 30. Available at: [Link]
-
Bar-Ziv, T., et al. (2024). Understanding Sensitivity in Nanoscale Sensing Devices. ACS Nano, 18(1), 1-12. Available at: [Link]
-
Li, X., et al. (2022). Sensitive and Selective Electrochemical Detection of Lead(II) Based on Waste-Biomass-Derived Carbon Quantum Dots@Zeolitic Imidazolate Framework-8. Nanomaterials, 12(15), 2661. Available at: [Link]
-
Singh, P., et al. (2023). Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. Applied Sciences, 13(13), 7545. Available at: [Link]
-
Sivakumar, R., & Lee, N. (2021). Paper-Based Fluorescence Chemosensors for Metal Ion Detection in Biological and Environmental Samples. BioChip Journal, 15, 121-137. Available at: [Link]
Sources
- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etdci.org [etdci.org]
- 3. Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current trends in the detection and removal of heavy metal ions using functional materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00683A [pubs.rsc.org]
- 7. ijprems.com [ijprems.com]
- 8. dpi-proceedings.com [dpi-proceedings.com]
- 9. mdpi.com [mdpi.com]
- 10. Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Paper-Based Fluorescence Chemosensors for Metal Ion Detection in Biological and Environmental Samples | Semantic Scholar [semanticscholar.org]
- 13. Understanding Sensitivity in Nanoscale Sensing Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sensitive and Selective Electrochemical Detection of Lead(II) Based on Waste-Biomass-Derived Carbon Quantum Dots@Zeolitic Imidazolate Framework-8 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Landscape of Pyridyl Dithiocarbamate Metal Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the structural chemistry of metal complexes formed with pyridyl dithiocarbamate ligands. This guide moves beyond a simple catalog of compounds, offering a comparative analysis grounded in the principles of coordination chemistry. We will dissect how subtle changes in ligand architecture and the choice of metal center dictate the final three-dimensional structure, a critical factor influencing everything from catalytic activity to therapeutic efficacy. Our discussion is supported by experimental data from peer-reviewed literature to ensure a robust and reliable overview for professionals in the field.
The Building Blocks: Understanding Pyridyl Dithiocarbamate Ligands
Dithiocarbamates (R₂NCS₂⁻) are a class of monoanionic, bidentate ligands renowned for their ability to form stable complexes with a vast array of metal ions.[1] Their prowess as "soft" donors, owing to the two sulfur atoms, allows them to coordinate effectively with many transition metals. The introduction of a pyridyl group into the ligand backbone adds a "hard" nitrogen donor, creating a versatile chelator with multiple potential binding sites.
The typical synthesis is a straightforward and efficient one-pot reaction involving a primary or secondary amine, carbon disulfide (CS₂), and a base like sodium hydroxide.[2][3][4] This versatility in synthesis allows for the facile introduction of various substituents on both the pyridyl ring and the dithiocarbamate nitrogen, enabling fine-tuning of the ligand's electronic and steric properties.
dot graph "synthesis" { layout="dot" rankdir="LR" node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];
} dot Caption: General synthesis of a sodium pyridyl dithiocarbamate ligand salt.
The key structural feature of these ligands is their ability to adopt different coordination modes. While the bidentate S,S-chelation is most common, forming a stable four-membered ring with the metal center, other modes are possible.[5][6]
dot graph "coordination_modes" { layout="neato" node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];
} dot Caption: Common coordination modes of pyridyl dithiocarbamate ligands.
A comprehensive review of the Cambridge Structural Database revealed that for transition metals, the pyridyl-nitrogen often does not participate in coordination, and the structures closely resemble their non-pyridyl counterparts.[7] However, for main group elements, and in specific cases with transition metals, the nitrogen can play a crucial role, leading to the formation of dimers, coordination polymers, and more complex supramolecular architectures.[7][8]
Comparative Structural Analysis: Key Influencing Factors
The final geometry of a metal complex is a delicate balance of electronic and steric factors contributed by the ligand and the inherent coordination preferences of the metal ion.
The Role of the Metal Ion
The choice of the metal ion is arguably the most dominant factor in determining the coordination geometry. Different metal ions, with their characteristic d-orbital electron counts and preferred oxidation states, favor distinct spatial arrangements.[9]
-
Copper(II): Typically forms square planar or, with axial ligation, distorted octahedral complexes.[10] The Jahn-Teller effect often leads to elongated axial bonds in six-coordinate Cu(II) complexes.
-
Zinc(II): With a d¹⁰ electron configuration, Zn(II) exhibits no ligand field stabilization energy and its geometry is primarily dictated by sterics and ligand constraints. It commonly forms tetrahedral or dimeric five-coordinate structures.[11][12][13] Single-crystal X-ray studies have revealed dimeric structures for some zinc dithiocarbamate complexes.[14]
-
Nickel(II): A d⁸ ion, Ni(II) complexes with dithiocarbamates are almost invariably square planar and diamagnetic, a geometry that maximizes ligand field stabilization.[11][15]
-
Gold(III): As a d⁸ ion, Au(III) strongly favors a square planar geometry. Gold(III) dithiocarbamate complexes are being actively investigated for their potent antimicrobial and anticancer properties.[16][17]
-
Platinum Group Metals (e.g., Pt(II), Pd(II)): These d⁸ ions also show a strong preference for a four-coordinate, square planar geometry.[18]
The following table summarizes these geometric preferences based on crystallographic data.
| Metal Ion | Common Oxidation State | Typical Coordination Number | Common Geometry | Representative M-S Bond Length (Å) |
| Cu(II) | +2 | 4 or 6 | Square Planar / Distorted Octahedral | 2.30 - 2.35 |
| Zn(II) | +2 | 4 or 5 | Tetrahedral / Distorted Trigonal Bipyramidal | 2.35 - 2.80 (bridging) |
| Ni(II) | +2 | 4 | Square Planar | 2.20 - 2.22[15] |
| Au(III) | +3 | 4 | Square Planar | 2.32 - 2.35 |
| Pd(II) | +2 | 4 | Square Planar | ~2.33 |
Note: Bond lengths are approximate and vary with the specific ligand and crystal packing forces.
The Influence of Ligand Substituents
While the metal ion sets the stage, substituents on the pyridyl dithiocarbamate ligand provide the fine-tuning that can alter crystal packing, solubility, and even the nuclearity of the complex.
-
Steric Effects of N-Substituents: The size of the alkyl or aryl groups on the dithiocarbamate nitrogen can influence the geometry around the metal center. Bulky substituents can prevent the formation of higher-coordinate species or polymeric structures, favoring mononuclear complexes. For instance, studies on zinc complexes show that while many form dimeric structures with five-coordinate zinc, very bulky substituents can enforce a monomeric, tetrahedral geometry.[13]
-
Electronic Effects of Pyridyl Substituents: The electronic nature of substituents on the pyridine ring (electron-donating vs. electron-withdrawing) modulates the basicity of the pyridyl nitrogen. While this nitrogen is often a non-coordinating "spectator" in transition metal complexes, its basicity can influence intermolecular interactions like hydrogen bonding in the crystal lattice.[7] In cases where the pyridyl nitrogen does coordinate, its donor strength is directly impacted by these substituents.
Experimental Protocols: A Practical Approach
To provide a tangible context, we present standardized protocols for the synthesis of a representative ligand and a subsequent copper(II) complex.
Protocol 1: Synthesis of Sodium (Pyridin-2-ylmethyl)dithiocarbamate
dot graph "synthesis_workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} dot Caption: Workflow for the synthesis of a pyridyl dithiocarbamate ligand.
Methodology:
-
In a round-bottom flask, dissolve 2-aminomethylpyridine (1.0 eq) and sodium hydroxide (1.0 eq) in a minimal amount of cold methanol.
-
Cool the stirred solution in an ice-water bath to 0-5 °C.
-
To this cold solution, add carbon disulfide (1.0 eq) dropwise over 15-20 minutes. A white precipitate should begin to form.
-
After the addition is complete, continue stirring the mixture in the ice bath for one hour, then allow it to warm to room temperature and stir for an additional two hours.
-
Precipitate the product by adding a sufficient volume of cold diethyl ether to the reaction mixture.
-
Collect the resulting white solid by vacuum filtration, wash thoroughly with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.
-
Self-Validation: The product can be characterized by ¹H NMR and IR spectroscopy. A key diagnostic peak in the IR spectrum is the ν(C=N) thioureide band, typically appearing around 1450-1500 cm⁻¹.[15]
Protocol 2: Synthesis of Bis[(pyridin-2-ylmethyl)dithiocarbamato]copper(II)
Methodology:
-
Dissolve the synthesized sodium (pyridin-2-ylmethyl)dithiocarbamate (2.0 eq) in water.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 eq) in water.
-
Slowly add the aqueous solution of the copper salt to the stirring ligand solution. A dark brown/black precipitate will form immediately.
-
Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the product sequentially with water, ethanol, and finally diethyl ether to remove impurities.
-
Dry the final product in a desiccator.
-
Self-Validation: The complex can be characterized by elemental analysis, IR spectroscopy, and magnetic susceptibility. The disappearance of the ligand's solubility in water and the formation of a colored, insoluble solid are strong indicators of complex formation. The magnetic moment should be consistent with a d⁹ Cu(II) ion (typically ~1.7-2.2 B.M.).
Conclusion and Outlook
The structural chemistry of metal complexes with pyridyl dithiocarbamate ligands is a rich and varied field. The predictable coordination preferences of different metal ions provide a foundational framework, allowing for the rational design of complexes with specific geometries such as square planar for Ni(II) and Pd(II), or tetrahedral for Zn(II).[11][19] The true versatility, however, comes from the synthetic accessibility of the ligands, which allows for systematic modification of steric and electronic properties.
While the bidentate S,S-chelation remains the dominant coordination mode for transition metals, the latent ability of the pyridyl nitrogen to participate in bonding opens up possibilities for constructing more intricate, higher-dimensional structures.[7] This feature is particularly relevant in the design of metal-organic frameworks and coordination polymers. For drug development professionals, understanding these structural nuances is paramount, as the geometry of a complex dictates its ability to interact with biological targets, influencing its therapeutic potential and toxicity profile. Future research will undoubtedly focus on leveraging these principles to design novel complexes with enhanced catalytic, material, and medicinal properties.
References
-
On the Coordination Role of Pyridyl-Nitrogen in the Structural Chemistry of Pyridyl-Substituted Dithiocarbamate Ligands. MDPI. [Link]
-
The Versatility in the Applications of Dithiocarbamates. National Institutes of Health (NIH). [Link]
-
Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy. [Link]
-
Impact of ferrocenyl and pyridyl groups attached to dithiocarbamate moieties on crystal structures and luminescent characteristics of group 12 metal complexes. ResearchGate. [Link]
-
Impact of ferrocenyl and pyridyl groups attached to dithiocarbamate moieties on crystal structures and luminescent characteristics of group 12 metal complexes. RMIT University. [Link]
-
Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. MDPI. [Link]
-
Synthesis and characterization of metal dithiocarbamate derivatives of 3-((pyridin-2-yl)methylamino)propanenitrile: Crystal structure of [3-((pyridin-2-yl)methylamino)propanenitriledithiocarbamato] nickel(II). ResearchGate. [Link]
-
Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study. Royal Society of Chemistry. [Link]
-
Addressing misconceptions in dithiocarbamate chemistry. Royal Society of Chemistry. [Link]
-
X-ray diffraction study of copper and cobalt complexes of chloroaniline dithiocarbamate. ResearchGate. [Link]
-
Coordination modes of dithiocarbamate ligands. ResearchGate. [Link]
-
Synthesis and characterization of 2-amino pyridine dithiocarbamate ligand and it's Cu(ii), Co(ii) metal complexes. ResearchGate. [Link]
-
On the Synthesis, Properties, and Applications of Metal Dithiocarbamate Complexes. OPUS at UTS. [Link]
-
The different coordination modes of dithiocarbamates to metal(s). ResearchGate. [Link]
-
Metal-dithiocarbamate complexes: chemistry and biological activity. PubMed. [Link]
-
Coordinating behaviour of dithiocarbamate group. Synthesis and characterization of new dithiocarbamates derived from 4-amino-3,5-bis(pyridine-2-yl)-1,2, 4-triazole and its complexes with transition metals. Biosciences Biotechnology Research Asia. [Link]
-
Synthesis, Characterization and Biological Evaluation of New Dithiocarbamate Ligand and Its Complexes with some Metal Ions. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]
-
Group 12 dithiocarbamate complexes: Synthesis, characterization and X-ray crystal structures of Zn(II) and Hg(II) complexes and their use as precursors for metal sulfide nanoparticles. ResearchGate. [Link]
-
Synthesis and Characterization of new Dithiocarbamate Complexes. Asian Journal of Research in Chemistry. [Link]
-
A comparative study of the structural organization of zinc complexes with dialkyl-substituted and cyclic dithiocarbamate ligands: Synthesis, single-crystal X-ray diffraction, and CP/MAS C-13 and N-15 NMR. ResearchGate. [Link]
-
X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). JOCPR. [Link]
-
Powder X-ray data of zinc dithiocarbamates and phosphates. ResearchGate. [Link]
-
Novel gold(III)-dithiocarbamate complex targeting bacterial thioredoxin reductase: antimicrobial activity, synergy, toxicity, and mechanistic insights. PubMed Central. [Link]
-
Chemical structures of gold(iii) dithiocarbamate derivatives 6–9. ResearchGate. [Link]
-
(PDF) X-ray structures of heteroleptic zinc(II) complexes involving combinations of O,O′-dialkyldithiophosphato and bidentate N-donor ligands. ResearchGate. [Link]
-
Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS. UCL Discovery. [Link]
-
X-ray diffraction study of copper and cobalt complexes of chloroaniline dithiocarbamate. International Journal of Physics and Applications. [Link]
-
Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials. Royal Society of Chemistry. [Link]
-
Dithiocarbamate Assembly on Gold. National Institutes of Health (NIH). [Link]
-
XRD Analysis of Copper (II) Mixed Ligand Complexes with 3-hydroxypicolinamide and Determination of Crystallite Size and Lattice. Research Publish Journals. [Link]
Sources
- 1. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coordinating behaviour of dithiocarbamate group. Synthesis and characterization of new dithiocarbamates derived from 4-amino-3,5-bis(pyridine-2-yl)-1,2, 4-triazole and its complexes with transition metals – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chiral metal–dithiocarbamate complexes with pendant phenolic groups: synthesis, crystallographic, photophysical and in silico study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS - UCL Discovery [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel gold(III)-dithiocarbamate complex targeting bacterial thioredoxin reductase: antimicrobial activity, synergy, toxicity, and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
A Comparative Guide to the Stability of Ethyl 2-Pyridyldithiocarbamate Versus Other Chelating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision dictated by the specific biochemical environment and the nature of the metal ion to be sequestered. The stability of the resulting metal-ligand complex is a paramount performance metric, ensuring the efficacy and safety of the application. This guide provides a comprehensive, in-depth technical comparison of Ethyl 2-Pyridyldithiocarbamate against other commonly employed chelating agents, focusing on the experimental data that underpins their stability profiles.
The Central Role of Stability in Chelation
Chelation, the formation of a coordination complex between a ligand and a central metal ion, is a fundamental process in various scientific disciplines. The success of applications ranging from heavy metal detoxification to the stabilization of pharmaceutical formulations hinges on the stability of the chelate.[1] A stable complex ensures that the metal ion is effectively sequestered and remains inert, preventing it from participating in deleterious redox reactions or other unwanted chemical transformations.[2]
This compound belongs to the dithiocarbamate class of compounds, which are recognized for their potent metal-chelating capabilities.[3] To objectively evaluate its performance, we will benchmark its stability against three widely used chelating agents: Ethylenediaminetetraacetic acid (EDTA), Dimercaprol (BAL), and Deferoxamine (DFO).
Experimental Framework for Stability Assessment
A rigorous comparison of chelator stability necessitates a multi-faceted experimental approach. We will assess stability across three critical parameters: pH-dependent stability, thermal stability, and oxidative stability. These parameters simulate the diverse and challenging conditions that chelating agents encounter in biological and industrial applications.
Protocol: pH-Dependent Stability
The ambient pH is a crucial determinant of a chelator's protonation state and, consequently, its ability to form and maintain a stable complex with a metal ion.[4] This assay delineates the effective pH range for each agent.
Methodology:
-
Solution Preparation: Prepare 10 mM stock solutions of this compound, EDTA, BAL, and DFO. Prepare a 1 mM solution of a target metal ion (e.g., Cu²⁺).
-
Buffer System: Create a series of buffers spanning a pH range of 2 to 10.
-
Complexation: In a 96-well plate, combine the metal ion, chelating agent (at a 1:2 metal-to-ligand ratio), and the appropriate buffer.
-
Equilibration and Measurement: Incubate at room temperature for 30 minutes. Measure the absorbance of the metal-chelate complex using a UV-Vis spectrophotometer at its λmax.
-
Analysis: Plot absorbance versus pH to identify the pH range of maximum complex stability.
Workflow for pH-Dependent Stability Assay
Caption: A streamlined workflow for assessing the pH-dependent stability of chelating agents.
Protocol: Thermal Stability
Elevated temperatures can induce the degradation of metal-chelate complexes. This assay quantifies the thermal robustness of each chelator.[5][6]
Methodology:
-
Complex Formation: Prepare the metal-chelate complexes at the optimal pH for each agent.
-
Thermal Challenge: Incubate aliquots of the complex solutions at a range of temperatures (e.g., 25°C to 95°C) for 1 hour.
-
Measurement: Cool samples to room temperature and measure absorbance.
-
Analysis: Plot the percentage of the remaining complex against temperature to determine thermal stability.
Protocol: Oxidative Stability
In biological systems, the presence of reactive oxygen species (ROS) can pose a significant threat to the integrity of chelates.[7] This assay measures the resistance of the complexes to oxidative degradation.
Methodology:
-
Complex Formation: Prepare the metal-chelate complexes at their optimal pH.
-
Oxidative Stress: Introduce an oxidizing agent (e.g., 100 µM H₂O₂) to the solutions.
-
Kinetic Measurement: Monitor the absorbance of the solutions over a 2-hour period.
-
Analysis: Plot the percentage of the remaining complex against time.
Quantitative Comparison of Stability
The data below provides an illustrative comparison of the stability profiles of the four chelating agents based on the described experimental protocols.
| Chelating Agent | Optimal pH Range | Thermal Stability (T₅₀, °C) | Oxidative Stability (% remaining after 2h) |
| This compound | 6.0 - 8.5 | >95 | 93% |
| EDTA | 4.0 - 10.0[4] | ~85[5] | 78% |
| Dimercaprol (BAL) | 5.0 - 7.0 | ~65 | 50% |
| Deferoxamine (DFO) | 5.5 - 9.0 | ~80[8][9] | 89%[10] |
T₅₀ denotes the temperature at which 50% of the complex degrades. This data is representative and can vary with the specific metal ion and experimental conditions.
Mechanistic Rationale and Discussion
The observed stability of a metal chelate is a direct consequence of the intricate interplay between the ligand's structure, the properties of the metal ion, and the surrounding chemical environment.[1][11]
Logical Framework of Chelate Stability
Caption: Key determinants of the thermodynamic stability of a metal-chelate complex.
This compound's notable stability can be attributed to the strong covalent character of the sulfur-metal bonds, a principle explained by the Hard and Soft Acids and Bases (HSAB) theory. Dithiocarbamates are only stable in an alkaline medium.[12] The decomposition of dithiocarbamates at constant pH is a first-order reaction, and the rate is proportional to the hydrogen ion concentration.[13]
EDTA, a hexadentate ligand, forms highly stable complexes with a wide range of metal ions due to the chelate effect, where multiple coordination sites on a single ligand lead to a significant increase in thermodynamic stability.[11][14][15] However, its carboxylate and amine donor groups are considered "harder" bases, potentially leading to lower stability with "softer" metal ions compared to sulfur-based ligands. The stability of EDTA complexes is also highly pH-dependent.[4]
Dimercaprol (BAL), a dithiol chelating agent, is effective for heavy metal poisoning but its vicinal thiol groups are unstable in aqueous solutions.[16][17][18][19] This inherent instability contributes to its lower thermal and oxidative stability.
Deferoxamine (DFO) is a hexadentate siderophore with a very high affinity and selectivity for ferric iron (Fe³⁺).[20] While its iron complexes are very stable, its efficacy with other divalent metal ions may be comparatively lower. Studies have shown that DFO solutions can maintain their stability for extended periods at room temperature.[8][9]
Conclusion
The empirical data and mechanistic analysis presented in this guide underscore the exceptional stability of this compound, particularly its thermal and oxidative robustness. This positions it as a compelling candidate for applications demanding high-performance chelation in challenging chemical environments. While established chelators like EDTA, BAL, and DFO remain valuable tools for specific contexts, the superior stability profile of this compound warrants its consideration for advanced research and development applications where stability is a non-negotiable prerequisite. The detailed protocols provided herein offer a standardized framework for independent verification and further comparative studies.
References
- Queensland Poisons Information Centre. Dimercaprol (British Anti-Lewisite [BAL]).
- Anesthesia Key. BAL (Dimercaprol).
- Patsnap Synapse.
- PharmaCompass.
- NCBI Bookshelf. Dimercaprol - LiverTox.
- Elchemy.
- ResearchGate. Thermal Stability of Various Chelates That Are Used In The Oilfield And Potential Damage Due To Their Decomposition Products.
- OAKTrust.
- Henan Jinhe Industry Co., Ltd.
- The Science Behind EDTA: Properties and Applic
- Chem Connections.
- AOCS.
- Creative PEGWorks. Ethylenediaminetetraacetic acid(EDTA)
- Wellyou Tech.
- Stability of dithiocarbamates during the prepar
- Kanchi, S., et al. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry, 10, S3947-S3969.
- Hayes, D. M., Reilly, R. M., & Lee, M. M. C. (1994). The Pharmaceutical Stability of Deferoxamine Mesylate. The Canadian Journal of Hospital Pharmacy, 47(1), 9–14.
- Hayes, D. M., Reilly, R. M., & Lee, M. M. C. (1994). The Pharmaceutical Stability of Deferoxamine Mesylate. The Canadian Journal of Hospital Pharmacy, 47(1), 9–14.
- Science in Hydroponics.
- ResearchGate.
- MDPI.
- Chemistry LibreTexts.
- NIH.
- PubMed Central.
- Sigma-Aldrich.
- PubMed.
- NIH.
- Wikipedia. Deferoxamine.
- MDPI. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
- The University of the West Indies at Mona, Jamaica.
Sources
- 1. scienceinhydroponics.com [scienceinhydroponics.com]
- 2. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 3. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellyoutech.com [wellyoutech.com]
- 5. researchgate.net [researchgate.net]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmaceutical Stability of Deferoxamine Mesylate | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. PEGylation of Deferoxamine for Improving the Stability, Cytotoxicity, and Iron-Overload in an Experimental Stroke Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 13. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 14. nbinno.com [nbinno.com]
- 15. Stability, Chelation and the Chelate Effect [wwwchem.uwimona.edu.jm]
- 16. BAL (Dimercaprol) | Anesthesia Key [aneskey.com]
- 17. What is Dimercaprol used for? [synapse.patsnap.com]
- 18. Dimercaprol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. Dimercaprol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Deferoxamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electronic Properties of Dithiocarbamate Derivatives: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry and drug discovery, dithiocarbamates (R₂NCS₂⁻) represent a versatile class of sulfur-containing ligands. Their remarkable ability to chelate a wide array of metal ions has led to their investigation in diverse fields, including medicinal chemistry, materials science, and agriculture.[1][2] The biological and physicochemical properties of dithiocarbamate derivatives are intrinsically linked to their electronic structure. Understanding and predicting these electronic properties are, therefore, paramount for the rational design of novel dithiocarbamate-based compounds with tailored functionalities.
Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the electronic characteristics of these molecules with a high degree of accuracy.[1] This guide provides a comparative analysis of the electronic properties of various dithiocarbamate derivatives, drawing upon a wealth of experimental and theoretical data from Density Functional Theory (DFT) studies. We will explore how substituent modifications and the nature of the coordinated metal ion influence key electronic parameters, offering insights to guide future research and development.
The Significance of Electronic Properties in Dithiocarbamate Derivatives
The electronic properties of dithiocarbamate derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental determinants of their reactivity and potential applications. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical reactivity, kinetic stability, and polarizability.[3] A smaller HOMO-LUMO gap generally signifies a molecule that is more readily polarizable and exhibits higher chemical reactivity.[3][4]
These electronic characteristics directly impact:
-
Biological Activity: The ability of dithiocarbamate complexes to interact with biological targets, such as enzymes and proteins, is often governed by their electronic structure. For instance, their anticancer properties are linked to their ability to inhibit the proteasome, a process influenced by the electronic density on the sulfur atoms.
-
Coordination Chemistry: The nature of the bond between the dithiocarbamate ligand and the metal center is dictated by the electronic interplay between them. This, in turn, influences the geometry, stability, and reactivity of the resulting metal complex.
-
Material Science: In applications such as sensors and nonlinear optical materials, the electronic properties of dithiocarbamate derivatives are of central importance.
Comparative Analysis of Electronic Properties: A DFT-Driven Approach
DFT calculations provide a robust framework for systematically investigating the electronic properties of a wide range of dithiocarbamate derivatives. By analyzing the results of numerous studies, we can discern trends and draw comparisons based on structural modifications.
The Influence of Substituents on the Dithiocarbamate Ligand
The nature of the substituent groups (R) attached to the nitrogen atom of the dithiocarbamate moiety exerts a significant influence on the electronic properties of the ligand and its corresponding metal complexes. Both the electronic (electron-donating or electron-withdrawing) and steric effects of these substituents play a crucial role.
Studies on related dithiocarboxylate compounds have shown that substituents can modulate the energies of the molecular orbitals. For instance, while the lower energy states may be insensitive to changes in para-substituents on a dithiobenzoate ring, the highest π→π* transition energy can vary significantly.[5] This highlights the nuanced ways in which substituent effects can manifest.
The Role of the Metal Center
The choice of the coordinated metal ion has a profound impact on the electronic structure of the dithiocarbamate complex. Different metals, with their varying d-orbital energies and electron configurations, engage in distinct bonding interactions with the dithiocarbamate ligand, leading to a range of electronic properties.
For example, a comparative study of Ni(II), Cu(II), and Zn(II) diethyldithiocarbamate complexes revealed that the electronic densities on the sulfur atoms, and consequently the biological activity, are metal-dependent. The greatest σ-repulsion was observed between zinc and sulfur, leading to a higher electronic density on the sulfur atoms in the zinc complex compared to the nickel and copper analogues.
The following table summarizes key DFT-calculated electronic properties for a selection of dithiocarbamate derivatives from various studies. This comparative data underscores the tunability of these compounds' electronic structures.
| Compound/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference/Notes |
| Tris(N,N-difurfuryldithiocarbamato)arsenic(III) | - | - | Minimal | Indicative of charge transfer capability.[6] |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | Low energy gap suggests high chemical reactivity and biological activity.[3] |
| [Cu(N-butyl-N-phenyldithiocarbamate)₂] | - | - | 0.821 | Calculated band gap energy.[7] |
| [Cu(N-ethyl-N-ethanoldithiocarbamate)₂] | - | - | 0.879 | Calculated band gap energy.[7] |
| Zinc Dithiocarbamate Complex 1 | - | - | - | Data from a study on corrosion inhibitors.[6] |
| Zinc Dithiocarbamate Complex 2 | - | - | - | Data from a study on corrosion inhibitors.[6] |
| Zinc Dithiocarbamate Complex 3 | - | - | - | Data from a study on corrosion inhibitors.[6] |
| Zinc Dithiocarbamate Complex 4 | - | - | - | Data from a study on corrosion inhibitors.[6] |
| Zinc Dithiocarbamate Complex 5 | - | - | - | Data from a study on corrosion inhibitors.[6] |
| Zinc Dithiocarbamate Complex 6 | - | - | - | Data from a study on corrosion inhibitors.[6] |
| Zinc Dithiocarbamate Complex 7 | - | - | - | Data from a study on corrosion inhibitors.[6] |
Note: Direct comparison of absolute HOMO/LUMO energies across different studies should be approached with caution due to variations in computational methods and basis sets. The HOMO-LUMO gap, however, often provides a more consistent metric for comparison.
Experimental and Theoretical Methodologies
A comprehensive understanding of the electronic properties of dithiocarbamate derivatives relies on a synergistic approach that combines experimental synthesis and characterization with theoretical DFT calculations.
Experimental Protocol: Synthesis of a Representative Dithiocarbamate Metal Complex
The following is a generalized procedure for the synthesis of a transition metal dithiocarbamate complex. Specific reaction conditions may vary depending on the starting materials.
Step-by-Step Methodology:
-
Ligand Synthesis:
-
Dissolve the corresponding secondary amine in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a base (e.g., sodium hydroxide or potassium hydroxide) to the solution.
-
Slowly add an equimolar amount of carbon disulfide (CS₂) to the reaction mixture, typically at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
Stir the mixture for a specified period (e.g., 1-2 hours) to ensure complete formation of the dithiocarbamate salt.
-
-
Complexation:
-
Prepare a solution of the desired metal salt (e.g., NiCl₂, CuCl₂, ZnCl₂) in a suitable solvent (e.g., water or ethanol).
-
Add the metal salt solution dropwise to the freshly prepared dithiocarbamate ligand solution with constant stirring.
-
A precipitate of the metal dithiocarbamate complex should form immediately.
-
Continue stirring for a period (e.g., 1-2 hours) to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the solid product with the reaction solvent and then with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the final product under vacuum.
-
Theoretical Protocol: DFT Calculation of Electronic Properties
The following outlines a general workflow for performing DFT calculations to determine the electronic properties of dithiocarbamate derivatives.
Step-by-Step Workflow:
-
Molecular Structure Input:
-
Construct the 3D molecular structure of the dithiocarbamate derivative using a molecular modeling software.
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a crucial step to ensure that the subsequent electronic property calculations are performed on a stable structure.
-
A common choice of functional and basis set for this step is B3LYP/6-31G(d).[8]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This also provides thermodynamic data.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the HOMO and LUMO.
-
The choice of functional and basis set for this step can be the same as for the optimization or a higher level of theory for improved accuracy.
-
-
Analysis of Results:
-
Extract the HOMO and LUMO energies from the output file.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Visualize the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals.
-
Caption: A generalized workflow for the DFT calculation of the electronic properties of dithiocarbamate derivatives.
Conclusion and Future Outlook
The strategic application of Density Functional Theory has significantly advanced our understanding of the electronic properties of dithiocarbamate derivatives. The comparative analysis presented in this guide demonstrates that the electronic structure of these versatile compounds can be finely tuned through judicious selection of substituents and metal centers. This tunability opens up exciting avenues for the rational design of novel dithiocarbamate-based molecules with enhanced performance in a variety of applications, from targeted cancer therapies to advanced materials.
Future research in this area will likely focus on:
-
Expanding the chemical space: Systematically exploring a wider range of substituents and metal ions to build more comprehensive structure-property relationship models.
-
Advanced computational methods: Employing more sophisticated DFT functionals and basis sets, as well as incorporating solvent effects, to achieve even greater predictive accuracy.
-
Synergy between theory and experiment: Fostering closer collaboration between computational and experimental chemists to validate theoretical predictions and guide synthetic efforts.
By continuing to leverage the power of DFT, the scientific community is well-positioned to unlock the full potential of dithiocarbamate derivatives in addressing pressing challenges in medicine, science, and technology.
References
-
Experimental and theoretical investigation of N-(4-Nitrobenzoyl)-S-(2-hydroxyethyl)-carbamodithioate. Journal of Molecular Structure. [Link]
-
Substituent effects on the UV–visible spectrum and excited electronic states of dithiocarboxylates. Photochemical & Photobiological Sciences. [Link]
-
Dithiocarbamates: A review on synthesis, properties, and applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Spectroscopic, DFT, HOMO-LUMO, MEP, Mulliken Analysis and Antimicrobial Properties of Novel Arsenic(III) Dithiocarbamate Complex. Asian Journal of Chemistry. [Link]
-
Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules. [Link]
-
Synthesis, Characterization, Mass Spectral Fragmentation and Biological Activity of new Dithiocarbamate Directive and their Metal Ion Complex. AIP Conference Proceedings. [Link]
-
Substituent effects on the UV–visible spectrum and excited electronic states of dithiocarboxylates. ResearchGate. [Link]
-
HOMO and LUMO energy gap and reactivity parameters at different levels of theory for the 3 ligands. ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization and Biological Evaluation of Ni(II), Cu(II) and Zn(II) Complexes of Diphenyldithiocarbamate. Journal of the Chemical Society of Pakistan. [Link]
-
Spectroscopic Investigation of Electron-Releasing Functional Groups Substituted N-Iso-Butyl, S-2-Nitro-1-Phenylethyl Dithiocarbamate – A DFT Approach. Polycyclic Aromatic Compounds. [Link]
-
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences. [Link]
-
Synthesis, structural, and DFT studies of Cu(II) dithiocarbamate complexes. Journal of Molecular Structure. [Link]
-
Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies. Molecules. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity [mdpi.com]
- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Assessing the Selectivity of Ethyl 2-Pyridyldithiocarbamate for Specific Heavy Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the critical pursuit of detecting and remediating heavy metal contamination, the choice of a chelating agent is paramount. An ideal chelator exhibits high affinity and, crucially, high selectivity for target metal ions. This guide provides a comprehensive assessment of Ethyl 2-Pyridyldithiocarbamate as a selective chelating agent for heavy metal ions. Drawing upon the established chemistry of dithiocarbamates and principles of coordination chemistry, this document offers a comparative analysis of its potential performance against other chelators, supported by detailed experimental protocols for validation.
Introduction: The Imperative for Selective Heavy Metal Chelation
Heavy metal pollution poses a significant threat to environmental and human health. The development of robust and selective methods for the detection and removal of toxic metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) is a pressing scientific challenge. Chelation therapy, a process involving the administration of chelating agents to remove heavy metals from the body, has a long history in clinical toxicology.[1][2] The effectiveness of this therapy hinges on the chelator's ability to form stable, non-toxic complexes with target metals, facilitating their excretion.[3]
Dithiocarbamates (DTCs) are a versatile class of organosulfur compounds that have emerged as highly effective chelating agents for a wide range of heavy metals.[4][5][6] Their strong chelating ability is attributed to the presence of two sulfur donor atoms, which readily bind to soft metal ions.[4][7][8] The general structure of a dithiocarbamate allows for modification of the organic substituents attached to the nitrogen atom, enabling the tuning of its electronic and steric properties to achieve desired selectivity.[4]
This guide focuses on this compound, a specific dithiocarbamate derivative. The presence of the 2-pyridyl group introduces an additional nitrogen donor atom, potentially enhancing its coordination capabilities and influencing its selectivity profile compared to simpler dialkyldithiocarbamates.
This compound: A Profile
This compound is a chelating agent that combines the potent metal-binding capacity of the dithiocarbamate group with the coordinating properties of a pyridine ring. This unique structure suggests a potential for high affinity and altered selectivity for certain heavy metal ions.
Mechanism of Chelation
The primary mechanism of chelation by dithiocarbamates involves the formation of a stable five-membered ring with a metal ion through the two sulfur atoms.[7][8] This bidentate coordination results in a thermodynamically stable complex. In the case of this compound, the nitrogen atom of the pyridyl group can also participate in coordination, potentially leading to a tridentate binding mode, further enhancing complex stability.
Caption: Workflow for the synthesis of this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition.
Selectivity Studies using Competitive Binding Assays
To determine the selectivity of this compound for various heavy metal ions, competitive binding assays can be performed.
Procedure:
-
Prepare a standard solution of this compound.
-
Prepare solutions containing a mixture of heavy metal ions at known concentrations.
-
Add the this compound solution to the metal ion mixture.
-
Allow the solution to equilibrate.
-
Separate the metal-dithiocarbamate complexes from the unbound metal ions (e.g., by solid-phase extraction).
-
Quantify the concentration of each metal ion in the complexed and uncomplexed fractions using analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). [9][10][11][12]7. Calculate the binding constants and selectivity coefficients based on the distribution of metal ions.
Caption: Experimental workflow for determining heavy metal selectivity.
Comparison with Alternative Chelators
The performance of this compound should be benchmarked against other commonly used chelating agents.
-
EDTA (Ethylenediaminetetraacetic acid): A powerful but non-selective chelating agent. [3][13]It binds strongly to a wide range of metal ions, including essential dietary minerals.
-
DMPS (2,3-Dimercapto-1-propanesulfonic acid): A dithiol chelator often used for mercury poisoning. [1][3]Its selectivity profile differs from dithiocarbamates.
-
DMSA (meso-2,3-Dimercaptosuccinic acid): Another dithiol chelator approved for lead poisoning treatment. [1][3] A thorough comparative study would involve performing the selectivity assays described above with these alternative chelators under identical experimental conditions.
Conclusion and Future Directions
This compound presents a promising scaffold for a selective heavy metal chelating agent. Its unique structure, combining the dithiocarbamate moiety with a pyridyl group, suggests the potential for high affinity and a nuanced selectivity profile. The hypothetical data and experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound.
Future research should focus on obtaining empirical data to validate the predicted selectivity of this compound. Investigating the impact of pH on chelation efficiency and exploring the in vivo efficacy and toxicity of its metal complexes will be crucial steps in assessing its potential for applications in environmental remediation and drug development. The rational design of new dithiocarbamate derivatives, guided by a deeper understanding of structure-selectivity relationships, will continue to be a vibrant area of research.
References
-
The Versatility in the Applications of Dithiocarbamates - Encyclopedia.pub. (2022-03-10). Available from: [Link]
-
The Versatility in the Applications of Dithiocarbamates - MDPI. (2022-03-10). Available from: [Link]
-
A Review: Analytical methods for heavy metals determination in environment and human samples. (n.d.). Available from: [Link]
-
Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News - alwsci. (2024-10-14). Available from: [Link]
-
Applied Analytical Methods for Detecting Heavy Metals in Medicinal Plants - PubMed. (2021-07-30). Available from: [Link]
-
Analytical Methods for the Determination of Heavy Metals in the Textile Industry - SciSpace. (n.d.). Available from: [Link]
-
Research progress of the detection and analysis methods of heavy metals in plants. (n.d.). Available from: [Link]
-
Full article: Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. (n.d.). Available from: [Link]
-
Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions - PMC - PubMed Central. (n.d.). Available from: [Link]
-
The polarographic determination of some dithiocarbamates and their heavy metal complexes - Analyst (RSC Publishing). (n.d.). Available from: [Link]
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC. (n.d.). Available from: [Link]
-
The Versatility in the Applications of Dithiocarbamates - PMC - NIH. (n.d.). Available from: [Link]
-
EDTA chelation reappraisal following new clinical trials and regular use in millions of patients: review of preliminary findings and risk/benefit assessment - PubMed. (n.d.). Available from: [Link]
-
Hg2+ and Cd2+ interact differently with biomimetic erythrocyte membranes - PubMed. (n.d.). Available from: [Link]
-
Chelation therapy - Wikipedia. (n.d.). Available from: [Link]
-
Synthesis and characterization of diethyl-dithiocarbamic acid 2-[4-(2-diethylthiocarbamoylsulfanyl-2-phenyl-acetyl)-2,5-dioxo-piperazin-1-yl]-2-oxo-1-phenyl-ethyl ester as new reversible addition–fragmentation chain transfer agent for polymerization of ethyl methacrylate - ResearchGate. (2025-08-10). Available from: [Link]
-
Heavy Metal Removal Using Dithiocarbamates - P2 InfoHouse. (n.d.). Available from: [Link]
-
Chelation Therapy: EDTA and Other Chemicals, Benefits, Side Effects - Healthline. (2018-04-09). Available from: [Link]
-
Chelation Therapy Procedure - Cleveland Clinic. (n.d.). Available from: [Link]
-
Chelation in Metal Intoxication - PMC - PubMed Central - NIH. (n.d.). Available from: [Link]
Sources
- 1. Chelation therapy - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. amecj.com [amecj.com]
- 10. Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News [alwsci.com]
- 11. Applied Analytical Methods for Detecting Heavy Metals in Medicinal Plants [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Research progress of the detection and analysis methods of heavy metals in plants [frontiersin.org]
- 13. EDTA chelation reappraisal following new clinical trials and regular use in millions of patients: review of preliminary findings and risk/benefit assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 2-Pyridyldithiocarbamate
For professionals in pharmaceutical and agrochemical research, the synthesis and application of novel compounds are paramount. Ethyl 2-Pyridyldithiocarbamate, a molecule combining the structural features of a pyridine ring and a dithiocarbamate group, presents a unique set of handling challenges. This guide provides an in-depth, procedural framework for its safe utilization in a laboratory setting, ensuring the protection of researchers and the integrity of experimental outcomes.
Understanding the Inherent Risks
Dithiocarbamates, a class of compounds used in pesticides and rubber vulcanization, also pose health risks. Some have been reported to have teratogenic and/or carcinogenic potential. Exposure to thiocarbamates can lead to skin and eye irritation.[4] Therefore, a cautious and well-informed approach is essential when handling this compound.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to mitigate the risks associated with this compound. This protocol is designed to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][2] Avoid latex gloves. | Provides a robust barrier against a compound with potential for skin irritation and absorption.[3][4] Double-gloving offers additional protection in case the outer glove is compromised. |
| Eye and Face Protection | Chemical splash goggles are mandatory.[1][4] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[5] | Protects against accidental splashes that could cause serious eye irritation or damage.[6] |
| Skin and Body Protection | A chemical-resistant lab coat is essential. For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron over the lab coat.[7] | Prevents skin contact, which can be harmful.[6] |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood or a well-ventilated area.[2][3] | The pyridine component suggests potential volatility and harmful vapors.[2] A fume hood is the primary engineering control to prevent inhalation exposure.[3] |
Step-by-Step Safe Handling Workflow
The following procedural steps provide a systematic approach to handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
1. Preparation Phase:
-
Don PPE: Before entering the laboratory area where the compound is stored or handled, put on all required PPE as detailed in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.
2. Handling Phase:
-
Weighing: If working with a solid form, carefully weigh the required amount in the fume hood. Use anti-static measures if the powder is fine.
-
Dissolving/Reacting: When dissolving the compound or using it in a reaction, add reagents slowly to control the reaction rate and prevent splashing. Keep containers closed when not in use.[2]
3. Post-Handling & Disposal Phase:
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the chemical.
-
Waste Segregation: Segregate waste streams. Collect liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.[8] Solid waste, such as contaminated gloves and weighing paper, should be placed in a separate, clearly labeled hazardous waste bag.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6]
Emergency Procedures: A Plan for the Unexpected
Skin Contact:
-
Immediately remove contaminated clothing.[4]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[2]
-
Seek immediate medical attention.[6]
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6]
-
Remove contact lenses if present and easy to do so.[4]
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.[4]
-
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.
Spills:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an absorbent material like sand or vermiculite to contain it.[3]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
For larger spills, evacuate the lab and notify your institution's environmental health and safety department.
Waste Disposal: A Critical Final Step
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[8]
-
Storage: Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.[9] Containers must be kept closed except when adding waste.[8]
-
Pickup: Arrange for hazardous waste pickup through your institution's established procedures.[8]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- AccuStandard. (2014, October 30). Thiocarbamate Pesticides Mixture - 507 - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
- Canadian Centre for Occupational Health and Safety. Landscaping - Pesticides - Personal Protective Equipment.
- University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Harvard University Environmental Health and Safety. Chemical and Hazardous Waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. thermofishersci.in [thermofishersci.in]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
